PKM2 modulator 2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H13FN4O3 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
5-[5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H13FN4O3/c22-15-6-8-16(9-7-15)27-12-18-24-25-20(28-18)14-10-17-19(13-4-2-1-3-5-13)26-29-21(17)23-11-14/h1-11H,12H2 |
InChI-Schlüssel |
HQFFFVPSUMACPL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of PKM2 Modulator 2 (C599)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, representing a key therapeutic target. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PKM2 modulator 2 (also known as C599), a potent inhibitor of PKM2 with demonstrated antitumor activity in glioblastoma models. The discovery of C599 was facilitated by computer-aided drug design (CADD), specifically through virtual screening targeting a novel druggable pocket at the dimer interface of PKM2. This guide details the methodologies for its synthesis, its mechanism of action, and its effects on cancer cell proliferation and apoptosis, presenting all quantitative data in structured tables and visualizing key pathways and workflows using Graphviz diagrams. The information presented herein is primarily derived from the work of Cabrera et al. in their 2025 publication in Heliyon.[1][2]
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase M2 (PKM2) is a dimeric isoenzyme that plays a pivotal role in the final, rate-limiting step of glycolysis.[1] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to the "Warburg effect," an alteration in glucose metabolism characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Therefore, modulation of PKM2 activity, particularly through inhibition of its dimeric form, presents a promising strategy for cancer therapy. This compound (C599) was identified as a potent and selective inhibitor of PKM2, demonstrating significant anti-proliferative and pro-apoptotic effects in glioblastoma cell lines.[2][3]
Discovery of this compound (C599)
The discovery of C599 was a result of a sophisticated computer-aided drug design (CADD) approach.[2] A novel druggable pocket was identified at the dimer-dimer interface of PKM2 through conformational analysis. This pocket was then utilized for a large-scale virtual screening of a small-molecule library to identify potential binders that could modulate the oligomeric state of the enzyme.
Computational Workflow
References
The Structure-Activity Relationship of N,N'-Diarylsulfonamides as PKM2 Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a potent class of Pyruvate (B1213749) Kinase M2 (PKM2) activators: the N,N'-diarylsulfonamides. The focus of this guide is the chemical scaffold to which "PKM2 modulator 2" (also known as PKM2 activator 2 or compound 28 ) belongs. This document details the quantitative data, experimental methodologies, and logical frameworks of this modulator class to support further research and drug development efforts.
Introduction: Targeting PKM2 with Small Molecule Activators
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is typically found in a low-activity dimeric state, which facilitates the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation—a phenomenon known as the Warburg effect. Pharmacological activation of PKM2 stabilizes the highly active tetrameric form, forcing cancer cells to shift from anabolic metabolism towards oxidative phosphorylation, thereby inhibiting tumor growth.[1][2][3] The N,N'-diarylsulfonamide series represents a first-in-class of potent and selective small-molecule activators of PKM2.[1][4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for the N,N'-diarylsulfonamide series of PKM2 activators, as reported by Boxer et al. (2010). The activity is presented as the AC50, the concentration required to achieve 50% of the maximum activation, determined by a luciferase-coupled enzyme assay.
Table 1: SAR of the N,N'-Diarylsulfonamide Core Scaffold
| Compound ID | R1 (Aromatic Group 1) | Linker | R2 (Aromatic Group 2) | AC50 (nM)[1] | Max Response (%)[1] |
| 2 (Lead) | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine (B1678402) | 2,6-difluorophenyl | 111 | 92 |
| 10 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 2-fluorophenyl | 65 | 100 |
| 12 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | phenyl | 28 | 100 |
| 14 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 2-chlorophenyl | 52 | 100 |
| 28 (Activator 2 ) | Naphthalene (B1677914) | Piperazine | 2,6-difluorophenyl | 66 | 98 |
| 54 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 3-aminophenyl | 26 | 82 |
| 55 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 3-(acetylamino)phenyl | 43 | 84 |
| 56 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 4-aminophenyl | 99 | 84 |
| 58 | 2,3-dihydrobenzo[b][5][6]dioxine | Piperazine | 3-amino-4-methylphenyl | 38 | 82 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the N,N'-diarylsulfonamide PKM2 activators.
General Synthesis of N,N'-Diarylsulfonamides
The synthesis of the N,N'-diarylsulfonamide analogues is achieved through a straightforward multi-step process.[1][6]
Caption: General synthetic scheme for N,N'-diarylsulfonamide PKM2 activators.
Protocol:
-
First Coupling: Mono-Boc protected piperazine is coupled to an aryl sulfonyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (B109758) (DCM) to yield the Boc-protected N-arylsulfonamide intermediate.[1][7]
-
Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[6]
-
Second Coupling: The deprotected intermediate is then coupled with a second, different aryl sulfonyl chloride to generate the final N,N'-diarylsulfonamide product.[1]
-
Purification: All final compounds are purified by preparative scale High-Performance Liquid Chromatography (HPLC).[6]
In Vitro PKM2 Activation Assay (Luciferase-Coupled)
The activity of the compounds was determined by measuring the production of ATP in the pyruvate kinase reaction. The amount of ATP produced is quantified using a luciferase-based system, where the luminescence signal is directly proportional to the PKM2 activity.[1][8]
Caption: Workflow for the in vitro luciferase-coupled PKM2 activation assay.
Protocol Details:
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.[1]
-
Enzyme: Recombinant human PKM2 is used at a low nanomolar concentration (e.g., 10 nM).[6]
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (B83284) (ADP) are used. For activator screening, suboptimal concentrations of PEP (e.g., 0.1 mM) are often used to better detect activation.[1][6]
-
Procedure:
-
Dispense the PKM2 enzyme into a 1536-well plate.
-
Add the test compounds at various concentrations.
-
Pre-incubate the enzyme and compound mixture for approximately 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PEP and ADP.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and detect the ATP produced by adding a commercially available luciferase/luciferin reagent (e.g., Kinase-Glo®, Promega).[8][9]
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ATP produced and thus to the PKM2 activity.
-
-
Data Analysis: The AC50 values are calculated from the dose-response curves, representing the concentration of the compound that produces 50% of the maximal activation signal relative to a positive control (e.g., the endogenous activator Fructose-1,6-bisphosphate, FBP).[1]
Signaling Pathway and Mechanism of Action
PKM2 activators exert their effect by modulating the final, rate-limiting step of glycolysis. By stabilizing the active tetrameric form of PKM2, they increase the conversion of PEP to pyruvate, thereby boosting ATP production and reducing the availability of glycolytic intermediates for anabolic processes.[2][3]
Caption: Role of PKM2 and its activation in the glycolytic pathway.
Summary of Structure-Activity Relationships
The SAR studies on the N,N'-diarylsulfonamide scaffold have revealed several key insights:
-
Aromatic Group 1 (R1): A variety of aromatic and heteroaromatic groups are tolerated. Potent activators were identified with both electron-rich (e.g., 2,3-dihydrobenzo[b][5][6]dioxine) and larger aromatic systems (e.g., naphthalene in compound 28 ).[1]
-
Linker: A piperazine linker between the two sulfonyl groups was found to be optimal for high potency.[1][6]
-
Aromatic Group 2 (R2): This position is sensitive to substitution. Small, electron-withdrawing groups like fluorine (e.g., compound 10 ) or chlorine (e.g., compound 14 ) are well-tolerated. Unsubstituted phenyl (compound 12 ) also yields high potency.[1]
-
Solubility-Enhancing Groups: The initial leads suffered from poor aqueous solubility. Introducing polar groups, particularly aniline (B41778) substitutions in the meta or para position of the R2 aryl ring (e.g., compounds 54 , 56 , 58 ), successfully improved solubility while maintaining high potency.[1]
These findings suggest that the N,N'-diarylsulfonamide scaffold offers a robust platform for developing potent and drug-like activators of PKM2, with compound 28 (PKM2 activator 2) serving as a key example of a highly potent modulator within this class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Assay System Protocol [worldwide.promega.com]
In Vitro Characterization of PKM2 Modulator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pyruvate (B1213749) Kinase M2 (PKM2) modulators, using the well-documented activator, TEPP-46, as a representative "PKM2 modulator 2." This document details the core methodologies, data interpretation, and signaling context crucial for the evaluation of novel PKM2-targeting compounds in a drug discovery setting.
Introduction to PKM2 and Its Modulation
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This dynamic regulation allows cancer cells to divert glucose metabolites from energy production towards anabolic processes that support rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2] The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional coactivator, further promoting tumor growth.[1]
Modulation of PKM2 activity presents a promising therapeutic strategy. PKM2 activators, such as TEPP-46, stabilize the active tetrameric form, thereby reversing the Warburg effect and inhibiting tumor growth. Conversely, inhibitors of PKM2 are also being explored for their therapeutic potential. This guide focuses on the in vitro assays essential for characterizing a PKM2 activator, exemplified by TEPP-46.
Quantitative Data Summary for this compound (TEPP-46)
The following tables summarize the key quantitative in vitro parameters for the PKM2 activator TEPP-46.
| Parameter | Value | Assay Condition | Reference |
| AC50 | 92 nM | In vitro PKM2 enzyme activation | [3] |
| Selectivity | Little to no effect on PKM1, PKL, and PKR | In vitro enzyme assays | [3] |
| Cell Line | Assay Type | Condition | Observed Effect | Reference |
| H1299 (Human non-small cell lung carcinoma) | Cell Proliferation | Hypoxia | Increased doubling time | |
| H1299 | Metabolism | Normoxia | Decrease in intracellular acetyl-CoA, lactate (B86563), ribose phosphate, and serine | [4] |
| Various Cancer Cell Lines | Lactate Production | Normoxia | Reduced lactate production | |
| H1299 | Target Engagement (CETSA) | Intact cells | Thermal stabilization of PKM2 |
Signaling Pathway and Mechanism of Action
PKM2 plays a central role in the metabolic reprogramming of cancer cells. The following diagram illustrates the simplified PKM2 signaling pathway and the impact of a PKM2 activator.
Caption: PKM2 signaling pathway and the effect of an activator.
Experimental Protocols
Detailed methodologies for the in vitro characterization of a PKM2 modulator are provided below.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6][7][8][9]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
This compound (e.g., TEPP-46) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units of LDH in Assay Buffer.
-
Prepare Modulator Dilutions: Perform serial dilutions of the PKM2 modulator in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted modulator or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Add 20 nM of recombinant human PKM2 to each well.
-
Initiate the reaction by adding 198 µL of the Reagent Master Mix to each well.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 30°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the AC₅₀ value by plotting the percent activation against the logarithm of the modulator concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a modulator to PKM2 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][10][11][12]
Materials:
-
H1299 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (e.g., TEPP-46)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-PKM2 antibody, secondary antibody, detection reagents)
Procedure:
-
Cell Culture and Treatment:
-
Culture H1299 cells to ~80% confluency.
-
Treat cells with the PKM2 modulator or DMSO for a specified time (e.g., 1-3 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Quantify the band intensities.
-
-
Data Analysis: Plot the relative amount of soluble PKM2 as a function of temperature for both the modulator-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a key indicator of glycolytic activity and the Warburg effect.
Materials:
-
H1299 cells
-
Complete culture medium
-
This compound (e.g., TEPP-46)
-
DMSO (vehicle control)
-
Lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed H1299 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the PKM2 modulator or DMSO.
-
-
Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture medium.
-
Lactate Measurement:
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, determine the cell number or total protein content in each well to normalize the lactate production.
-
-
Data Analysis: Calculate the lactate production per cell or per microgram of protein. Compare the lactate levels in modulator-treated cells to the vehicle control.
Cell Viability Assay under Hypoxia
This assay assesses the effect of the PKM2 modulator on the viability and proliferation of cancer cells under hypoxic conditions, which are often found in solid tumors.
Materials:
-
H1299 cells
-
Complete culture medium
-
This compound (e.g., TEPP-46)
-
DMSO (vehicle control)
-
Hypoxia chamber (1% O₂)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H1299 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Hypoxic Incubation:
-
Replace the medium with fresh medium containing serial dilutions of the PKM2 modulator or DMSO.
-
Place the plate in a hypoxia chamber and incubate for the desired period (e.g., 72 hours). A parallel plate can be incubated under normoxic conditions for comparison.
-
-
Viability Measurement:
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the modulator concentration.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the in vitro characterization of a PKM2 modulator and the logical relationship of the key experiments.
Caption: General experimental workflow for PKM2 modulator characterization.
Caption: Logical relationship of key validation experiments.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
"PKM2 modulator 2 effects on cellular metabolism"
An In-Depth Technical Guide on the Effects of PKM2 Modulators on Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "PKM2 modulator 2" is not a recognized designation in publicly available scientific literature. This guide provides a comprehensive overview of the effects of well-characterized Pyruvate (B1213749) Kinase M2 (PKM2) modulators (both activators and inhibitors) on cellular metabolism, serving as a template for the analysis of a novel compound.
Executive Summary
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in metabolic reprogramming.[1][2][3] Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[4][5] This unique regulatory feature allows cancer cells to divert glucose metabolites from energy production towards anabolic pathways, supporting rapid proliferation—a phenomenon known as the Warburg effect.[6][7][8] Modulation of PKM2 activity with small molecules presents a promising therapeutic strategy to target this metabolic vulnerability. This document details the metabolic consequences of treating cells with PKM2 modulators, provides standardized protocols for assessing these effects, and visualizes the underlying biochemical pathways.
The Role of PKM2 in Cellular Metabolism
PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with concomitant ATP production.[9][10] Its activity is tightly controlled by allosteric effectors and post-translational modifications.[6][11]
-
Active Tetrameric State: In its tetrameric form, PKM2 has high catalytic activity, promoting efficient conversion of PEP to pyruvate. This state favors ATP production through glycolysis and subsequent oxidative phosphorylation (OXPHOS) in the mitochondria.[5][8][12]
-
Inactive Dimeric State: In its dimeric form, PKM2 has low catalytic activity. This leads to a bottleneck in lower glycolysis, causing the accumulation of upstream glycolytic intermediates.[5][9] These intermediates are then shunted into critical anabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and NADPH production (for redox balance), and the serine synthesis pathway for amino acid and lipid production.[1][6][7]
Cancer cells predominantly express the dimeric form, which is crucial for providing the building blocks necessary for cell growth and proliferation.[13][14]
Mechanisms of PKM2 Modulators
PKM2 modulators can be broadly classified into two categories: activators and inhibitors.
-
PKM2 Activators: These compounds (e.g., TEPP-46, DASA-58) bind to an allosteric site on PKM2, stabilizing the enzyme in its active tetrameric conformation.[15][16] This forces a metabolic shift away from anabolic processes and towards catabolic energy production, essentially reversing the Warburg effect. The increased pyruvate production enhances flux into the TCA cycle and oxidative phosphorylation.[14][17]
-
PKM2 Inhibitors: These compounds (e.g., Shikonin) typically act by stabilizing the inactive dimeric form or competing with the substrate PEP.[3][4][10][18] This further reduces the rate of glycolysis, aiming to starve cancer cells of the energy and biosynthetic precursors required for rapid growth.[4][5][19]
Quantitative Effects of PKM2 Modulators on Metabolism
The metabolic effects of PKM2 modulators can be quantified using various cellular assays. The expected outcomes are summarized below.
Table 1: Effects of PKM2 Activators on Key Metabolic Parameters
| Metabolic Parameter | Expected Change | Rationale | Key References |
| PKM2 Enzymatic Activity | ▲ Increase | Stabilization of the active tetrameric form. | [16][17] |
| Lactate (B86563) Production | ▼ Decrease | Pyruvate is shunted into the TCA cycle instead of being converted to lactate. | [7][17] |
| Extracellular Acidification Rate (ECAR) | ▼ Decrease | Reduced lactate efflux leads to lower acidification of the extracellular medium. | [16] |
| Oxygen Consumption Rate (OCR) | ▲ Increase | Increased pyruvate fuels the TCA cycle and oxidative phosphorylation. | [7][20] |
| ATP Production Source | Shift from Glycolysis to OXPHOS | The cell reverts to the more efficient mitochondrial respiration for energy. | [15] |
| Glycolytic Intermediates | ▼ Decrease | Increased glycolytic flux reduces the pool of upstream intermediates. | [6] |
| Serine & Nucleotide Synthesis | ▼ Decrease | Reduced availability of precursors (e.g., 3-phosphoglycerate) for anabolic pathways. | [14][16] |
Table 2: Effects of PKM2 Inhibitors on Key Metabolic Parameters
| Metabolic Parameter | Expected Change | Rationale | Key References |
| PKM2 Enzymatic Activity | ▼ Decrease | Stabilization of the inactive dimeric form. | [3][19] |
| Lactate Production | ▼ Decrease | Reduced conversion of PEP to pyruvate limits the substrate for lactate dehydrogenase. | [19] |
| Extracellular Acidification Rate (ECAR) | ▼ Decrease | Reduced lactate production and efflux. | |
| Glucose Uptake | ▼ Decrease | Feedback inhibition and reduced overall glycolytic flux. | [19] |
| Oxygen Consumption Rate (OCR) | ↔ No significant change or ▼ Decrease | The cell is already reliant on glycolysis; further inhibition may reduce overall energy status. | |
| ATP Production | ▼ Decrease | Inhibition of a key ATP-generating step in glycolysis. | [10] |
| Glycolytic Intermediates | ▲ Increase (Upstream of PEP) | A bottleneck at the final glycolytic step causes accumulation of precursors. | [1][7] |
Signaling Pathways and Experimental Workflows
Diagram 1: PKM2's Role in the Warburg Effect
Caption: PKM2 exists in equilibrium, with the dimer favoring anabolic pathways and the tetramer favoring catabolism.
Diagram 2: Mechanism of a PKM2 Activator
Caption: PKM2 activators stabilize the tetrameric state, boosting pyruvate production and oxidative phosphorylation.
Diagram 3: Mechanism of a PKM2 Inhibitor
References
- 1. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 8. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 13. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 15. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. PKM2 coordinates glycolysis with mitochondrial fusion and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Glycolytic Functions of Pyruvate Kinase M2: Modulation by Small Molecule Activators
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, but its role in cellular processes extends far beyond its canonical metabolic function. In addition to its involvement in ATP production, PKM2 possesses non-glycolytic functions that are critical in various diseases, particularly cancer. These non-glycolytic activities are predominantly carried out by the dimeric form of the enzyme, which can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator. This nuclear localization of PKM2 influences gene expression programs that promote cell proliferation, survival, and metabolic reprogramming. Small molecule activators that stabilize the tetrameric, enzymatically active state of PKM2 can effectively sequester the protein in the cytoplasm, thereby inhibiting its non-glycolytic nuclear functions. This guide provides a detailed overview of the non-glycolytic roles of PKM2 and their modulation by the representative small molecule activator, TEPP-46, which will be referred to as "Compound 2" for the purpose of this document.
Introduction: The Dual Role of PKM2
Pyruvate kinase catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] While the PKM1 isoform is constitutively active and exists as a stable tetramer, the PKM2 isoform can exist in either a highly active tetrameric state or a less active dimeric state.[2] This dynamic equilibrium allows PKM2 to act as a molecular switch, directing glucose metabolites towards either energy production (tetrameric state) or anabolic processes (dimeric state) to support cell growth.
Crucially, the dimeric form of PKM2 can translocate to the nucleus, where it participates in non-glycolytic activities that have profound implications for cell fate.[2][3] In the nucleus, PKM2 can function as a protein kinase, phosphorylating various substrates, and as a transcriptional co-activator, modulating the activity of key transcription factors.[2][4] These non-metabolic roles are increasingly recognized as important drivers of tumorigenesis and other disease states.
Non-Glycolytic Functions of Nuclear PKM2
Transcriptional Co-activation
Once in the nucleus, dimeric PKM2 can interact with and modulate the activity of several transcription factors, thereby influencing the expression of genes involved in proliferation, metabolism, and inflammation.
-
Hypoxia-Inducible Factor 1α (HIF-1α): PKM2 can bind to HIF-1α, a master regulator of the cellular response to hypoxia. This interaction enhances the transactivation of HIF-1α target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.[2][5][6][7]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Nuclear PKM2 can act as a protein kinase, directly phosphorylating STAT3 at tyrosine 705.[4][8][9][10] This phosphorylation event promotes the transcriptional activity of STAT3, leading to the expression of genes that drive cell proliferation and survival.[4]
Protein Kinase Activity
Independent of its glycolytic function, dimeric PKM2 can utilize PEP as a phosphate (B84403) donor to phosphorylate other proteins. This protein kinase activity is a key aspect of its non-glycolytic functions. As mentioned, a prominent substrate for its kinase activity is STAT3.[4][8][10]
Modulation of PKM2's Non-Glycolytic Functions by Compound 2 (TEPP-46)
Compound 2 (TEPP-46) is a potent and selective allosteric activator of PKM2. It binds to the dimer-dimer interface of PKM2, stabilizing the formation of the catalytically active tetramer.[11] This stabilization has a dual effect: it enhances the glycolytic activity of PKM2 in the cytoplasm and, crucially, it prevents the dissociation of the tetramer into dimers, thereby inhibiting the nuclear translocation of PKM2 and its subsequent non-glycolytic functions.[8][9][11][12]
Quantitative Effects of Compound 2 on PKM2
The following tables summarize the quantitative effects of Compound 2 (TEPP-46) on the non-glycolytic functions of PKM2, as reported in various studies.
Table 1: Effect of Compound 2 (TEPP-46) on PKM2 Oligomeric State and Nuclear Localization
| Parameter | Cell/System Type | Treatment Conditions | Observed Effect | Reference |
| PKM2 Tetramer:Dimer/Monomer Ratio | Mouse Kidney | TEPP-46 (30 mg/kg, oral gavage) for 2 weeks | Increased ratio of tetramer to dimer+monomer | [2] |
| Nuclear PKM2 Levels | Triple-Negative Breast Cancer (TNBC) Cells | TEPP-46 (10 µmol/L, 20 hours) | Significant reduction in nuclear PKM2 | [11][13] |
| Nuclear PKM2 Translocation | Mouse Brain (ICH model) | TEPP-46 (intraperitoneal injection) for 5 days | Marked reduction in PKM2 nuclear translocation | [14] |
| Nuclear PKM2 Translocation | Th17 Cells | TEPP-46 | Complete abrogation of nuclear translocation | [8] |
Table 2: Effect of Compound 2 (TEPP-46) on PKM2-Mediated Transcriptional Regulation
| Parameter | Cell/System Type | Treatment Conditions | Observed Effect | Reference |
| HIF-1α Protein Levels | LPS-activated Macrophages | TEPP-46 (50µM, 30 min pre-treatment) | Inhibition of LPS-induced HIF-1α protein induction | [5] |
| HIF-1α Accumulation | Diabetic Mouse Kidney | TEPP-46 | Suppression of HIF-1α accumulation | [7] |
| Binding of PKM2/HIF-1α to IL-1β promoter | LPS-activated Macrophages | TEPP-46 | Significant inhibition of binding | [5] |
| Phosphorylated STAT3 (p-STAT3) Levels | Mouse Aortic Tissue | TEPP-46 | Downregulation of p-STAT3 | [15] |
| Nuclear p-STAT3 Levels | IL-1β-stimulated Epithelial Cells | TEPP-46 | Strong diminution of nuclear p-STAT3 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Analysis of PKM2 Oligomeric State by Cross-linking and Immunoblotting
Objective: To determine the relative abundance of PKM2 monomers, dimers, and tetramers in response to Compound 2 treatment.
Protocol:
-
Sample Preparation: Treat cells or tissues with Compound 2 (e.g., TEPP-46 at 30 mg/kg for in vivo studies) or vehicle control.[2]
-
Cross-linking: Homogenize tissue or lyse cells in a suitable buffer. To preserve the oligomeric structures, treat the protein lysates with a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS).[2]
-
SDS-PAGE and Immunoblotting: Separate the cross-linked proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PKM2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands corresponding to the different PKM2 oligomers using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands to determine the ratio of tetramers to dimers and monomers.[2]
Assessment of PKM2 Nuclear Localization by Immunofluorescence
Objective: To visualize and quantify the effect of Compound 2 on the subcellular localization of PKM2.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with Compound 2 (e.g., TEPP-46 at 10 µmol/L for 20 hours) or vehicle.[13]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against PKM2, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.[13]
-
Microscopy: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of PKM2 nuclear localization.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the binding of the PKM2/HIF-1α complex to the promoter regions of target genes.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with Compound 2 and/or a stimulus (e.g., LPS) and then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for HIF-1α or PKM2 to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a target gene (e.g., IL-1β) to quantify the amount of precipitated DNA.[5][6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Signaling pathway of PKM2's non-glycolytic functions and its modulation by Compound 2.
Caption: Experimental workflow for assessing PKM2 nuclear localization via immunofluorescence.
Conclusion and Future Directions
The non-glycolytic functions of PKM2 represent a paradigm shift in our understanding of this classical metabolic enzyme. Its ability to act as a nuclear protein kinase and transcriptional co-activator highlights its central role in integrating metabolic status with gene expression programs that drive cell proliferation and survival. The development of small molecule activators, such as Compound 2 (TEPP-46), provides a powerful tool to dissect and therapeutically target these non-glycolytic functions. By forcing PKM2 into its tetrameric state, these compounds effectively sequester it in the cytoplasm, thereby inhibiting its oncogenic nuclear activities.
Future research should continue to explore the full spectrum of PKM2's non-glycolytic substrates and interacting partners in the nucleus. A deeper understanding of these interactions will be crucial for the development of next-generation modulators with enhanced specificity and efficacy. Furthermore, the therapeutic potential of targeting the non-glycolytic functions of PKM2 extends beyond cancer to other diseases characterized by metabolic dysregulation and inflammation. The continued investigation into the multifaceted roles of PKM2 promises to open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKM2 promotes Th17 cell differentiation and autoimmune inflammation by fine-tuning STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PKM2 Activator TEPP-46 Attenuates Thoracic Aortic Aneurysm and Dissection by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Cancer Metabolism: A Technical Guide to PKM2 Modulator 2 and the Reversal of the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is characterized by a profound reprogramming of glucose utilization, famously known as the Warburg effect. This phenomenon, defined by a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, is a cornerstone of tumorigenesis, providing the necessary anabolic precursors for rapid cell proliferation.[1] At the heart of this metabolic switch lies the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key glycolytic enzyme that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form predominates, slowing the final step of glycolysis and allowing for the accumulation of upstream intermediates that fuel biosynthetic pathways.[1][2][3] This technical guide provides an in-depth exploration of a representative PKM2 activator, herein referred to as "PKM2 modulator 2," and its role in counteracting the Warburg effect. We will delve into the signaling pathways governing this metabolic phenotype, present quantitative data on the efficacy of PKM2 modulation, and provide detailed experimental protocols for the assessment of target engagement and cellular metabolic responses.
Introduction: The Warburg Effect and the Central Role of PKM2
The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis.[2] While less efficient in terms of ATP production per molecule of glucose compared to oxidative phosphorylation, this altered metabolism provides a proliferative advantage by supplying essential building blocks for biomass accumulation, including nucleotides, lipids, and amino acids.
Pyruvate kinase M2 (PKM2) is a pivotal enzyme in this process, catalyzing the final rate-limiting step of glycolysis—the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike its constitutively active isoform, PKM1, PKM2's activity is subject to complex allosteric regulation.[4] The equilibrium between its active tetrameric form and its less active dimeric form is influenced by various intracellular signals. In cancer, a number of oncogenic signaling pathways promote the dimeric state of PKM2, thereby creating a "bottleneck" in glycolysis that facilitates the diversion of glycolytic intermediates into anabolic pathways.[2][3] Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis.
Small molecule activators of PKM2, such as the representative "this compound," are designed to stabilize the active tetrameric conformation of the enzyme. This forced activation aims to reverse the Warburg effect, deplete the pool of biosynthetic precursors, and alter the cellular energy state, presenting a promising therapeutic strategy against cancer.[1][3]
Signaling Pathways and the Logic of PKM2 Modulation
The metabolic reprogramming observed in cancer cells is driven by a complex network of signaling pathways. Understanding these pathways is crucial for appreciating the mechanism of action of PKM2 modulators.
Key Signaling Pathways Influencing the Warburg Effect
Several major signaling cascades contribute to the establishment of the Warburg phenotype:
-
PI3K/Akt/mTOR Pathway: This pathway, frequently activated in cancer, promotes glucose uptake and glycolysis by upregulating glucose transporters (e.g., GLUT1) and activating glycolytic enzymes.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis and angiogenesis. Dimeric PKM2 can also act as a coactivator for HIF-1α, creating a positive feedback loop.[5]
-
c-Myc: This oncoprotein drives cell growth and proliferation by upregulating the expression of numerous genes involved in metabolism, including those in the glycolytic pathway.
-
p53: The tumor suppressor p53 can negatively regulate glycolysis. Its inactivation in many cancers removes this brake on the Warburg effect.
The interplay of these pathways creates a cellular environment conducive to the Warburg effect, where the less active dimeric form of PKM2 is favored.
The Logic of PKM2 Activation
PKM2 activators function by allosterically binding to PKM2 and stabilizing its active tetrameric form.[3][4] This intervention has several key consequences:
-
Increased Glycolytic Flux: By promoting the conversion of PEP to pyruvate, PKM2 activators increase the overall rate of glycolysis.
-
Depletion of Anabolic Precursors: The accelerated glycolytic flux reduces the accumulation of upstream intermediates, thereby limiting their availability for biosynthetic pathways.
-
Alteration of Cellular Energetics: The increased production of pyruvate can lead to higher levels of lactate (B86563) and can also fuel mitochondrial respiration, impacting the overall energy balance of the cell.
-
Inhibition of Nuclear PKM2 Functions: By promoting the cytosolic tetrameric form, activators can prevent the nuclear translocation of dimeric PKM2 and its associated pro-tumorigenic transcriptional activities.[5]
The following diagram illustrates the central role of PKM2 in the Warburg effect and the mechanism of action of PKM2 activators.
Caption: PKM2's central role in the Warburg effect and the mechanism of this compound.
Quantitative Data Presentation
The efficacy of PKM2 activators can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative PKM2 activators, TEPP-46 and DASA-58, which serve as a proxy for "this compound."
Table 1: Biochemical Potency of PKM2 Activators
| Compound | AC50 (in vitro) | Selectivity over PKM1, PKL, PKR | Reference(s) |
| TEPP-46 (ML265) | 92 nM | High | [6] |
| DASA-58 | ~39 nM | High | [2] |
| AC50 (half-maximal activating concentration) values represent the concentration of the activator required to achieve 50% of the maximum enzyme activation and can vary depending on assay conditions.[2] |
Table 2: Cellular Effects of PKM2 Activators
| Compound | Cell Line | Effect on Glucose Consumption | Effect on Lactate Production | Reference(s) |
| TEPP-46 | H1299 (Lung Cancer) | Increased (3.6 ± 0.4 mM vs. 1.6 ± 0.6 mM for vehicle at 48h) | Increased (11.8 ± 0.9 mM vs. 9.1 ± 0.6 mM for vehicle at 24h; 18.9 ± 0.6 mM vs. 13.1 ± 0.8 mM at 48h) | [7][8][9] |
| DASA-58 | Breast Cancer Cell Lines | - | Increased | [3][10] |
| DASA-58 | H1299 (Lung Cancer) | - | Decreased | [2] |
| Note: The effect of PKM2 activators on lactate production can vary between cell lines and experimental conditions.[2] |
Table 3: In Vivo Efficacy of PKM2 Activators
| Compound | Animal Model | Cancer Type | Effect on Tumor Growth | Reference(s) |
| TEPP-46 | Xenograft Mice | Lung and Colorectal Cancer | Delayed tumor formation and reduced tumor burden | [4][11] |
| DASA-58 | SCID Mice | Prostate Cancer (PC3 cells) | ~6-fold reduction in lung metastases | [5] |
| DASA-58 | Nude Mice | Lung Cancer (H1299 xenograft) | Suppression of tumor growth | [3][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PKM2 modulators.
PKM2 Biochemical Activity Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[2]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the this compound at various concentrations to the wells of the microplate. Include a DMSO vehicle control.
-
Add the recombinant PKM2 enzyme to all wells to a final concentration of approximately 10 nM.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the PKM2 activity.
-
Calculate the AC50 value by plotting the enzyme activity against the modulator concentration.[2]
Caption: Workflow for the LDH-coupled PKM2 activity assay.
Extracellular Lactate Production Assay
This protocol measures the concentration of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.[2]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Lactate Assay Kit (containing lactate dehydrogenase and NAD+)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Collect the cell culture medium from each well.
-
Prepare a reaction mixture according to the lactate assay kit instructions.
-
Add a sample of the cell culture medium to the reaction mixture in a new 96-well plate.
-
Incubate the plate as recommended by the kit manufacturer.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the lactate concentration.[2]
-
Calculate the lactate concentration based on a standard curve generated with known lactate concentrations.
Seahorse XF Metabolic Flux Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of cellular metabolism.[13][14]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Cancer cell line of interest
-
This compound
-
Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Day 1: Cell Seeding:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
-
Day 2: Assay:
-
Replace the calibrant in the sensor cartridge with fresh, pre-warmed calibrant.
-
Wash the cells with pre-warmed Seahorse XF Assay Medium and add fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the Mito Stress Test compounds and this compound into the appropriate injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function and glycolytic activity.
-
Caption: Experimental workflow for a Seahorse XF Mito Stress Test with a PKM2 modulator.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.[15]
Materials:
-
Intact cells or cell lysate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PKM2
-
Secondary antibody
Procedure:
-
Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble PKM2 in each sample by Western blotting.
-
Data Interpretation: A shift in the melting curve of PKM2 to a higher temperature in the presence of the modulator indicates target engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The modulation of PKM2 activity presents a compelling strategy for targeting the metabolic reprogramming that is a hallmark of cancer. By forcing PKM2 into its active tetrameric state, small molecule activators like the representative "this compound" can reverse the Warburg effect, deplete the anabolic precursors necessary for rapid cell proliferation, and ultimately inhibit tumor growth. The in-depth technical information and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to advance this promising therapeutic approach. Further investigation into the nuanced effects of PKM2 modulation in different cancer contexts and in combination with other therapies will be crucial for realizing its full clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
The Nexus of Cancer Metabolism: A Technical Guide to the Interaction of PKM2 Modulator 2 with Pyruvate Kinase M2 Isoforms
For Immediate Release
Abstract
Pyruvate (B1213749) Kinase M2 (PKM2), a critical enzyme in the glycolytic pathway, represents a pivotal control point in cancer cell metabolism. Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This unique plasticity allows cancer cells to divert glucose metabolites from energy production towards anabolic processes essential for rapid cell proliferation. The dimeric form of PKM2 can also translocate to the nucleus, where it functions as a transcriptional co-activator for key oncogenes. Consequently, modulation of PKM2's oligomeric state is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the interaction between PKM2 isoforms and a novel inhibitor, PKM2 modulator 2. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying biochemistry, relevant signaling pathways, and detailed experimental protocols for studying such interactions.
Introduction to Pyruvate Kinase M2 (PKM2)
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with concomitant ATP production.[1] In mammals, the PKM gene is subject to alternative splicing, giving rise to two distinct isoforms: PKM1 and PKM2.[2][3] While PKM1 is typically found in differentiated tissues with high energy demands like muscle and brain, PKM2 is predominantly expressed in embryonic and cancer cells.[2][3]
The key difference between PKM1 and PKM2 lies in their allosteric regulation. PKM1 exists as a stable, constitutively active tetramer.[3] In contrast, PKM2's activity is tightly regulated, existing in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[4] This equilibrium is influenced by various cellular signals, including allosteric activators like fructose-1,6-bisphosphate (FBP) and inhibitors such as ATP and specific amino acids.[3]
In cancer cells, the less active dimeric form of PKM2 is often favored. This "metabolic switch" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) to produce nucleotides, lipids, and amino acids necessary for building new cells.[5] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for targets like HIF-1α and c-Myc, directly promoting cell proliferation and tumorigenesis.[1][6] This dual role in both metabolism and gene regulation makes PKM2 an attractive target for anticancer drug development.
This compound: A Novel Inhibitor
This compound (also known as compound C599) is a recently identified potent inhibitor of PKM2.
-
Catalog Number: HY-168883
-
CAS Number: 1356760-50-3
-
Molecular Formula: C₂₁H₁₃FN₄O₃
-
Molecular Weight: 388.35
This modulator has demonstrated significant antiproliferative activity and the ability to induce apoptosis, showing therapeutic potential in glioblastoma research.[7] It is believed to function by modulating the oligomeric state of PKM2, likely stabilizing the inactive form. The precise quantitative interaction data and detailed experimental findings are anticipated in a forthcoming publication by Cabrera et al. in 2025.[8]
Quantitative Analysis of PKM2 Modulator Interactions
While specific binding affinities and inhibitory concentrations for this compound are pending publication, this section presents representative data for other well-characterized PKM2 inhibitors to illustrate the typical quantitative parameters measured. These values are crucial for comparing the potency and selectivity of different modulators.
Table 1: Inhibitory Activity of Selected PKM2 Modulators
| Compound | Type | Target | IC₅₀ (μM) | Assay Method | Reference |
|---|---|---|---|---|---|
| Shikonin | Inhibitor | PKM2 | 0.91 - 4.20 | Enzyme-coupled assay | [5][9][10] |
| Compound 3K | Inhibitor | PKM2 | - (Selective for PKM2 over PKM1) | LDH-PK coupled assay | [11] |
| Suramin | Inhibitor | PKM2 | 33 | Enzyme-coupled assay | [5] |
| Lapachol | Inhibitor | PKM2 | 1.4 (Enzyme), ~0.14 (Calculated) | Enzyme-coupled assay | [5] |
| Naphthoquinone Derivative (26) | Inhibitor | PKM2 | 2.95 | LDH-coupled assay |[5] |
Table 2: Binding Affinity of Ligands to PKM2
| Ligand | Type | Kᴅ (μM) | Method | Reference |
|---|---|---|---|---|
| Fructose-1,6-bisphosphate (FBP) | Allosteric Activator | ~0.0005 | Tryptophan Fluorescence | [12] |
| Phosphoenolpyruvate (PEP) | Substrate | 151.37 (for R516C mutant) | Tryptophan Fluorescence | [12] |
| ADP | Substrate | 240 (Wild-Type) | Tryptophan Fluorescence |[12] |
Signaling Pathways Modulated by PKM2 Interaction
Inhibition of PKM2's pyruvate kinase activity and promotion of its dimeric state have profound effects on multiple downstream signaling pathways critical for cancer cell survival and proliferation.
The primary effect of PKM2 inhibition is the disruption of glycolysis. By stabilizing the low-activity dimeric form, inhibitors prevent the final energy-producing step, leading to an accumulation of glycolytic intermediates. This metabolic bottleneck forces cancer cells to rely on alternative pathways and can induce a state of "metabolic crisis."
Furthermore, by preventing the nuclear translocation of dimeric PKM2, inhibitors can block its non-metabolic, pro-oncogenic functions. This includes the co-activation of transcription factors like HIF-1α, STAT3, and β-catenin, which control the expression of genes involved in cell cycle progression (e.g., Cyclin D1), angiogenesis, and metastasis.[1][13] Inhibition can also impact pathways like the PI3K-Akt-mTOR axis, which is frequently hyperactivated in cancer and plays a role in autophagy and cell growth.[14][15]
Key Experimental Protocols
Investigating the interaction between a modulator and PKM2 requires a suite of biophysical and biochemical assays. The following sections detail the methodologies for key experiments.
PKM2 Enzyme Kinetics: LDH-Coupled Assay
This is the most common method to measure the pyruvate kinase activity of PKM2. The production of pyruvate is coupled to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.[18]
-
Substrate/Cofactor Mix: Prepare fresh in Assay Buffer to final concentrations of 200 µM PEP, 200 µM ADP, 200 µM NADH.[18]
-
Enzyme Mix: Add recombinant human PKM2 and a surplus of LDH (e.g., 200 U/mL) to the Substrate/Cofactor Mix.[18]
-
Modulator Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
Pipette the modulator dilutions into a 384-well plate. Include DMSO-only controls.
-
Add the Enzyme Mix to all wells to initiate the reaction. The final DMSO concentration should not exceed 1-3%.[18]
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm kinetically for 20-60 minutes.[18][19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the modulator concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Binding Affinity: Fluorescence Polarization (FP) Assay
FP assays measure the binding of a small molecule to a protein by monitoring changes in the rotational speed of a fluorescently labeled probe. This technique is useful for determining binding constants (Kᴅ) in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
FP Buffer: e.g., 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.
-
Fluorescent Probe: A known fluorescent ligand of PKM2.
-
Protein Solution: Purified recombinant PKM2 in FP Buffer.
-
Competitor: Unlabeled this compound, serially diluted.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, combine the fluorescent probe (at a fixed low concentration) and PKM2 protein.[20]
-
Add the serial dilutions of this compound.
-
Include controls for free probe (no protein) and bound probe (no competitor).
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.[20]
-
-
Measurement and Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[20]
-
The polarization value will decrease as the unlabeled modulator displaces the fluorescent probe.
-
Plot the change in polarization against the modulator concentration to calculate the IC₅₀, which can be converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Real-Time Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface. It provides detailed kinetic information, including association (kₐ) and dissociation (kᏧ) rates.[21][22]
Methodology:
-
Chip Preparation:
-
Immobilize purified recombinant PKM2 onto a sensor chip (e.g., CM5 chip) via amine coupling.[22]
-
Activate the surface with a mixture of NHS/EDC.
-
Inject PKM2 diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.[23]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the modulator solutions sequentially over the PKM2-functionalized surface, from lowest to highest concentration.
-
Each injection cycle consists of an association phase (modulator flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[21]
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (Response Units vs. Time).
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (kₐ and kᏧ).
-
The equilibrium dissociation constant (Kᴅ) is calculated as kᏧ/kₐ.
-
Conclusion
The unique biological roles of PKM2 in both orchestrating cancer cell metabolism and promoting oncogenic gene expression establish it as a high-value target for therapeutic intervention. Novel agents like this compound, which can manipulate the enzyme's oligomeric state and inhibit its activity, hold significant promise for the treatment of aggressive cancers such as glioblastoma. A thorough understanding of the quantitative interactions, the impact on cellular signaling, and the application of robust experimental methodologies are paramount for the successful development of these modulators from the laboratory to the clinic. The protocols and data frameworks presented in this guide offer a comprehensive resource for professionals dedicated to advancing this critical area of cancer research.
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maia Cabrera - Google Scholar [scholar.google.com.tr]
- 3. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 4. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis [frontiersin.org]
- 7. N6-isopentenyladenosine inhibits aerobic glycolysis in glioblastoma cells by targeting PKM2 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.kab.ac.ug [library.kab.ac.ug]
- 9. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2 Is Overexpressed in Glioma Tissues, and Its Inhibition Highly Increases Late Apoptosis in U87MG Cells With Low-density Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asco.org [asco.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. astx.com [astx.com]
- 19. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. dhvi.duke.edu [dhvi.duke.edu]
Allosteric Regulation of Pyruvate Kinase M2 (PKM2) by Small Molecule Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, catalyzing the final rate-limiting step of glycolysis. Its unique ability to switch between a highly active tetrameric state and a less active dimeric form allows cells to modulate glycolytic flux, diverting metabolites into biosynthetic pathways. This regulation is crucial in cancer metabolism, where the dimeric form of PKM2 is often predominant, supporting rapid cell proliferation. The allosteric modulation of PKM2, therefore, presents a promising therapeutic strategy for cancer and other metabolic diseases.
This technical guide provides an in-depth overview of the allosteric regulation of PKM2 by small molecule modulators. The term "modulator 2" is not a unique identifier in the scientific literature and can refer to different compounds. Therefore, this guide will focus on well-characterized examples of both activators and inhibitors of PKM2 to provide a comprehensive understanding of their mechanisms and the experimental approaches used to study them. We will delve into the quantitative aspects of their interaction with PKM2, detailed experimental protocols for their characterization, and the signaling pathways they influence.
Data Presentation: Quantitative Analysis of PKM2 Modulators
The following tables summarize the key quantitative data for well-characterized allosteric modulators of PKM2, including activators and inhibitors.
Table 1: Allosteric Activators of PKM2
| Compound Name | Other Designations | AC50 (nM) | Assay Type | Target Engagement Assay | Mechanism of Action | Reference |
| TEPP-46 | ML265 | 92 | Biochemical | Cellular Thermal Shift Assay (CETSA) | Stabilizes the active tetrameric form by binding to the dimer-dimer interface. | [1] |
| DASA-58 | ML203 | 38 | Biochemical | Immunoprecipitation | Promotes stable association of PKM2 subunits into the active tetramer. | [2] |
| Activator 2 | Compound 28 | 66 | Luciferase-coupled | Not Reported | Activates pyruvate kinase activity. | [3] |
Table 2: Allosteric Inhibitors of PKM2
| Compound Name | Other Designations | IC50 (µM) | Assay Type | Cellular Effect | Mechanism of Action | Reference |
| Compound C599 | PKM2 modulator 2 | Not explicitly stated | Not specified | Induces apoptosis in glioblastoma cells. | Binds to a druggable pocket at the PKM2 dimer interface, likely disrupting its function. | [4] |
| Shikonin | - | ~1.5 (for PKM2) | Not specified | Inhibits glucose consumption and promotes apoptosis. | Selectively inhibits PKM2 over other isoforms. | [5] |
| Compound 3K | PKM2-IN-1 | 2.95 | LDH-coupled | Induces autophagic cell death in ovarian cancer cells. | Disrupts the glycolysis pathway. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of PKM2 modulators.
PKM2 Enzyme Activity Assays
Two common methods to measure PKM2 activity are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the Kinase-Glo™ luminescent assay.
a) Lactate Dehydrogenase (LDH)-Coupled Enzyme Assay
This assay spectrophotometrically measures the rate of NADH depletion, which is coupled to the production of pyruvate by PKM2.
-
Principle: Pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the PKM2 activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compound (modulator)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity and plot against the compound concentration to determine AC50 or IC50 values.[7][8]
-
b) Kinase-Glo™ Luminescent Kinase Assay
This assay measures the amount of ATP produced by the PKM2 reaction using a luciferase-based system.
-
Principle: The ATP produced by PKM2 is used by luciferase to generate a luminescent signal, which is directly proportional to PKM2 activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo™ Reagent
-
Test compound (modulator)
-
-
Procedure:
-
Set up the PKM2 reaction with assay buffer, PEP, ADP, and the test compound in a white-walled microplate.
-
Add recombinant PKM2 to initiate the reaction and incubate at room temperature.
-
Stop the reaction and measure the ATP produced by adding Kinase-Glo™ Reagent.
-
Measure the luminescent signal using a luminometer.
-
Plot the luminescence against the compound concentration to determine AC50 or IC50 values.[9][10][11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a modulator with PKM2 in a cellular context.[12]
-
Principle: The binding of a ligand (modulator) to its target protein (PKM2) can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble PKM2 remaining.
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest the cells and lyse them.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PKM2 in each sample using Western blotting or other protein detection methods.
-
A shift in the melting curve of PKM2 in the presence of the compound indicates target engagement.[3][13]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a modulator and PKM2.[14]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (modulator) in solution binds to a ligand (PKM2) immobilized on the chip. This allows for real-time monitoring of the binding and dissociation events.
-
Procedure:
-
Immobilize recombinant PKM2 onto a sensor chip.
-
Flow a solution of the test compound (analyte) at various concentrations over the chip surface.
-
Monitor the association and dissociation of the compound in real-time by measuring the change in the SPR signal.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]
-
Signaling Pathways and Mechanisms of Action
Allosteric modulators of PKM2 exert their effects by influencing the delicate equilibrium between its tetrameric and dimeric forms.
Mechanism of PKM2 Allosteric Regulation
The diagram below illustrates the fundamental mechanism of PKM2 allosteric regulation by activators and inhibitors. Activators promote the formation of the catalytically active tetramer, while inhibitors favor the less active dimer.
Signaling Pathways Influenced by PKM2 Modulation
The activity of PKM2 has profound effects on cellular signaling, particularly in cancer cells. The following diagram depicts how PKM2 activators can reverse the Warburg effect and influence downstream signaling.
Experimental Workflow for Characterizing a Novel PKM2 Modulator
The logical flow for identifying and characterizing a novel PKM2 modulator is outlined in the diagram below.
Conclusion
The allosteric regulation of PKM2 is a dynamic and complex process that plays a pivotal role in cellular metabolism, particularly in the context of cancer. Small molecule modulators that can either activate or inhibit PKM2 activity offer promising avenues for therapeutic intervention. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and signaling pathways associated with the allosteric modulation of PKM2. By understanding the mechanisms of action of these modulators and employing robust experimental strategies for their characterization, researchers and drug development professionals can advance the development of novel therapies targeting metabolic vulnerabilities in disease.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. CETSA [cetsa.org]
- 13. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
In-Depth Technical Guide: The Influence of Small-Molecule Modulators on Post-Translational Modifications of Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of cancer cell metabolism and proliferation. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. This dynamic regulation is crucial for the Warburg effect, allowing cancer cells to redirect glycolytic intermediates towards anabolic pathways necessary for rapid cell growth. The activity and oligomeric state of PKM2 are intricately controlled by both allosteric effectors and a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, and SUMOylation. Small-molecule modulators that target PKM2, either by activating or inhibiting its enzymatic activity, are of significant interest in drug development. These modulators can directly impact the functional state of PKM2 and, in doing so, induce significant changes in its post-translational modification landscape and downstream signaling pathways. This technical guide provides a comprehensive overview of the post-translational modifications induced by specific PKM2 modulators, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Concepts: PKM2 Modulation and Post-Translational Modifications
The interplay between small-molecule modulators and PTMs is a critical aspect of PKM2 regulation. Modulators can alter the conformation of PKM2, thereby exposing or masking sites for PTMs. Conversely, existing PTMs can influence the binding and efficacy of these modulators. Understanding this bidirectional relationship is essential for the development of effective PKM2-targeted therapies.
PKM2 Activators: TEPP-46 and DASA-58
PKM2 activators, such as TEPP-46 and DASA-58, function by stabilizing the active tetrameric conformation of the enzyme. This enhancement of PKM2's pyruvate kinase activity reverses the Warburg effect, shunting glucose metabolites towards ATP production rather than biosynthesis.
Quantitative Data on the Effects of PKM2 Activators
| Modulator | Cell Line | Concentration | Effect | Quantitative Change | Reference |
| TEPP-46 | Triple-Negative Breast Cancer (TNBC) cells | Not specified | Reduced nuclear localization of PKM2pS37 | Significantly reduced nuclear levels | [1](2) |
| TEPP-46 | Murine CD4+ T cells | 50-100 µM | Induced PKM2 tetramerization and reduced nuclear PKM2 | Dose-dependent increase in tetramers and decrease in nuclear PKM2 | [3](3) |
| DASA-58 | A549 lung cancer cells | 40 µM | Increased pyruvate kinase activity | 248 ± 21% increase in activity in PKM2-expressing cells | [4](4) |
| DASA-58 | Breast cancer cell lines | 15 µM | Depletion of TXNIP levels | Significant reduction in TXNIP protein | [5](6) |
Signaling Pathways Modulated by PKM2 Activators
TEPP-46 and DASA-58, by promoting the tetrameric state of PKM2, can influence downstream signaling pathways. For instance, the activation of PKM2 can inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer metabolism.[7]
Experimental Protocols
This protocol is adapted from general procedures for detecting phosphoproteins and can be tailored for assessing the effect of TEPP-46 on PKM2 phosphorylation at Serine 37 (pS37).
-
Cell Culture and Treatment: Plate Triple-Negative Breast Cancer (TNBC) cells and grow to 70-80% confluency. Treat cells with the desired concentration of TEPP-46 or DMSO (vehicle control) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PKM2 pS37 (e.g., Cell Signaling Technology, #3827) and an antibody for total PKM2 as a loading control, both diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
PKM2 Inhibitors: Shikonin and Compound 3k
PKM2 inhibitors act by reducing the enzymatic activity of PKM2, which can lead to apoptosis and autophagy in cancer cells. These inhibitors often affect the oligomeric state of PKM2 and can influence downstream signaling pathways.
Quantitative Data on the Effects of PKM2 Inhibitors
| Modulator | Cell Line | Concentration | Effect | Quantitative Change | Reference |
| Shikonin | Esophageal Squamous Cell Carcinoma (ESCC) PDX models | Not specified | Decreased expression of p-PKM2 and p-STAT3 | Significantly lower expression in Shikonin group | [8](--INVALID-LINK----INVALID-LINK-- |
| Shikonin | RAW264.7 macrophages | Not specified | Blocked Y105 phosphorylation of PKM2 | Significant reduction in p-PKM2 (Y105) | [9](9) |
| Compound 3k | SK-OV-3 ovarian cancer cells | 1, 2.5, 5 µM | Reduced total PKM2 protein expression | Dose-dependent reduction in PKM2 protein levels | [10](10) |
| Compound 3k | LNCaP prostate cancer cells | IC50 = 2.95 µM | Selective inhibition of PKM2 over PKM1 | 4-5-fold higher IC50 for PKM1 | [5](5) |
Signaling Pathways Modulated by PKM2 Inhibitors
Shikonin has been shown to inhibit the PKM2/STAT3 signaling pathway, which is crucial for the transcription of glycolytic enzymes.[11] Compound 3k affects the Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy.[12]
Experimental Protocols
This protocol can be used to determine if a PKM2 modulator, such as Shikonin, affects the oligomeric state of PKM2.
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat with Shikonin or a vehicle control.
-
Cross-linking: Wash cells with PBS and incubate with a cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS) to stabilize protein complexes.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PKM2 antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using an anti-PKM2 antibody to detect monomeric, dimeric, and tetrameric forms.
Conclusion
The modulation of PKM2 by small molecules has profound effects on its post-translational modifications and downstream signaling cascades. PKM2 activators like TEPP-46 and DASA-58 promote the active tetrameric form, which can reduce the nuclear localization of phosphorylated PKM2 and inhibit pro-tumorigenic pathways. Conversely, inhibitors such as Shikonin and Compound 3k can decrease PKM2 expression and activity, leading to the induction of apoptosis and autophagy through modulation of key signaling pathways like STAT3 and Akt/mTOR. The intricate relationship between PKM2 modulators and PTMs provides a rich area for further investigation and offers promising avenues for the development of novel cancer therapeutics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of PKM2 regulation and its therapeutic targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nuclear Translocation of PKM2 and its Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer metabolism and cell proliferation. Beyond its canonical role in the cytoplasm, PKM2 can translocate to the nucleus, where it functions as a protein kinase and transcriptional co-activator, driving oncogenic gene expression.[1][2] This nuclear function is dependent on its oligomeric state; the highly active tetrameric form remains cytosolic, while the less active dimeric/monomeric form is imported into the nucleus.[3][4] This dynamic localization makes the modulation of PKM2's quaternary structure a compelling therapeutic strategy.
This guide provides a detailed overview of the signaling pathways governing PKM2 nuclear translocation, the mechanism of action of small molecule activators, specifically TEPP-46, and comprehensive protocols for studying these processes.
The Mechanism of PKM2 Nuclear Translocation
The translocation of PKM2 from the cytoplasm to the nucleus is a tightly regulated process initiated by growth factor signaling and mediated by a series of post-translational modifications (PTMs) and protein-protein interactions.
Upon activation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), the downstream Extracellular signal-Regulated Kinase (ERK) is activated.[5][6] Activated ERK1/2 directly binds to and phosphorylates PKM2 at Serine 37 (S37), a modification specific to the PKM2 isoform.[6][7] This phosphorylation event recruits the peptidyl-prolyl cis-trans isomerase PIN1, which catalyzes a conformational change in PKM2.[5] This isomerization exposes a nuclear localization sequence (NLS) on PKM2, facilitating its binding to importin α5 and subsequent transport into the nucleus through the nuclear pore complex.[5][8] Once inside the nucleus, PKM2 can act as a transcriptional co-activator for key oncogenic factors like HIF-1α and β-catenin, and as a protein kinase, phosphorylating substrates such as histone H3.[5][9]
Modulation by TEPP-46: An Allosteric Activator
Small molecule activators of PKM2 represent a therapeutic strategy to counteract its nuclear functions. TEPP-46 is a potent and selective allosteric activator of PKM2.[10][11] It binds to a pocket at the dimer-dimer interface of the PKM2 protein.[11][12] This binding stabilizes the active tetrameric conformation of PKM2, thereby increasing its pyruvate kinase activity.[1][13] By locking PKM2 in the tetrameric state, TEPP-46 effectively prevents its dissociation into monomers/dimers, a prerequisite for nuclear import.[6][14] Consequently, TEPP-46 treatment leads to the sequestration of PKM2 in the cytoplasm, reducing its nuclear accumulation and inhibiting the downstream transcriptional programs that promote tumor growth.[6][15]
Quantitative Data Presentation
The following tables summarize key quantitative data for the PKM2 modulator TEPP-46.
Table 1: Potency and Selectivity of TEPP-46
| Parameter | Value | Cell/System | Reference(s) |
|---|---|---|---|
| AC50 | 92 nM | Recombinant Human PKM2 | [10][12] |
| Selectivity | No effect | PKM1, PKL, PKR |[10][16] |
Table 2: Cellular and In Vivo Effects of TEPP-46
| Effect Measured | Treatment | Result | Model System | Reference(s) |
|---|---|---|---|---|
| PKM2 Oligomerization | TEPP-46 | Increased Tetramer:Dimer Ratio | Mouse Kidney | [1] |
| Pyruvate Kinase Activity | TEPP-46 | Increased Activity | Mouse Kidney & HK2 Cells | [1][5] |
| Nuclear Localization | TEPP-46 | Reduced Nuclear PKM2 | TNBC Cells & ICH Mice | [6][17] |
| Tumor Growth | TEPP-46 (40 mg/kg) | Decreased Tumor Growth | TNBC Mouse Xenograft | [6] |
| Glycolysis | TEPP-46 | Increased Glucose Consumption | Cancer Cell Lines |[18] |
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze PKM2 nuclear translocation and the effects of modulators like TEPP-46.
Immunofluorescence Staining for PKM2 Localization
This protocol allows for the visualization of PKM2's subcellular localization.
Methodology:
-
Cell Culture: Seed cells (e.g., U-251 MG, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with TEPP-46 (e.g., 10 µM) or vehicle control for the desired time (e.g., 24-48 hours).[8]
-
Fixation: Aspirate the medium and wash cells once with 1X PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.[8][19]
-
Permeabilization: Wash the cells three times with 1X PBS. Permeabilize by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[20]
-
Blocking: Wash three times with 1X PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum or 1% BSA in PBS) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Dilute the primary anti-PKM2 antibody in the blocking buffer (e.g., 1:150 dilution).[8] Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500 dilution) in blocking buffer for 1 hour at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[9] Wash a final time with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software (e.g., ImageJ).
Subcellular Fractionation and Western Blotting
This method physically separates cellular compartments to quantify the amount of PKM2 in the nucleus versus the cytoplasm.
Methodology:
-
Cell Lysis: Harvest treated and control cells and wash twice with ice-cold PBS. Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1% NP-40, with protease inhibitors).[21][22] Incubate on ice for 15 minutes.
-
Fractionation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.[22]
-
Cytoplasmic Fraction: Carefully collect the supernatant, which is the cytoplasmic fraction.
-
Nuclear Fraction: Wash the nuclear pellet with the cytoplasmic lysis buffer to remove contaminants. Lyse the nuclei with a nuclear extraction buffer (high salt/detergent, e.g., 20 mM HEPES, 400 mM NaCl, 1% SDS, with protease inhibitors).[21] Incubate on ice and vortex vigorously. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. The resulting supernatant is the nuclear fraction.
-
Western Blot Analysis: Determine the protein concentration of both fractions using a BCA assay. Load equal amounts of protein from the cytoplasmic and nuclear fractions for SDS-PAGE. Transfer proteins to a PVDF membrane and probe with antibodies against PKM2. To verify the purity of the fractions, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).[22]
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2, which is expected to increase upon treatment with an activator like TEPP-46.
References
- 1. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting stromal-induced pyruvate kinase M2 nuclear translocation impairs OXPHOS and prostate cancer metastatic spread - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Posttranslational Modifications of Pyruvate Kinase M2: Tweaks that Benefit Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 9. Translocalization of enhanced PKM2 protein into the nucleus induced by cancer upregulated gene 2 confers cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ptglab.com [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Pyruvate Kinase M2 (PKM2) Modulator for Metabolic Reprogramming Studies
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical overview of a representative Pyruvate (B1213749) Kinase M2 (PKM2) inhibitor for metabolic reprogramming studies. Initial research on "PKM2 modulator 2 (C599)" indicated a lack of publicly available, in-depth quantitative data and detailed experimental protocols. Therefore, this guide utilizes Shikonin , a well-characterized and potent PKM2 inhibitor, as a representative compound to illustrate the principles, methodologies, and effects of PKM2 inhibition. The data and protocols presented herein are based on published studies of Shikonin and serve as a detailed example for researchers in the field.
Introduction to PKM2 and Metabolic Reprogramming
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the "Warburg effect"—a metabolic shift towards aerobic glycolysis. This reprogramming allows cancer cells to divert glucose metabolites into biosynthetic pathways, supporting rapid proliferation and tumor growth. The modulation of PKM2 activity, therefore, presents a promising therapeutic strategy for cancer. This guide focuses on the inhibition of PKM2 as a means to induce metabolic reprogramming and antitumor effects, using Shikonin as a case study.
Quantitative Data on the Effects of a Representative PKM2 Inhibitor (Shikonin)
The following tables summarize the quantitative effects of Shikonin on various cancer cell lines, providing key metrics for its biological activity.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | 5.739 | 24 | [1] |
| PC9 | Non-Small Cell Lung Cancer | Cell Viability | 6.302 | 24 | [1] |
| Eca109 | Esophageal Squamous Cell Carcinoma | Cell Viability | 19.9 | 24 | [2] |
| HCT116 | Colon Carcinoma | Cell Viability | 0.18-0.29 | 48 | [3] |
| HeLa | Cervical Cancer | Cell Viability | 0.18-0.38 | 48 | [3] |
| H1299 | Non-Small Cell Lung Cancer | Cell Viability | 1.56 | 48 | [3] |
| Table 1: Summary of Cell Viability IC50 Values for Shikonin in Various Cancer Cell Lines. |
| Cell Line | Cancer Type | Parameter Measured | Shikonin Concentration (µM) | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | Glucose Uptake | 4, 6, 8 | Dose-dependent decrease | [1] |
| A549 | Non-Small Cell Lung Cancer | Lactate (B86563) Production | 4, 6, 8 | Dose-dependent decrease | [1] |
| PC9 | Non-Small Cell Lung Cancer | Glucose Uptake | 8 | Significant decrease | [1] |
| PC9 | Non-Small Cell Lung Cancer | Lactate Production | 8 | Significant decrease | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Glucose Uptake | Not specified | Dose-dependent decrease | [4] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Lactate Production | Not specified | Dose-dependent decrease | [4] |
| B16 | Melanoma | Glucose Uptake | Not specified | Dose-dependent decrease | [4] |
| B16 | Melanoma | Lactate Production | Not specified | Dose-dependent decrease | [4] |
| Table 2: Effects of Shikonin on Glucose Metabolism in Cancer Cells. |
| Cell Line | Cancer Type | Assay | Shikonin Concentration (µM) | Observation | Reference |
| U251 | Glioblastoma | Annexin V/PI Staining | 0, 4, 8, 12 (for 24h) | Dose-dependent increase in apoptosis | [5] |
| T98G | Glioblastoma | Annexin V/PI Staining | 0, 4, 8, 12 (for 24h) | Dose-dependent increase in apoptosis | [5] |
| U87 | Glioblastoma | Annexin V/PI Staining | 0, 4, 8, 12 (for 24h) | Dose-dependent increase in apoptosis | [5] |
| A172 | Glioblastoma | Annexin V/PI Staining | 0, 4, 8, 12 (for 24h) | Dose-dependent increase in apoptosis | [5] |
| Table 3: Induction of Apoptosis by Shikonin in Glioblastoma Cell Lines. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques cited in the literature for characterizing PKM2 inhibitors like Shikonin.
Protocol 1: PKM2 Enzyme Inhibition Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate Dehydrogenase (LDH)
-
Shikonin (or other test inhibitor) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test inhibitor (e.g., Shikonin) at various concentrations to the wells of the 96-well plate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 60 seconds for 20-30 minutes) at a constant temperature (e.g., 30°C).
-
The rate of NADH consumption is proportional to the PKM2 activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, U87MG)
-
Complete cell culture medium
-
Shikonin (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT or CCK-8 solution to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Shikonin (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Lactate and Glucose Measurement
These assays quantify the concentration of lactate and glucose in the cell culture medium to assess the impact of the inhibitor on glycolysis.
Materials:
-
Cancer cell line of interest
-
Shikonin (or other test compound)
-
Lactate Assay Kit
-
Glucose Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with the test compound as described for the cell viability assay.
-
At the end of the treatment period, collect the cell culture medium.
-
Measure the lactate and glucose concentrations in the collected medium using the respective assay kits according to the manufacturer's instructions.
-
Normalize the lactate and glucose values to the cell number or total protein content.
-
Compare the values from treated cells to those of the vehicle control to determine the effect of the inhibitor on lactate production and glucose consumption.
Signaling Pathways and Experimental Workflows
The inhibition of PKM2 by compounds like Shikonin can have significant effects on downstream signaling pathways that are crucial for cancer cell proliferation and survival.
PKM2 Inhibition and its Impact on Cellular Metabolism
PKM2 inhibition directly impacts the final step of glycolysis. This leads to a buildup of upstream glycolytic intermediates, which can be shunted into alternative biosynthetic pathways. The overall effect is a reduction in lactate production and a shift away from the Warburg phenotype.
Signaling Pathway of PKM2 Inhibition
Shikonin has been shown to suppress the PKM2/STAT3 signaling pathway. Inhibition of PKM2 can lead to a decrease in the phosphorylation of STAT3, which in turn reduces the expression of downstream target genes involved in glucose metabolism, such as glucose transporter 1 (GLUT1) and hexokinase 2 (HK2).
Experimental Workflow for Characterizing a PKM2 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PKM2 inhibitor.
Conclusion
The inhibition of PKM2 presents a compelling strategy for the metabolic reprogramming of cancer cells, leading to reduced proliferation and increased apoptosis. Shikonin, a natural product, serves as a well-documented example of a potent and selective PKM2 inhibitor. The data and protocols outlined in this guide provide a framework for the investigation of novel PKM2 modulators. Further research into compounds like "this compound (C599)" is warranted, and the methodologies described herein can be applied to elucidate their therapeutic potential. The continued exploration of PKM2 as a therapeutic target holds significant promise for the development of new anticancer agents.
References
- 1. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin Induces Glioma Necroptosis, Stemness Decline, and Impedes (Immuno)Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Early-Stage Research of Pyruvate Kinase M2 (PKM2) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyruvate (B1213749) Kinase M2 (PKM2)
Pyruvate kinase M2 (PKM2) is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is accompanied by the production of ATP.[1][2] In mammals, there are four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2.[1] While most normal, differentiated tissues express the highly active PKM1 isoform, cancer cells and embryonic tissues predominantly express PKM2.[1][2] This isoform switch is a critical component of the metabolic reprogramming observed in cancer, often referred to as the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of sufficient oxygen.[1][2]
A unique feature of PKM2 is its ability to exist in two main oligomeric states: a highly active tetramer and a less active dimer.[1][3] In cancer cells, the dimeric form is prevalent.[4][5] This lower enzymatic activity leads to the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to produce essential building blocks for rapidly proliferating cells, such as nucleic acids, lipids, and amino acids.[6]
Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus, where it functions as a protein kinase and a transcriptional co-activator for various transcription factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][4][7] This non-metabolic function of nuclear PKM2 further promotes tumor growth, angiogenesis, and metastasis.[2][7] The dual role of PKM2 in both metabolic reprogramming and oncogenic signaling makes it an attractive target for cancer therapy.[2][4]
PKM2 Modulators: A Therapeutic Strategy
Modulating the activity and oligomeric state of PKM2 presents a promising therapeutic strategy for cancer. This can be achieved through two primary approaches: activation and inhibition.
-
PKM2 Activators: Small-molecule activators promote the formation of the stable, highly active tetrameric form of PKM2.[8][9] This is expected to reverse the Warburg effect by increasing the glycolytic flux towards pyruvate and lactate (B86563) production, thereby depleting the pool of glycolytic intermediates available for anabolic processes and starving the cancer cells of essential building blocks.[10]
-
PKM2 Inhibitors: Conversely, PKM2 inhibitors target the enzyme's activity, often by stabilizing the inactive dimeric form.[3][11] This can disrupt the energy supply of cancer cells that are highly dependent on glycolysis and can also interfere with the non-metabolic functions of PKM2.[3]
PKM2 Activators: TEPP-46 and DASA-58
TEPP-46 and DASA-58 are two well-characterized small-molecule allosteric activators of PKM2.[9] They bind to a pocket at the dimer-dimer interface, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP), to stabilize the active tetrameric conformation.[9][12]
Mechanism of Action and Signaling Pathways
PKM2 activators like TEPP-46 and DASA-58 induce a metabolic shift in cancer cells. By forcing PKM2 into its tetrameric state, they enhance its pyruvate kinase activity, leading to increased conversion of PEP to pyruvate.[13] This reduces the availability of upstream glycolytic intermediates for anabolic pathways.[14] Furthermore, the stabilization of the tetrameric form in the cytoplasm prevents the nuclear translocation of dimeric PKM2, thereby inhibiting its function as a transcriptional co-activator for oncogenic transcription factors like HIF-1α.[9][15] Some studies also suggest that PKM2 activation can inhibit the PI3K/Akt signaling pathway.[16]
Quantitative Data for PKM2 Activators
| Compound | Target | AC50 (nM) | Effect on Lactate Production | Cell Line | Reference |
| TEPP-46 | PKM2 | 92 | Decreased | H1299 | [6][14] |
| DASA-58 | PKM2 | 38 | Decreased | H1299 | [8][17] |
Experimental Protocols: PKM2 Activity and Lactate Production Assays
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[18]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator (e.g., TEPP-46, DASA-58) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to all wells to a final concentration of approximately 10 nM.[8]
-
Initiate the reaction by adding the substrate mixture (PEP and ADP) to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of NADH oxidation is proportional to the PKM2 activity.
-
Calculate the half-maximal activating concentration (AC50) value by plotting the enzyme activity against the activator concentration.
This protocol measures the concentration of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Cell culture medium and supplements
-
PKM2 activator (e.g., TEPP-46, DASA-58)
-
Lactate Assay Kit (commercially available)
-
96-well plate for cell culture
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Collect the cell culture medium.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves mixing the medium with a reaction mix containing lactate oxidase and a probe.
-
After incubation, measure the absorbance or fluorescence using a plate reader.
-
Generate a standard curve using the provided lactate standards to calculate the lactate concentration in each sample.
-
Normalize the lactate concentration to the cell number or total protein content.
PKM2 Inhibitors: Shikonin
Shikonin is a natural naphthoquinone compound that has been identified as an inhibitor of PKM2.[4][11] It has demonstrated anti-tumor effects in various cancer models.[4]
Mechanism of Action and Signaling Pathways
Shikonin selectively inhibits the enzymatic activity of PKM2.[2] This leads to a decrease in glucose consumption and lactate production in cancer cells.[2][11] By inhibiting PKM2, Shikonin disrupts the metabolic advantage of cancer cells that rely on aerobic glycolysis. Furthermore, Shikonin has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a key step in its activation.[1][19] This leads to a reduction in the dimerization and nuclear translocation of STAT3, and subsequently, the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.[1][20]
Quantitative Data for PKM2 Inhibitors
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| Shikonin | PKM2 | 19.9 µM (24h) | Eca109 | Inhibits proliferation and aerobic glycolysis | [4] |
| Shikonin | PKM2 | 5.739 µM (24h) | A549 | Inhibits proliferation, invasion, and migration | [11] |
| Shikonin | PKM2 | 6.302 µM (24h) | PC9 | Inhibits proliferation, invasion, and migration | [11] |
Experimental Protocols: Cell Viability and Western Blotting
This assay is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PKM2 inhibitor (e.g., Shikonin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate for cell culture
-
Plate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 inhibitor. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
This technique is used to detect changes in the phosphorylation status of specific proteins, such as STAT3.
Materials:
-
Cancer cell line of interest
-
PKM2 inhibitor (e.g., Shikonin)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PKM2 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Advanced Experimental Protocols: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a small molecule to its target protein in a cellular environment.[21][22] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[21]
Conceptual Workflow:
-
Compound Treatment: Treat intact cells with the PKM2 modulator or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge to separate the precipitated (unfolded) proteins from the soluble (folded) proteins.
-
Protein Detection: Analyze the amount of soluble PKM2 in the supernatant at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
Early-stage research on PKM2 modulators has provided compelling evidence for the therapeutic potential of targeting cancer metabolism. Both activators and inhibitors of PKM2 have demonstrated anti-tumor effects in preclinical models by distinct yet complementary mechanisms. Activators, such as TEPP-46 and DASA-58, force a metabolic rewiring that limits the biosynthetic capacity of cancer cells. Inhibitors, like Shikonin, disrupt glycolysis and interfere with oncogenic signaling pathways. The continued development and characterization of novel PKM2 modulators, supported by robust experimental protocols as outlined in this guide, will be crucial for translating these promising preclinical findings into effective cancer therapies. Future research will likely focus on identifying patient populations most likely to respond to PKM2 modulation and exploring combination therapies to overcome resistance and enhance efficacy.
References
- 1. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shikonin Derivatives from Onsoma visianii Decrease Expression of Phosphorylated STAT3 in Leukemia Cells and Exert Antitumor Activity [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 10. benchchem.com [benchchem.com]
- 11. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. DASA-58 | PKM | TargetMol [targetmol.com]
- 16. Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of PKM2 Modulator 2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily regulating the final rate-limiting step of glycolysis. In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which promotes the anabolic metabolism necessary for rapid cell proliferation.[1] Small molecule modulators that activate PKM2 induce its tetramerization, shifting cancer cell metabolism from an anabolic state towards catabolism, thereby inhibiting tumor growth.[2][3] This document provides detailed application notes and protocols for the use of a generic "PKM2 modulator 2" (a representative PKM2 activator) in preclinical xenograft models, based on published data for compounds like ML265 (also known as TEPP-46).[2][4]
Mechanism of Action of PKM2 Activators
PKM2 activators are small molecules that bind to the dimer-dimer interface of the PKM2 protein.[2][4] This binding event stabilizes the enzyme in its highly active tetrameric conformation.[2] The activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a critical step in glycolysis. This shift in metabolic flux away from anabolic pathways is thought to be the primary mechanism by which these compounds suppress tumor growth.[4]
Quantitative Data Summary
The following tables summarize quantitative data from xenograft studies using PKM2 activators in various cancer cell line models.
Table 1: In Vivo Efficacy of PKM2 Activators in Xenograft Models
| Cell Line | Cancer Type | PKM2 Modulator | Dosing Regimen | % Tumor Growth Inhibition | Reference |
| H1299 | Non-Small Cell Lung Cancer | ML265 | 50 mg/kg, BID, oral | Significant reduction in tumor size and weight | [2][5] |
| A549 | Non-Small Cell Lung Cancer | TEPP-46 | 150 mg/kg, oral (acute dose) | Maximal PKM2 activation observed | [2] |
| HT29 | Colorectal Cancer | DNX-03013 | 200-400 mg/kg, QD, IP | >50% | [6] |
Table 2: Pharmacokinetic Properties of a Representative PKM2 Activator (ML265)
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Bioavailability | Good | Oral | Male Balb/c mice | [7] |
| Half-life (t½) | Long | Oral | Male Balb/c mice | [7] |
| Clearance | Low | Oral | Male Balb/c mice | [7] |
| Cmax (Plasma) | 37 ± 8 nmol/mL (at 5 min) | 25 mg/kg, IV | Mice with PC-3 xenografts | [8] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line (e.g., H1299, A549, or HT29).
Materials:
-
Human cancer cell line (e.g., H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-gauge)
Procedure:
-
Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 1,200 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of a 1:1 mixture of sterile PBS and Matrigel®. A typical concentration is 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of a representative PKM2 activator for in vivo studies.
Materials:
-
This compound (e.g., ML265/TEPP-46)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline or Corn oil)
-
Sterile tubes and syringes
-
Oral gavage needles or appropriate needles for the chosen route of administration
Formulation (Example for Oral Administration):
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, calculate the required volumes.
-
In a sterile tube, add the required volume of the DMSO stock solution to the PEG300 and mix until clear.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the saline to reach the final volume and mix until a clear solution is formed. Note: The specific formulation may need to be optimized for different compounds and administration routes.
Administration:
-
Administer the formulated this compound or vehicle to the mice according to the predetermined dosing schedule (e.g., 50 mg/kg, twice daily).
-
The route of administration can be oral gavage, intraperitoneal (IP), or intravenous (IV) injection, depending on the compound's properties and the experimental design.[9]
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
Protocol 3: Tumor Measurement and Endpoint Analysis
This protocol details the procedures for monitoring tumor growth and performing endpoint analysis.
Materials:
-
Digital calipers
-
Analytical balance
-
Tissue collection and storage reagents (e.g., formalin, RNAlater®, liquid nitrogen)
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Record the body weight of each mouse at the same frequency as tumor measurements.
-
Continue the treatment for the duration specified in the study design (e.g., 21-28 days or until tumors in the control group reach a predetermined maximum size).
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis:
-
Fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki67) or apoptosis.
-
Snap-frozen in liquid nitrogen for Western blotting or metabolomic analysis.
-
Stored in RNAlater® for gene expression analysis.
-
Signaling Pathway Visualization
The activation of PKM2 by a modulator impacts downstream metabolic pathways. The following diagram illustrates the simplified signaling cascade.
References
- 1. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. researchgate.net [researchgate.net]
- 5. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PKM2 Modulator Administration in Mice
Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for the compound designated "PKM2 modulator 2" (also known as C599). The information presented herein is based on published data for other structurally distinct small molecule inhibitors of Pyruvate Kinase M2 (PKM2) and is intended to serve as a representative guide for researchers. It is imperative to conduct dose-escalation and toxicity studies for any new compound, including "this compound," to determine its safety and efficacy profile.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in metabolic reprogramming, promoting the anabolic processes that support rapid cell proliferation. Inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. "this compound" (C599) is described as a potent PKM2 inhibitor with anti-proliferative and apoptosis-inducing activities, making it a candidate for in vivo studies in cancer models, particularly glioblastoma.[1][2][3][4][5] This document provides a generalized protocol for the administration of PKM2 inhibitors to mice, based on data from similar compounds.
PKM2 Signaling Pathway
PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce nucleotides, lipids, and amino acids necessary for cell growth. PKM2 inhibitors can force the enzyme into an inactive conformation, further disrupting cancer cell metabolism.
Quantitative Data from Representative PKM2 Modulators in Mice
The following table summarizes in vivo data from published studies on various PKM2 modulators. This data can be used as a starting point for designing experiments with "this compound".
| Compound Name | Modulator Type | Mouse Model | Dosage & Administration Route | Frequency | Key Findings |
| DNX-03013 | Activator | HT29 Colorectal Xenograft | 200 & 400 mg/kg, IP | QD | >50% tumor growth inhibition; safe at high doses.[6] |
| PKM2-IN-1 | Inhibitor | Ovarian Adenocarcinoma Xenograft | Not specified | Not specified | Attenuated tumor growth and mass.[7] |
| Celastrol | Inhibitor | NAFLD Mouse Model | Not specified | Not specified | Reduced lipid accumulation and hepatic fibrosis.[8] |
| Salvianic Acid A (SAA) | Inhibitor | Tumor-bearing mice | Not specified | Not specified | Normalized tumor blood vessels.[9] |
IP: Intraperitoneal; QD: Once daily; NAFLD: Non-alcoholic fatty liver disease.
Experimental Protocols
Preparation of "this compound" for In Vivo Administration
Objective: To prepare a sterile and stable formulation of "this compound" for administration to mice.
Materials:
-
"this compound" (C599) powder
-
Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Aseptically weigh the required amount of "this compound" powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste. This helps in solubilizing the compound.
-
Gradually add the remaining vehicle to the desired final volume while vortexing continuously to ensure complete dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any particulate matter. The final formulation should be a clear solution or a homogenous suspension.
-
Prepare the dosing solution fresh daily or assess its stability if stored.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in a subcutaneous glioblastoma xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Glioblastoma cell line (e.g., U87MG)
-
Matrigel or similar basement membrane matrix
-
Prepared "this compound" dosing solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
Protocol:
-
Cell Implantation: On Day 0, subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (administered via the same route and schedule as the drug).
-
Group 2: "this compound" at Dose 1 (e.g., a dose extrapolated from in vitro IC50 or based on similar compounds).
-
Group 3: "this compound" at Dose 2 (e.g., a higher dose to assess dose-response).
-
-
Drug Administration: Administer the prepared "this compound" solution or vehicle control to the respective groups. Based on data for other small molecules, an intraperitoneal (IP) injection once daily (QD) could be a starting point.[6]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss >15-20%).
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Data Analysis: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of "this compound" in mice.
Protocol:
-
Administer a single dose of "this compound" to a cohort of mice (e.g., via intravenous (IV) and intraperitoneal (IP) or oral (PO) routes to determine bioavailability).
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to isolate plasma.
-
Analyze the concentration of "this compound" in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
This information is critical for optimizing the dosing schedule for efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKM2 inhibitor — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PKM2 signaling cascade with salvianic acid A normalizes tumor blood vessels to facilitate chemotherapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Preparation of PKM2 Modulator-2 for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a key role in the Warburg effect.[1] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is predominant in cancer cells and diverts glucose metabolites towards biosynthetic pathways that support cell proliferation.[2][3] Small molecule modulators that activate PKM2 can stabilize the tetrameric form, thereby reprogramming cancer cell metabolism and inhibiting tumor growth, making them promising therapeutic agents.[4]
This document provides detailed protocols for the preparation and use of a representative small-molecule activator, herein referred to as PKM2 Modulator-2 (PKM2-M2) , in biochemical assays.
Data Presentation: Properties of Representative PKM2 Activators
The following table summarizes the activity of several known PKM2 activators to provide a comparative context for the experimental design of new modulators like PKM2-M2.
| Compound Name | Activator/Inhibitor | Potency (AC50/IC50) | Assay Type | Reference |
| TEPP-46 (ML265) | Activator | 92 nM (AC50) | Biochemical | [5] |
| DASA-58 | Activator | Not specified | Biochemical | [5][6] |
| Mitapivat (AG-348) | Activator | Not specified | Biochemical | [5] |
| TP-1454 | Activator | 10 nM (AC50) | Biochemical | [5] |
| Compound 3K | Inhibitor | 2.95 µM (IC50) | Biochemical | [5] |
Experimental Protocols
Solubility Testing of PKM2-M2
Objective: To determine the solubility of PKM2-M2 in common laboratory solvents. Low aqueous solubility can be a limitation for some heterocyclic compounds used as PKM2 modulators.[7]
Materials:
-
PKM2-M2 (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Protocol:
-
Prepare a series of saturated solutions by adding an excess amount of solid PKM2-M2 to a known volume (e.g., 1 mL) of each solvent (DMSO, Ethanol, PBS).
-
Incubate the solutions at room temperature for at least 1 hour with continuous agitation (e.g., using a vortex mixer or rotator) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of PKM2-M2 in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or a calibrated HPLC method.
-
Express the solubility in mg/mL or mM.
Preparation of PKM2-M2 Stock Solutions
Objective: To prepare concentrated stock solutions of PKM2-M2 for use in assays.
Materials:
-
PKM2-M2 (solid form)
-
Anhydrous DMSO
Protocol:
-
Based on the results of the solubility test, select a suitable solvent. DMSO is commonly used for small molecule inhibitors and activators.
-
Weigh out a precise amount of PKM2-M2 powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
PKM2 Activation Assay (Lactate Dehydrogenase-Coupled)
Objective: To measure the activation of recombinant human PKM2 by PKM2-M2. This assay couples the production of pyruvate by PKM2 to the consumption of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[7][8]
Materials:
-
Recombinant human PKM2 enzyme
-
PKM2-M2 stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Fructose-1,6-bisphosphate (FBP) as a positive control activator[9]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reagents:
-
Prepare a 1x Assay Buffer.
-
Prepare stock solutions of PEP (e.g., 50 mM), ADP (e.g., 20 mM), and NADH (e.g., 10 mM) in Assay Buffer.
-
Dilute recombinant PKM2 to the desired working concentration (e.g., 2.5 ng/µL) in Assay Buffer.[9]
-
Prepare a serial dilution of PKM2-M2 from the DMSO stock solution. The final concentration of DMSO in the assay should not exceed 1%.[9]
-
-
Assay Setup (per well of a 96-well plate):
-
Initiate the Reaction:
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes at room temperature.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Plot the reaction rate against the concentration of PKM2-M2.
-
Fit the data to a suitable dose-response curve to determine the AC50 (the concentration of modulator that gives half-maximal activation).
-
Visualizations
PKM2 Signaling Pathway and Modulator Action
Caption: PKM2 activation by Modulator-2 promotes the active tetramer.
Experimental Workflow for PKM2-M2 Assay
Caption: Workflow for the PKM2 lactate dehydrogenase-coupled assay.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis | MDPI [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Biochemical Assays of PKM2 Modulator 2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells. It plays a crucial role in metabolic reprogramming, shifting glucose metabolism towards anabolic processes that support rapid cell proliferation.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] This regulation makes PKM2 an attractive therapeutic target. Modulators of PKM2, both activators that promote the active tetrameric form and inhibitors that stabilize the inactive dimeric form, are of significant interest in drug discovery.[4][5]
These application notes provide detailed protocols for two common biochemical assays used to determine the activity of PKM2 modulators: the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the luciferase-based Kinase-Glo® assay.
PKM2 Signaling and Regulation
PKM2 catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the production of ATP.[1][6] The activity of PKM2 is regulated by allosteric effectors, such as the activator fructose-1,6-bisphosphate (FBP), and by post-translational modifications.[3][7] In cancer cells, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, further promoting tumor growth.[6][8]
Quantitative Data for PKM2 Modulators
The following table summarizes the activity of various PKM2 modulators identified from the literature. This data can be used as a reference for comparing the activity of novel compounds like "PKM2 modulator 2".
| Compound Type | Compound Name | Assay Type | Parameter | Value | Reference |
| Activator | FBP | LDH-coupled | EC50 | 62 µM | [9] |
| Activator | DASA-58 | Not Specified | AC50 | - | [10] |
| Activator | TEPP-46 | Not Specified | AC50 | - | [7] |
| Activator | Mitapivat (AG-348) | Not Specified | Allosteric Activator | - | [10] |
| Activator | PKM2 activator 2 | Luciferase-coupled | AC50 | 66 nM | [11] |
| Activator | TP-1454 | Biochemical | AC50 | 10 nM | [12] |
| Inhibitor | Compound 3 | LDH-coupled | IC50 | 10-50 µM | [13] |
| Inhibitor | Naphthoquinone-based (26) | Fluorescence PK-LDH coupled | IC50 | 2.95 µM | [1] |
| Inhibitor | Silibinin | Enzymatic | IC50 | 0.91 µM | [2] |
| Inhibitor | Curcumin | Enzymatic | IC50 | 1.12 µM | [2] |
| Inhibitor | Resveratrol | Enzymatic | IC50 | 3.07 µM | [2] |
| Inhibitor | Ellagic Acid | Enzymatic | IC50 | 4.20 µM | [2] |
| Inhibitor | PKM2-IN-12 | Not Specified | IC50 | 10 nM | [10] |
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Assay
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[3][13] This is a kinetic assay that allows for real-time monitoring of the enzyme reaction.[6]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[3]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
This compound and control compounds (e.g., FBP for activation, a known inhibitor, or DMSO as vehicle control)
-
UV-transparent 96-well or 384-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Protocol:
-
Reagent Preparation:
-
Prepare a 2X Assay Mix containing Assay Buffer, PEP, ADP, NADH, and LDH. Final concentrations in the well should be optimized, but a starting point is: 200 µM PEP, 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.[3]
-
Prepare serial dilutions of this compound and control compounds in the appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 3%.[3]
-
Prepare a solution of PKM2 enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.[14] A concentration of 4 nM can be a starting point.[3]
-
-
Assay Procedure:
-
Add 50 µL of the 2X Assay Mix to each well of the microplate.
-
Add 2 µL of the serially diluted this compound or control compounds to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 48 µL of the PKM2 enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 20-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance versus time curve.
-
To determine the effect of this compound, normalize the rates to the control wells (e.g., DMSO for vehicle control).
-
For activators, calculate the % activation relative to a known activator like FBP.
-
For inhibitors, calculate the % inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Considerations:
-
A known issue with the LDH-coupled assay is potential interference from compounds that absorb at 340 nm.[1]
-
The LDH enzyme preparation may be contaminated with FBP, which can affect the baseline activity of PKM2.[3]
Kinase-Glo® Luminescence-Based Assay
This assay measures the ATP produced by the PKM2 reaction. The amount of ATP is quantified using the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin. The resulting luminescent signal is proportional to the amount of ATP produced, and therefore to the PKM2 activity.[3] This is an endpoint assay.[3]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[3]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound and control compounds
-
Kinase-Glo® Max or Kinase-Glo® Plus Reagent (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2X Assay Mix containing Assay Buffer, PEP, and ADP. Final concentrations in the well should be optimized, with a starting point of 200 µM PEP and 200 µM ADP.[3]
-
Prepare serial dilutions of this compound and control compounds.
-
Prepare a solution of PKM2 enzyme in Assay Buffer. A starting concentration of 4 nM is suggested.[3]
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 25 µL of the 2X Assay Mix to each well of the white, opaque microplate.
-
Add 1 µL of the serially diluted this compound or control compounds.
-
Initiate the reaction by adding 24 µL of the PKM2 enzyme solution to each well.
-
Incubate the plate at room temperature for a set period, for example, 20 minutes.[3]
-
Stop the PKM2 reaction and initiate the luminescence reaction by adding 50 µL of the prepared Kinase-Glo® reagent to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescent signals to the control wells.
-
Calculate the % activation or % inhibition for this compound.
-
Determine AC50 or IC50 values by fitting the data to a dose-response curve.
-
Considerations:
-
The Kinase-Glo® assay is an endpoint assay, as the reagent inhibits the PKM2 reaction.[3]
-
This assay is generally less susceptible to compound interference compared to the LDH-coupled assay.[3]
-
It is important to use white, opaque plates to maximize the luminescent signal and prevent crosstalk between wells.
Conclusion
The choice between the LDH-coupled and Kinase-Glo® assays will depend on the specific application, available equipment, and the properties of the compounds being tested. The LDH-coupled assay offers the advantage of real-time kinetic data, while the Kinase-Glo® assay is often more robust and less prone to interference. Both assays are suitable for high-throughput screening and characterization of PKM2 modulators. By following these detailed protocols, researchers can reliably assess the activity of novel compounds such as "this compound" and advance the development of new therapeutics targeting PKM2.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. astx.com [astx.com]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Measuring Metabolic Flux with PKM2 Modulator 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in regulating cellular metabolism, particularly in cancer cells.[1][2] It catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[3] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[4] In cancer cells, the dimeric form of PKM2 is predominant, leading to a slowing of glycolysis and the accumulation of glycolytic intermediates.[5] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to support rapid proliferation and provide resistance to oxidative stress.[1][5]
"PKM2 modulator 2" is a small molecule activator designed to stabilize the active tetrameric form of PKM2. By locking PKM2 in its active state, this modulator enhances the conversion of PEP to pyruvate, thereby reversing the Warburg effect and redirecting metabolic flux away from anabolic pathways.[4] These application notes provide detailed protocols for utilizing "this compound" to study its effects on cellular metabolic flux, focusing on two key techniques: Seahorse XF Glycolysis Stress Test and Stable Isotope Tracing with [U-¹³C]-glucose.
Data Presentation
Table 1: Expected Effects of this compound on Glycolytic Parameters (Seahorse XF Assay)
| Parameter | Expected Change with this compound | Rationale |
| Glycolysis (ECAR) | Increase | Activation of PKM2 increases the rate of glycolysis, leading to higher lactate (B86563) production and extracellular acidification.[6][7] |
| Glycolytic Capacity | No significant change or slight increase | The maximal glycolytic rate may already be high in cancer cells; however, PKM2 activation can further enhance this capacity. |
| Glycolytic Reserve | Decrease | By increasing the basal glycolytic rate, the reserve capacity to respond to energy demands is reduced. |
| Non-glycolytic Acidification | No significant change | This parameter is primarily influenced by CO₂ production from the TCA cycle and is not directly targeted by PKM2 activation. |
Table 2: Expected Changes in ¹³C-Labeled Metabolites with this compound Treatment
| Metabolite | Expected Change in ¹³C Labeling | Rationale |
| [¹³C]-Lactate | Increase | Increased glycolytic flux due to PKM2 activation leads to greater conversion of ¹³C-pyruvate to ¹³C-lactate. |
| [¹³C]-Citrate (from glucose) | Increase | Enhanced production of ¹³C-pyruvate can lead to increased entry into the TCA cycle as ¹³C-acetyl-CoA, subsequently forming ¹³C-citrate. |
| [¹³C]-Ribose-5-phosphate (PPP) | Decrease | By promoting flux through glycolysis, fewer glucose-6-phosphate molecules are shunted into the Pentose Phosphate Pathway.[1] |
| [¹³C]-Serine | Decrease | Glycolytic intermediates upstream of pyruvate are used for serine synthesis; increased PKM2 activity reduces the availability of these precursors.[3] |
Signaling Pathways and Experimental Workflows
Caption: PKM2 signaling and metabolic branch points.
Caption: Seahorse XF Glycolysis Stress Test workflow.
Caption: [U-¹³C]-glucose tracing workflow.
Experimental Protocols
Protocol 1: Seahorse XF Glycolysis Stress Test
This protocol measures the key parameters of glycolytic flux in live cells in real-time.[8]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
Supplements: Glucose, L-Glutamine
-
This compound
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))
-
Seahorse XF Analyzer
Procedure:
Day 1: Cell Culture
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate the plate overnight in a 37°C, 5% CO₂ incubator.
Day 2: Assay
-
Prepare Seahorse XF Assay Medium by supplementing Seahorse XF Base Medium with L-glutamine. Keep glucose separate for injection.
-
Warm the assay medium to 37°C in a non-CO₂ incubator.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) and incubate for the desired duration (e.g., 2, 6, or 24 hours) in a standard CO₂ incubator.
-
Remove the cell culture medium and gently wash the cells once with the pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of fresh, pre-warmed assay medium to each well.
-
Place the cell plate in a 37°C non-CO₂ incubator for at least 30-60 minutes to allow the temperature and pH to equilibrate.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the calibrant with pre-warmed assay medium.
-
Load the injection ports of the sensor cartridge with the compounds from the Glycolysis Stress Test Kit (typically Port A: Glucose, Port B: Oligomycin, Port C: 2-DG) to achieve the desired final concentrations.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell plate and start the assay.
-
The instrument will measure the extracellular acidification rate (ECAR) before and after the sequential injection of glucose, oligomycin, and 2-DG.
-
Analyze the data using the Seahorse Wave software to determine glycolysis, glycolytic capacity, and glycolytic reserve.
Protocol 2: Stable Isotope Tracing with [U-¹³C]-Glucose
This protocol allows for the tracing of glucose-derived carbon through various metabolic pathways.
Materials:
-
Cell culture plates
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
[U-¹³C]-glucose (uniformly labeled with ¹³C)
-
This compound
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with this compound or vehicle for the desired time.
-
Prior to labeling, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed glucose-free medium containing [U-¹³C]-glucose at the desired concentration (e.g., 10 mM).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.
-
To quench metabolism, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the plate.
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to identify and quantify the mass isotopologues of various metabolites.
-
Analyze the data to determine the fractional enrichment of ¹³C in key metabolites of glycolysis, the TCA cycle, and the pentose phosphate pathway. This will reveal the metabolic flux changes induced by the PKM2 modulator.
References
- 1. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PK-M2-mediated metabolic changes in breast cancer cells induced by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. hpst.cz [hpst.cz]
Application Notes and Protocols for Studying Cancer Metabolism with PKM2 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in the final, rate-limiting step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In cancer cells, PKM2 is preferentially expressed over the M1 isoform found in most normal differentiated tissues.[1][2] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1][3] This dynamic equilibrium allows cancer cells to reprogram their metabolism, favoring the dimeric state to divert glycolytic intermediates into anabolic pathways that support rapid cell proliferation and tumor growth, a phenomenon known as the Warburg effect.[4][5][6]
Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and c-Myc, further promoting tumorigenesis.[7][8][9] The critical role of PKM2 in cancer metabolism makes it an attractive therapeutic target.[3][4] Small molecule modulators, both activators that stabilize the active tetrameric form and inhibitors that target the dimeric form, are invaluable tools for studying and potentially treating cancer.
These application notes provide detailed protocols and data for utilizing "PKM2 Modulator 2," a hypothetical designation for a representative PKM2 modulator, to investigate cancer metabolism. The protocols and data are based on established methodologies for well-characterized PKM2 modulators such as the activators TEPP-46 and DASA-58, and the inhibitor Shikonin.
Data Presentation: Efficacy of PKM2 Modulators
The following tables summarize the in vitro efficacy of known PKM2 activators and inhibitors across various cancer cell lines. This data is essential for selecting appropriate cell models and designing experiments.
Table 1: In Vitro Activity of PKM2 Activators
| Compound | Cancer Cell Line | Assay Type | Parameter | Value | Reference |
| TEPP-46 | Recombinant PKM2 | Enzyme Activity | AC50 | 92 nM | [10][11] |
| TEPP-46 | A549 (Lung) | Cell-based PKM2 Activity | - | Potent Activation | [10] |
| TEPP-46 | H1299 (Lung) | Glucose Consumption | Increase | 3.6 ± 0.4 mM (48h) | [12] |
| DASA-58 | Recombinant PKM2 | Enzyme Activity | AC50 | 38 nM | [10][11] |
| DASA-58 | A549 (Lung) | Cell-based PKM2 Activity | Increase | 248 ± 21% | [10] |
| DASA-58 | H1299 (Lung) | Cell-based PKM2 Activity | - | Potent Activation | [10] |
| DNX-03013 | Recombinant PKM2 | Enzyme Activity | AC50 | 0.9 µM | [13] |
Table 2: In Vitro Activity of PKM2 Inhibitors
| Compound | Cancer Cell Line | Assay Type | Parameter | Value | Reference |
| Shikonin | U87 (Glioblastoma) | Cell Proliferation | Inhibition | 2.5-7.5 µM (48-72h) | [14] |
| Shikonin | U251 (Glioblastoma) | Cell Proliferation | Inhibition | 2.5-7.5 µM (48-72h) | [14] |
| Shikonin | A549 (Lung) | Cell Viability | IC50 | ~1-2 µM (48h) | [15] |
| Shikonin | MDA-MB-231 (Breast) | Cell Viability | IC50 | ~1-2 µM (48h) | [15] |
| Shikonin | PANC-1 (Pancreatic) | Cell Viability | IC50 | ~1-2 µM (48h) | [15] |
| Shikonin | U2OS (Osteosarcoma) | Cell Viability | IC50 | ~1-2 µM (48h) | [15] |
| Shikonin | Eca109 (Esophageal) | Cell Proliferation | IC50 | 19.9 µM (24h) | [16] |
| Shikonin | Cholangiocarcinoma cells | Cell Proliferation | Inhibition | 0.25-0.5 µM (24h) | [17] |
| Compound 1 (covalent) | MCF-7 (Breast) | Cell Proliferation | IC50 | 1-2 µM | [4] |
| Compound 1 (covalent) | MDA-MB-231 (Breast) | Cell Proliferation | IC50 | 1-2 µM | [4] |
| Compound 1 (covalent) | PC-3 (Prostate) | Cell Proliferation | IC50 | 1-2 µM | [4] |
Signaling Pathways and Experimental Workflows
PKM2 Signaling in Cancer Metabolism
Caption: PKM2 signaling pathway in cancer metabolism.
Experimental Workflow for Characterizing PKM2 Modulators
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian target of rapamycin up-regulation of pyruvate kinase isoenzyme type M2 is critical for aerobic glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. israelsenlab.org [israelsenlab.org]
- 12. oncotarget.com [oncotarget.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
"application of PKM2 modulator 2 in immunology research"
For Researchers, Scientists, and Drug Development Professionals
Application Note
Pyruvate kinase M2 (PKM2) is a critical enzyme in the final rate-limiting step of glycolysis. In immune cells, PKM2 plays a dual role, acting not only as a metabolic regulator but also as a signaling molecule. PKM2 can exist in two main conformations: a highly active tetramer that promotes efficient ATP production through glycolysis, and a less active dimer/monomer. This dimeric form can translocate to the nucleus and function as a protein kinase, influencing the activity of key transcription factors such as Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3). This non-canonical function of PKM2 is pivotal in modulating immune cell activation, differentiation, and inflammatory responses.
In activated immune cells, including macrophages and T lymphocytes, PKM2 expression is upregulated, and the enzyme predominantly shifts to its dimeric form. This metabolic reprogramming, known as the Warburg effect, is characterized by increased aerobic glycolysis and is essential for the rapid production of biosynthetic precursors needed for cell growth, proliferation, and effector functions. The nuclear translocation of dimeric PKM2 in macrophages, often stimulated by ligands like lipopolysaccharide (LPS), leads to the transcriptional upregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). In CD4+ T cells, nuclear PKM2 interacts with STAT3, promoting the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases.
Given its central role in immunometabolism and inflammation, PKM2 has emerged as a promising therapeutic target. Small molecule modulators that can either activate or inhibit PKM2 are invaluable tools for immunology research and drug development.
-
PKM2 Activators: Compounds like TEPP-46 and DASA-58 are allosteric activators that stabilize the tetrameric form of PKM2. This "clamps" PKM2 in its metabolically active state in the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory signaling.[1] By promoting the conversion of phosphoenolpyruvate (B93156) to pyruvate, these activators can limit the metabolic reprogramming that fuels inflammatory responses and T cell pathogenicity.[1]
-
PKM2 Inhibitors: Molecules such as Shikonin (B1681659) have been shown to inhibit the activity of PKM2.[2] By targeting PKM2, these inhibitors can suppress the Warburg effect and reduce the production of pro-inflammatory mediators in immune cells like macrophages.[2]
The use of these modulators allows researchers to dissect the distinct metabolic and signaling roles of PKM2 in various immune cell subsets and disease models, offering potential therapeutic strategies for a range of inflammatory and autoimmune disorders.
Quantitative Data on PKM2 Modulators
| Modulator | Type | Target | EC50/IC50 | Cell Type(s) | Reported Effect | Reference(s) |
| TEPP-46 | Activator | PKM2 | EC50 = 92 nM (enzymatic activation) | CD4+ T cells | Reduces activation, proliferation, and cytokine production (IFN-γ, TNF-α). Inhibits Th1 and Th17 differentiation. | [1] |
| 50-100 µM (in vitro cell-based assays) | CD4+ T cells, Macrophages | Blocks nuclear translocation of PKM2. | [1] | |||
| 50 mg/kg (in vivo, EAE model) | Murine model of MS | Ameliorates experimental autoimmune encephalomyelitis (EAE). | [1] | |||
| Shikonin | Inhibitor | PKM2 | 0.5 - 2.5 µM (in vitro cell-based assays) | Macrophages (RAW264.7) | Inhibits LPS-induced TNF-α and IL-6 production. Decreases PKM2 dimerization and tetramerization. | [2][3] |
Signaling Pathways and Experimental Workflows
Caption: PKM2 signaling in macrophages upon LPS stimulation.
Caption: Experimental workflow for TEPP-46 treatment of CD4+ T cells.
Experimental Protocols
In Vitro T Cell Activation and Differentiation Assay with TEPP-46
Objective: To assess the effect of the PKM2 activator TEPP-46 on the activation, proliferation, and differentiation of murine CD4+ T cells.
Materials:
-
Murine CD4+ T cells (e.g., isolated from spleen and lymph nodes of C57BL/6 mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Anti-CD3ε and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
TEPP-46 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Th1 polarizing conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL)
-
Th17 polarizing conditions: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
Flow cytometry antibodies: Anti-CD4, anti-IFN-γ (for Th1), anti-IL-17A (for Th17)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining
Procedure:
-
T Cell Isolation: Isolate naïve CD4+ T cells from murine spleens and lymph nodes using a negative selection kit according to the manufacturer's instructions.
-
Proliferation Assay (Optional): Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed the T cells in a 96-well plate pre-coated with anti-CD3ε (5 µg/mL) and soluble anti-CD28 (2 µg/mL) at a density of 1 x 10^5 cells/well.
-
Treatment: Add TEPP-46 to the desired final concentrations (e.g., 50 µM and 100 µM) or an equivalent volume of DMSO vehicle control to the respective wells.[1]
-
Differentiation: For Th1 or Th17 differentiation, add the respective polarizing cytokines and antibodies to the culture medium.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. A reduction in CFSE intensity indicates cell division.
-
Differentiation (Intracellular Cytokine Staining): a. Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor. b. Harvest cells and perform surface staining for CD4. c. Fix and permeabilize the cells using a dedicated kit. d. Perform intracellular staining for IFN-γ (Th1) or IL-17A (Th17). e. Analyze the percentage of cytokine-producing CD4+ T cells by flow cytometry.[4][5][6]
-
In Vitro Macrophage Activation Assay with Shikonin
Objective: To evaluate the effect of the PKM2 inhibitor Shikonin on pro-inflammatory cytokine production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Shikonin (dissolved in DMSO)
-
Vehicle control (DMSO)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Shikonin (e.g., 0.5, 1, 2 µM) or DMSO vehicle for 1 hour.[2][7]
-
Stimulation: Add LPS to a final concentration of 100-250 ng/mL to all wells except the unstimulated control.[2][7][8]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[9][10][11][12][13]
Assessment of PKM2 Tetramerization by Chemical Crosslinking
Objective: To determine the oligomeric state (dimer vs. tetramer) of PKM2 in cells following treatment with a modulator.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker (prepare fresh in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (RIPA or similar)
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Harvesting: Harvest cells after treatment (e.g., with TEPP-46 or Shikonin) and wash twice with ice-cold PBS.
-
Crosslinking: a. Resuspend the cell pellet in PBS. b. Add DSS to a final concentration of 0.5-2 mM. c. Incubate the reaction mixture for 30 minutes at room temperature with gentle rotation.[2][7]
-
Quenching: Stop the crosslinking reaction by adding the quenching solution and incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells, discard the supernatant, and lyse the cells using a suitable lysis buffer.
-
Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against PKM2, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence detection system. The monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa) forms of PKM2 can be distinguished by their molecular weight.
PKM2 Nuclear Translocation by Immunofluorescence
Objective: To visualize the subcellular localization of PKM2 in immune cells.
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA) 4% in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: anti-PKM2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture plate and perform treatments as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-PKM2 primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBS and counterstain the nuclei with DAPI for 5-10 minutes.[15]
-
Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence or confocal microscope. Co-localization of the PKM2 signal with the DAPI signal indicates nuclear translocation.
References
- 1. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits myeloid differentiation protein 2 to prevent LPS‐induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 8. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. advisains.id [advisains.id]
- 14. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 15. Translocalization of enhanced PKM2 protein into the nucleus induced by cancer upregulated gene 2 confers cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PKM2 Modulators as Tools for Studying Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Kinase M2 (PKM2) is a critical rate-limiting enzyme in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] This unique regulatory feature allows cells to control the flux of glucose metabolites. In many cancer cells, PKM2 is predominantly in its dimeric form, which slows the final step of glycolysis. This slowdown facilitates the diversion of upstream glycolytic intermediates into crucial biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, for the production of nucleotides, amino acids, and lipids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[3][4][5]
Pharmacological modulators that either activate or inhibit PKM2 are invaluable tools for studying cellular metabolism. Activators force PKM2 into its tetrameric state, promoting a high rate of glycolysis and ATP production, while inhibitors stabilize the dimeric form, further restricting glycolytic flux.[1] This document provides detailed application notes and protocols for using representative PKM2 modulators to investigate glycolysis and cellular bioenergetics. While "PKM2 modulator 2" refers to a class of compounds, this guide will focus on two well-characterized examples: the activator TEPP-46 and the inhibitor Shikonin .
Featured PKM2 Modulators: Activator and Inhibitor
Quantitative Data Summary
The following tables summarize the key characteristics and reported effects of TEPP-46 and Shikonin on cellular glycolysis.
Table 1: Properties of Representative PKM2 Modulators
| Modulator | Type | Target | Potency | Selectivity |
| TEPP-46 | Activator | Pyruvate Kinase M2 (PKM2) | AC50 = 92 nM[6][7][8] | Selective for PKM2 over PKM1, PKL, and PKR[7][8] |
| Shikonin | Inhibitor | Pyruvate Kinase M2 (PKM2) | IC50 (cell proliferation) ≈ 5.7-19.9 µM[9][10][11] | Shows promising selectivity for PKM2 over PKM1 and PKL[12] |
Table 2: Reported Effects of PKM2 Modulators on Glycolytic Parameters
| Modulator | Effect on Glycolysis | Effect on Glucose Uptake | Effect on Lactate (B86563) Production | Reference Cell Lines |
| TEPP-46 | Promotes glycolytic flux | Increases | Increases | H1299, Prostate cancer lines[13] |
| Shikonin | Inhibits glycolysis | Decreases | Decreases | A549, PC9, Eca109, MCF-7[9][11][12][14] |
PKM2 Signaling and Regulation in Glycolysis
PKM2's activity is central to the metabolic fate of glucose. Activation or inhibition of PKM2 directly impacts the rate of pyruvate and ATP production from glycolysis and influences the availability of intermediates for anabolic processes.
Experimental Workflow for Studying PKM2 Modulation
A typical workflow involves treating cultured cells with a PKM2 modulator and subsequently measuring key indicators of glycolysis.
Detailed Experimental Protocols
Lactate Production Assay (Colorimetric/Fluorometric)
This protocol measures the concentration of L-lactate in the cell culture medium, a key product of glycolysis.
Materials:
-
96-well plates (clear for colorimetric, black for fluorometric)
-
Lactate Assay Kit (containing Lactate Dehydrogenase, probe, and buffer)
-
Microplate reader
-
Cultured cells treated with PKM2 modulator and controls
Protocol:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with PKM2 modulator (e.g., 10-50 µM TEPP-46 or 5-20 µM Shikonin) for the desired time (e.g., 6-24 hours).
-
Collect 10-20 µL of the cell culture medium. If the medium contains serum with high LDH activity, deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.
-
Prepare a standard curve using the L-lactate standard provided in the kit (e.g., 0 to 10 nmol/well).
-
-
Reaction Setup:
-
Prepare a Master Reaction Mix according to the kit's instructions (typically includes assay buffer, enzyme mix, and probe).
-
Add 50 µL of the Master Reaction Mix to each well of the 96-well plate containing standards and samples.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Colorimetric: Measure absorbance at 570 nm.
-
Fluorometric: Measure fluorescence at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve and determine the lactate concentration in the samples.
-
Normalize the lactate concentration to cell number or total protein content from the corresponding wells.
-
Glucose Uptake Assay (using 2-NBDG)
This protocol uses a fluorescent glucose analog, 2-NBDG, to quantify glucose uptake into cells via flow cytometry.
Materials:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
FACS buffer (PBS with 1-2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in a 12- or 24-well plate and grow overnight.
-
Treat cells with the PKM2 modulator in complete medium for the desired duration.
-
-
Glucose Starvation:
-
Remove the treatment medium and wash cells once with warm PBS.
-
Add glucose-free medium and incubate for 30-60 minutes to normalize glucose transporter activity.
-
-
2-NBDG Incubation:
-
Remove the starvation medium and add fresh glucose-free medium containing 50-100 µM 2-NBDG.
-
Incubate for 30-60 minutes at 37°C. Note: Optimal time and concentration may need to be determined empirically for your cell line.
-
-
Cell Harvesting and Staining:
-
Stop the uptake by removing the 2-NBDG medium and washing the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin, neutralize, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission in the FITC/GFP channel (~520-530 nm).
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis:
-
Compare the MFI of treated samples to the untreated control to determine the relative change in glucose uptake.
-
Extracellular Acidification Rate (ECAR) Measurement
This protocol uses a Seahorse XF Analyzer to measure the rate of proton extrusion from cells, which serves as an indicator of the rate of glycolysis. The Glycolysis Stress Test is a standard assay.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer and cartridge
-
Seahorse XF Base Medium (or low-buffered DMEM) supplemented with L-glutamine
-
Assay reagents: Glucose, Oligomycin (ATP synthase inhibitor), and 2-Deoxyglucose (2-DG, a glycolysis inhibitor)
Protocol:
-
Cell Seeding:
-
Seed cells (20,000-80,000 cells/well, optimize for your cell line) in a Seahorse XF plate and allow them to adhere overnight.
-
-
Pre-Assay Treatment:
-
Treat cells with the PKM2 modulator in standard culture medium for the desired duration (can be a short-term pre-incubation of 1-4 hours or longer).
-
-
Plate Hydration and Preparation:
-
One day prior, hydrate (B1144303) the sensor cartridge by adding XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed XF Base Medium. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Reagent Loading:
-
Load the injection ports of the hydrated sensor cartridge with the assay reagents (final concentrations are typically 10 mM Glucose, 1 µM Oligomycin, and 50 mM 2-DG).
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the XF Analyzer.
-
Replace the calibrant plate with your cell plate.
-
Run the Glycolysis Stress Test protocol:
-
Basal ECAR: Measure before any injections.
-
Inject Glucose: Measures the glycolytic rate.
-
Inject Oligomycin: Blocks mitochondrial ATP production, forcing cells to rely on glycolysis and revealing the maximum glycolytic capacity.
-
Inject 2-DG: Shuts down glycolysis, confirming that the measured ECAR is due to this pathway (non-glycolytic acidification).
-
-
-
Data Analysis:
-
After the run, normalize the ECAR data to cell count or protein concentration in each well.
-
Calculate key parameters: Glycolysis (ECAR after glucose injection), Glycolytic Capacity (ECAR after oligomycin), and Glycolytic Reserve (difference between capacity and glycolysis). Compare these parameters between modulator-treated and control groups.
-
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 9. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with PKM2 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which contributes to the Warburg effect by shunting glucose metabolites towards anabolic processes that support rapid cell proliferation.[2][3][4] PKM2 can be allosterically activated by fructose-1,6-bisphosphate (FBP), which promotes the formation of a highly active tetramer.[5][6] This shift from dimer to tetramer can reverse the Warburg effect, making PKM2 an attractive therapeutic target in oncology.[1][7]
"PKM2 Modulator 2" is a novel small molecule activator of PKM2. It is designed to stabilize the active tetrameric conformation of PKM2, thereby enhancing its enzymatic activity and redirecting cancer cell metabolism from anabolic pathways towards energy production. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize activators like this compound and summarize its in vitro activity.
PKM2 Signaling Pathway
The activity of PKM2 is regulated by various upstream signaling pathways. In many cancer cells, growth factor signaling through pathways like PI3K/mTOR leads to the upregulation of HIF-1α, which in turn promotes the expression of PKM2.[4] Post-translational modifications, such as phosphorylation by oncogenic tyrosine kinases, can inhibit PKM2 activity and favor the dimeric state.[3][6] this compound acts by directly binding to the enzyme and promoting its tetrameric, active state.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. astx.com [astx.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols: PKM2 Modulator 2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in the Warburg effect, a metabolic phenotype characterized by increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Modulation of PKM2 activity, either through inhibition or activation, has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and enhance the efficacy of conventional chemotherapies.
These application notes provide a comprehensive overview of the use of PKM2 modulators in combination with chemotherapy, summarizing key preclinical findings and detailing protocols for relevant experimental assays.
Data Presentation: Efficacy of PKM2 Modulators with Chemotherapy
The following tables summarize the in vitro and in vivo efficacy of combining PKM2 modulators with various chemotherapeutic agents in different cancer cell lines.
PKM2 Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line | PKM2 Inhibitor | Chemotherapy | IC50 (Chemotherapy Alone) | IC50 (Combination) | Fold Sensitization | Reference |
| Bladder Cancer | T24 (Cisplatin-Resistant) | Shikonin (B1681659) (0.4 µM) | Cisplatin | > 50 µM | ~25 µM | >2 | [1][2] |
| Bladder Cancer | SW780 (Cisplatin-Resistant) | Shikonin | Cisplatin | Significantly Higher vs. Parental | Not explicitly quantified | Not explicitly quantified | [1][2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | siRNA | Doxorubicin (B1662922) | Not specified | Not specified | Enhanced efficacy | [3] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Shikonin | Not specified | Not specified | IC50 of 0.484 µM for Shikonin alone | Not applicable |
Note: Direct comparison of IC50 values for doxorubicin with and without a PKM2 inhibitor in MDA-MB-231 cells was not explicitly available in the provided search results. However, studies indicate that PKM2 inhibition sensitizes these cells to doxorubicin.[3]
In Vivo Efficacy of PKM2 Inhibition with Chemotherapy
| Cancer Type | Animal Model | Treatment Group | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 Orthotopic Xenograft | PKM2 siRNA + Doxorubicin | Superior anticancer efficacy compared to doxorubicin alone. | [3] |
PKM2 Activators in Combination with Chemotherapy
| Cancer Type | Cell Line | PKM2 Activator | Chemotherapy | Observation | Reference |
| Lung Cancer | H1299 | TEPP-46 | 2-Deoxy-D-glucose (2-DG) | Combination treatment reduced viability at concentrations that had no effect individually. | [4][5] |
| Breast Cancer | MDA-MB-231, 436, MCF-7 | TEPP-46 | 2-Deoxy-D-glucose (2-DG) | Combination treatment resulted in a decrease in viability. | [4] |
Note: The combination of PKM2 activators with conventional chemotherapies is an emerging area of research, with current literature primarily focusing on metabolic inhibitors like 2-DG.
Signaling Pathways and Mechanisms of Action
The combination of PKM2 modulators and chemotherapy affects several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
PKM2 Inhibition and Chemotherapy
PKM2 inhibition, either by small molecules or siRNA, can lead to a decrease in ATP production. This energy depletion can impair the function of ATP-dependent drug efflux pumps, leading to intracellular accumulation of chemotherapeutic agents like doxorubicin and enhancing their cytotoxic effects.[3] In cisplatin-resistant bladder cancer, the PKM2 inhibitor shikonin was found to induce necroptosis, an alternative cell death pathway, thereby overcoming apoptosis resistance.[1][6]
PKM2 Activation and Chemotherapy
PKM2 activators, such as TEPP-46 and DASA-58, stabilize the active tetrameric form of PKM2, which enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[4][7] This can lead to increased glucose consumption, providing a rationale for combining PKM2 activators with glucose analogs like 2-deoxy-D-glucose (2-DG) to induce a stronger cytotoxic effect.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a PKM2 modulator in combination with chemotherapy on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, T24)
-
Complete culture medium
-
PKM2 modulator (e.g., Shikonin)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 modulator, chemotherapy, or their combination. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in cells treated with a PKM2 modulator and chemotherapy combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the PKM2 modulator and chemotherapy combination for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways following treatment.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-STAT3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilution for anti-PKM2 is 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
This protocol outlines a general procedure for an in vivo study using a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
PKM2 modulator (formulated for in vivo use)
-
Chemotherapeutic agent
-
Calipers
Procedure:
-
Subcutaneously or orthotopically inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells in Matrigel for orthotopic injection into the mammary fat pad) into the mice.[8]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, PKM2 modulator alone, chemotherapy alone, combination).
-
Administer treatments according to the desired schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The combination of PKM2 modulators with chemotherapy represents a promising strategy for cancer treatment. By targeting the metabolic vulnerabilities of cancer cells, PKM2 modulators can enhance the efficacy of conventional cytotoxic agents. The data and protocols presented in these application notes provide a foundation for researchers to further explore and develop this therapeutic approach. Careful consideration of the specific cancer type, the choice of PKM2 modulator, and the chemotherapeutic agent is crucial for designing effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Cellular Uptake Studies of PKM2 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular uptake and target engagement of "PKM2 modulator 2," a representative pyruvate (B1213749) kinase M2 (PKM2) modulator. The protocols and data presented are based on established methodologies and published data for well-characterized PKM2 activators (TEPP-46, DASA-58) and inhibitors (Shikonin, Compound 3k), which serve as exemplars for the hypothetical "this compound."
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation (the Warburg effect). Small molecule modulators that either activate or inhibit PKM2 are of significant interest in cancer therapy. Activators promote the stable, highly active tetrameric form of PKM2, enhancing glycolysis and suppressing tumor growth, while inhibitors block PKM2 activity, which can also lead to cancer cell death.[1][2] Understanding the cellular uptake, target engagement, and subcellular localization of these modulators is crucial for their development as therapeutic agents.
Data Presentation: Quantitative Data for Representative PKM2 Modulators
The following tables summarize key quantitative data for well-characterized PKM2 modulators, providing a reference for expected outcomes with "this compound."
Table 1: PKM2 Activators - In Vitro and Cellular Activity
| Modulator | Target | AC50 (in vitro) | Cellular Effect (H1299 cells) | Reference |
| TEPP-46 | PKM2 | 92 nM | Increased glucose consumption and lactate (B86563) secretion | [3][4] |
| DASA-58 | PKM2 | 38 nM | Did not significantly increase glucose uptake | [3] |
Table 2: PKM2 Inhibitors - In Vitro and Cellular Activity
| Modulator | Target | IC50 (in vitro) | Cellular IC50 (Cancer Cell Lines) | Reference |
| Shikonin | PKM2 | - | Dose-dependent inhibition of glucose uptake and lactate production in LLC and B16 cells | [5][6] |
| Compound 3k | PKM2 | 2.95 µM | 0.18 - 1.56 µM (HCT116, HeLa, H1299) | [1][2] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake of this compound by LC-MS/MS
This protocol describes a general method for quantifying the intracellular concentration of a small molecule PKM2 modulator using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cancer cell line of interest (e.g., H1299, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Methanol (B129727) (LC-MS grade)
-
Internal standard (a structurally similar compound not present in the cells)
-
Microcentrifuge tubes
-
Cell scraper
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Drug Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-weighed microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound and the internal standard.
-
-
Data Analysis:
-
Determine the intracellular concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment.[7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
Complete cell culture medium
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for a specific time (e.g., 1 hour at 37°C).[8]
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[9]
-
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.[10]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-PKM2 antibody to detect the amount of soluble PKM2 at each temperature.
-
-
Data Analysis: Quantify the band intensities and plot the amount of soluble PKM2 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Protocol 3: Subcellular Localization of PKM2 by Immunofluorescence
This protocol allows for the visualization of PKM2 localization within the cell (cytoplasm vs. nucleus) upon treatment with a modulator.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-PKM2)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for the desired time.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining:
-
Incubate with the primary anti-PKM2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides, and visualize using a fluorescence microscope.
Protocol 4: Subcellular Fractionation and Western Blotting
This method provides a quantitative assessment of PKM2 distribution between the cytoplasm and the nucleus.
Materials:
-
Treated and untreated cells
-
Cytoplasmic extraction buffer
-
Nuclear extraction buffer
-
Protease inhibitors
-
Dounce homogenizer
-
Microcentrifuge
-
Western blotting reagents and antibodies (anti-PKM2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
Procedure:
-
Cell Lysis and Cytoplasmic Extraction:
-
Harvest cells and resuspend in ice-cold cytoplasmic extraction buffer.
-
Incubate on ice for 10-15 minutes.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge at 500 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.[11]
-
-
Nuclear Extraction:
-
Resuspend the pellet from the previous step in nuclear extraction buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.[12]
-
-
Western Blot Analysis:
-
Determine the protein concentration of both fractions.
-
Perform Western blotting for PKM2, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH) to assess the purity of the fractions and the distribution of PKM2.
-
Mandatory Visualization
Caption: PKM2 signaling pathway and points of modulation.
Caption: Experimental workflow for cellular uptake quantification.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin Inhibits Tumor Growth in Mice by Suppressing Pyruvate Kinase M2-mediated Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PKM2 Modulator 2 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of PKM2 modulator 2.
Frequently Asked Questions (FAQs)
Q1: What is PKM2 and why is it a therapeutic target?
A1: Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then diverted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the building blocks necessary for rapid cell proliferation.[1][5] PKM2 can also translocate to the nucleus and act as a transcriptional co-activator, further promoting tumor growth.[4][6] Modulating PKM2 activity with small molecules can therefore disrupt cancer cell metabolism and proliferation, making it an attractive therapeutic target.[3]
Q2: What is the general mechanism of action for a PKM2 modulator?
A2: PKM2 modulators can be broadly categorized as activators or inhibitors.
-
PKM2 Activators: These molecules typically promote the formation of the stable, highly active tetrameric form of PKM2.[3] This enhances the conversion of PEP to pyruvate, thereby increasing the rate of glycolysis and ATP production while reducing the availability of biosynthetic precursors.[3]
-
PKM2 Inhibitors: These molecules generally stabilize the less active dimeric form of PKM2, further slowing the glycolytic rate.[1][3] This can lead to a metabolic crisis in cancer cells that are highly dependent on glycolysis for energy.
The specific "this compound" in your experiment will fall into one of these categories, and understanding its mechanism is crucial for experimental design and data interpretation.
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
A3: For initial in vitro experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting range is from 10 nM to 100 µM. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q4: How should I prepare and store this compound?
A4: Most small molecule inhibitors are supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For experimental use, reconstitute the powder in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guide
Issue 1: High variability or inconsistent results in my dose-response assay.
| Potential Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Compound Instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. For longer experiments, consider replenishing the media with fresh compound every 24-48 hours. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with the modulator is consistent across all plates and experiments. |
Issue 2: No significant effect of this compound observed, even at high concentrations.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the metabolic phenotype targeted by the modulator. Screen a panel of cell lines to find a sensitive model. |
| Low PKM2 Expression | Confirm the expression level of PKM2 in your cell line using techniques like Western blotting or qPCR. |
| Compound Degradation | Verify the integrity of your this compound stock. If possible, confirm its activity using a cell-free enzymatic assay. |
| Incorrect Mechanism of Action | Re-evaluate the expected mechanism of your modulator. For example, an activator might not reduce viability on its own but could sensitize cells to other treatments. |
Issue 3: High levels of cell death observed at all concentrations, including the lowest.
| Potential Cause | Suggested Solution |
| DMSO Toxicity | Ensure the final concentration of DMSO is not toxic to your cells (typically below 0.5%). Perform a DMSO-only control to assess its effect on cell viability.[7] |
| High Cell Line Sensitivity | The cell line may be extremely sensitive to the modulator. Expand the dose-response to a lower concentration range (e.g., 0.1 nM to 1 µM).[7] |
| Compound Contamination | Ensure sterile techniques are used when preparing and handling the compound. Filter-sterilize the stock solution if necessary. |
Experimental Protocols
1. Dose-Response Assay to Determine IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits a biological process by 50%.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting point. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the modulator.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.
2. PKM2 Enzymatic Activity Assay
This protocol measures the direct effect of this compound on the enzymatic activity of recombinant PKM2.
Methodology:
-
Assay Principle: A common method is a lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay. The pyruvate produced by PKM2 is converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[8]
-
Reaction Mixture: Prepare a reaction buffer containing all necessary components except the enzyme (e.g., Tris buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture in a 96-well UV-transparent plate. Include appropriate controls (no modulator and no enzyme).
-
Enzyme Addition: Initiate the reaction by adding recombinant human PKM2 protein.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot the reaction rate against the modulator concentration to determine its effect on PKM2 activity.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| H1299 | Non-small cell lung cancer | 1.5 |
| A549 | Non-small cell lung cancer | 12.8 |
| U-87 MG | Glioblastoma | 5.2 |
| HCT116 | Colorectal cancer | 0.8 |
Table 2: Example Enzymatic Activity Data for a PKM2 Activator
| Compound | AC50 (nM) | Maximum Activation (%) |
| This compound | 85 | 250 |
| ML-265 (Reference) | 70 | 292 |
Visualizations
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
"troubleshooting PKM2 modulator 2 insolubility issues"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding insolubility issues encountered with PKM2 modulators.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of PKM2 modulators during experimental procedures. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: My PKM2 modulator is not dissolving in my aqueous buffer. What steps should I take?
Answer:
Insolubility of a PKM2 modulator in aqueous solutions is a common challenge, often due to the lipophilic nature of small molecule inhibitors and activators.[1][2] Follow these steps to address the issue:
Step 1: Initial Assessment and Basic Troubleshooting
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Solvent Selection: While aqueous buffers are the goal for many biological assays, initial solubilization may require an organic solvent.
-
Recommended Solvents: Start with common water-miscible organic solvents like DMSO, DMF, or ethanol.
-
Procedure: Prepare a concentrated stock solution in the chosen organic solvent. Then, dilute the stock solution into your final aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experimental results.
-
-
pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution.
-
Procedure: Systematically adjust the pH of your buffer to determine if the modulator's solubility increases at a more acidic or basic pH.
-
Step 2: Advanced Formulation Strategies
If basic troubleshooting does not resolve the insolubility, more advanced formulation strategies may be necessary. These approaches aim to enhance the bioavailability of poorly soluble drugs.[1][3][4][5]
-
Particle Size Reduction: Decreasing the particle size of the modulator can significantly increase its surface area, which in turn enhances the dissolution rate.[3][5][6]
-
Methods: Techniques like micronization (using an air-jet mill to achieve particle sizes of 2–5 μm) or nanosizing (using ball-milling or high-pressure homogenization to achieve particle sizes of 100–250 nm) can be employed.[1]
-
-
Solid Dispersions: This strategy involves dispersing the drug in a polymer matrix to improve solubility and dissolution.[1][3][5]
-
Lipid-Based Formulations: Incorporating the poorly water-soluble compound into inert lipid vehicles can improve its solubility and absorption.[1][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drugs, providing a hydrophilic environment that improves their solubility.[1][5][6]
Below is a workflow diagram to guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: Why are many PKM2 modulators poorly soluble in water?
A1: Many small molecule modulators of PKM2, particularly those with heterocyclic cores, possess physical properties that lead to low aqueous solubility.[2] This is a common challenge in drug development, with over 70% of new chemical entities showing poor aqueous solubility.[6]
Q2: What is the mechanism of PKM2 activation and how does it relate to its structure?
A2: Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis.[7][8] Its activity is regulated by its quaternary structure. PKM2 can exist as a highly active tetramer or a less active dimer.[7][9] Allosteric activators promote the formation of the stable tetrameric state, enhancing the enzyme's catalytic activity.[7] Conversely, inhibitors tend to stabilize the dimeric form, reducing its enzymatic activity.[7] The less active dimeric form is more prevalent in cancer cells.[2][9]
The diagram below illustrates the basic signaling pathway of PKM2 activation.
Q3: Can the final concentration of organic solvents like DMSO affect my cell-based assays?
A3: Yes, high concentrations of organic solvents can be toxic to cells and may interfere with biological processes. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), and to include a vehicle control in your experiments.
Q4: What are the main formulation strategies to improve the bioavailability of poorly absorbed drugs?
A4: Broadly, poorly soluble drugs can be formulated in three different forms to overcome the challenge of poor absorption: crystalline solid formulations, amorphous formulations, and lipid formulations.[1] Strategies include modifying physicochemical properties like salt formation and micronization to increase surface area, creating amorphous solid solutions using techniques like spray drying, and incorporating the drug into lipid-based carrier systems.[1]
Quantitative Data on Formulation Strategies
The following table summarizes the potential impact of various formulation strategies on key solubility parameters. The values presented are illustrative and the actual improvement will depend on the specific PKM2 modulator and the chosen excipients.
| Formulation Strategy | Key Mechanism | Potential Increase in Aqueous Solubility | Example Techniques |
| Particle Size Reduction | Increases surface area for dissolution.[6] | 2 to 10-fold | Micronization, Nanosizing[5] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[1][3] | 10 to 100-fold | Spray Drying, Hot-Melt Extrusion[1] |
| Lipid-Based Formulation | Solubilizes the lipophilic drug in a lipid carrier.[1] | 10 to 500-fold | Self-Emulsifying Drug Delivery Systems (SEDDS)[5] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[5][6] | 5 to 50-fold | Kneading, Co-precipitation, Freeze-drying[6] |
Experimental Protocols
Protocol 1: Assessing Aqueous Solubility
-
Objective: To determine the approximate aqueous solubility of a PKM2 modulator.
-
Materials: PKM2 modulator, purified water, buffer of choice, shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the PKM2 modulator to a known volume of the aqueous buffer (e.g., 10 mg to 1 mL).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved modulator in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) against a standard curve.
-
Protocol 2: Solvent Screening for Stock Solution Preparation
-
Objective: To identify a suitable organic solvent for preparing a concentrated stock solution.
-
Materials: PKM2 modulator, a panel of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile), vortex mixer.
-
Procedure:
-
Weigh a small, fixed amount of the PKM2 modulator into several vials (e.g., 1 mg).
-
To each vial, add a small, incremental volume of a different organic solvent (e.g., 10 µL).
-
After each addition, vortex the vial vigorously for 30 seconds.
-
Observe for complete dissolution.
-
Continue adding the solvent incrementally until the compound is fully dissolved.
-
The solvent that dissolves the compound at the smallest volume is the most effective. Record the final concentration.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of a PKM2 modulator with a hydrophilic polymer to enhance its dissolution rate.
-
Materials: PKM2 modulator, a hydrophilic polymer (e.g., PVP, HPMC), a common volatile solvent (e.g., methanol, ethanol, dichloromethane), rotary evaporator.
-
Procedure:
-
Dissolve a specific ratio of the PKM2 modulator and the chosen polymer in the volatile solvent (e.g., 1:4 drug-to-polymer ratio).
-
Ensure both components are completely dissolved to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
The resulting powder can then be used for dissolution testing or other experiments.
-
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 8. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PKM2 Modulators
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of PKM2 modulators. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PKM2 modulators?
A1: Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis that exists in two main conformational states: a highly active tetramer and a less active dimer.[1][2] PKM2 modulators, such as activators, typically function by binding to an allosteric site on the enzyme, which stabilizes the active tetrameric form.[3] This enhanced activity increases the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, impacting cellular metabolism.[2]
Q2: What are the known off-target effects of PKM2 modulators?
A2: The most well-characterized "off-target" consideration for PKM2 modulators is their selectivity against other pyruvate kinase isoforms, namely PKM1, PKL (liver), and PKR (red blood cells). Potent and selective activators like TEPP-46 have been developed with high selectivity for PKM2 over these other isoforms.[4][5][6] However, comprehensive screening data against a broad panel of other kinases or proteins is not extensively available in the public domain. Off-target effects could theoretically arise from interactions with other proteins, leading to unintended biological consequences.[7]
Q3: How do PKM2 modulators affect cellular metabolism beyond glycolysis?
A3: By altering the glycolytic flux, PKM2 modulators can have widespread effects on cellular metabolism. Activation of PKM2 can lead to a decrease in the levels of upstream glycolytic intermediates, which are precursors for various biosynthetic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine biosynthesis.[8] For example, treatment with the PKM2 activator TEPP-46 has been shown to decrease the intracellular levels of ribose phosphate and serine.[8] Additionally, PKM2 activation can influence cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a key sensor of cellular energy status.[7]
Q4: Can the effects of PKM2 modulators vary between different cell lines?
A4: Yes, the cellular response to PKM2 modulators can be highly cell-line specific.[7] This variability is influenced by factors such as the expression level of PKM2, the baseline metabolic state of the cells, and the presence of other genetic or epigenetic alterations. For instance, while the PKM2 activator DASA-58 was found to decrease lactate (B86563) production in H1299 lung cancer cells, it increased lactate secretion in several breast cancer cell lines.[1][7]
Q5: Are there any known effects of PKM2 modulators on immune cells?
A5: Yes, PKM2 activity is implicated in the function of various immune cells. The PKM2 activator TEPP-46 has been shown to reduce the activation, proliferation, and cytokine production of T helper 17 (Th17) and Th1 cells in vitro.[6] In macrophages, PKM2 modulation can affect the production of inflammatory cytokines like IL-1β.[9] These findings suggest that the effects of PKM2 modulators on the immune system should be considered during in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with PKM2 modulators, using the well-characterized activator DASA-58 as an example.[10]
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density, pipetting errors, or "edge effects" in microplates. | Ensure a homogeneous cell suspension before plating. Calibrate pipettes regularly. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation.[10] |
| No observable effect of the PKM2 modulator | Suboptimal drug concentration or incubation time. Degradation of the compound. Low or absent PKM2 expression in the cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Ensure the modulator is stored correctly and prepare fresh dilutions for each experiment. Confirm PKM2 expression in your cell line by Western blot or other methods.[10] |
| Unexpected or variable cellular response | High cell passage number leading to phenotypic drift. Mycoplasma contamination altering cellular metabolism. The inherent biological diversity and metabolic wiring of different cell lines. | Use cells with a low and consistent passage number. Regularly test cell cultures for mycoplasma contamination. Characterize the metabolic phenotype of your cell line to better understand its response to PKM2 modulation.[10] |
| Contradictory results with lactate production assays | Cell-line specific metabolic responses. Differences in experimental protocols or assay conditions. | Be aware that the effect of PKM2 activators on lactate production can be bidirectional depending on the cellular context.[1][7] Standardize your protocols and carefully select the appropriate cell model for your research question. |
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized PKM2 activator TEPP-46.
Table 1: In Vitro Activity of TEPP-46
| Parameter | Value | Comment |
| AC50 for PKM2 | 92 nM | Half-maximal activating concentration for recombinant PKM2.[4][5] |
| Selectivity | High | Little to no activity observed against PKM1, PKL, and PKR isoforms.[4][5] |
Table 2: Cellular Effects of TEPP-46 in H1299 Lung Cancer Cells
| Parameter | Condition | Observation |
| Glucose Consumption | 48-hour treatment | Significant increase in glucose consumption from the culture media.[11] |
| Lactate Secretion | 24-hour treatment | Significant increase in lactate secretion into the culture media.[11] |
| Cell Proliferation | Normoxia | No significant effect on cell doubling time.[4] |
| Cell Proliferation | Hypoxia | Significantly increased cell doubling time.[4] |
Experimental Protocols
Protocol: LDH-Coupled Pyruvate Kinase Activity Assay
This protocol describes a continuous, enzyme-coupled spectrophotometric assay to measure PKM2 activity. The pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[12][13][14][15][16]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP) stock solution
-
Adenosine diphosphate (B83284) (ADP) stock solution
-
Nicotinamide adenine (B156593) dinucleotide (NADH) stock solution
-
Lactate Dehydrogenase (LDH) enzyme
-
PKM2 modulator (e.g., TEPP-46) or vehicle control (e.g., DMSO)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH. The final concentrations in the reaction should be optimized but can be started at: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~5-10 units/mL LDH.[14]
-
Prepare serial dilutions of the PKM2 modulator in the assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 1%.[14]
-
-
Assay Setup:
-
Add the diluted PKM2 modulator or vehicle control to the appropriate wells of the 96-well plate.
-
Add a sufficient amount of recombinant PKM2 to each well to ensure a linear reaction rate. A final concentration of around 10-20 nM can be a starting point.[14]
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a microplate spectrophotometer pre-warmed to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.
-
Plot the reaction rate against the concentration of the PKM2 modulator to determine its effect on enzyme activity.
-
Visualizations
Caption: PKM2 activation by a modulator promotes the active tetramer form.
Caption: Workflow for characterizing a novel PKM2 modulator.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. astx.com [astx.com]
- 16. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: PKM2 Modulator 2 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PKM2 modulator 2, with a specific focus on TEPP-46, in cytotoxicity and cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is PKM2 and why is it a target in cancer research?
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down the final step of glycolysis. This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites into biosynthetic pathways to support rapid cell proliferation.[1] Targeting PKM2 with activators aims to convert the enzyme to its more active tetrameric form, thereby reprogramming cancer cell metabolism and potentially inhibiting tumor growth.[2][3][4]
Q2: What is TEPP-46 and how does it work?
TEPP-46 is a potent and selective small-molecule activator of PKM2.[4] It promotes the formation of the stable, active tetrameric form of PKM2.[3][5] This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the rate of glycolysis.[6][7] By shifting the metabolic state of cancer cells, TEPP-46 can make them more susceptible to other therapeutic agents.[7][8]
Q3: Does TEPP-46 show cytotoxicity as a single agent?
In many standard cell culture conditions, TEPP-46 alone does not exhibit significant cytotoxicity to cancer cells.[7][8] Its primary mechanism is to modulate cellular metabolism rather than directly induce cell death.
Q4: Why is TEPP-46 often used in combination with other drugs, such as 2-deoxy-D-glucose (2-DG)?
The combination of TEPP-46 with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) can have a synergistic cytotoxic effect.[7][8] TEPP-46 increases glucose consumption by activating PKM2, making the cancer cells more reliant on glycolysis.[7][8] The subsequent administration of 2-DG, which inhibits glycolysis, leads to a significant reduction in cancer cell viability.[7][8]
Troubleshooting Guides
Guide 1: MTT/MTS Assay Troubleshooting
Issue: Unexpectedly high cell viability or a U-shaped dose-response curve.
-
Potential Cause 1: Direct reduction of MTT/MTS reagent.
-
Explanation: Metabolic modulators like TEPP-46 can have reducing properties that directly convert the MTT or MTS reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This can lead to a false positive signal for cell viability.[9][10]
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing culture medium, MTT/MTS reagent, and the PKM2 modulator at the same concentrations used in the experiment, but without cells.
-
Analyze: If you observe a color change in the cell-free wells, it indicates direct chemical interference.
-
Solution: Consider using an alternative viability assay that is not based on metabolic reduction, such as the Lactate Dehydrogenase (LDH) assay or a crystal violet-based assay.
-
-
-
Potential Cause 2: Altered cellular metabolism.
-
Explanation: PKM2 activation by TEPP-46 can increase the metabolic rate of cells, leading to a higher rate of MTT/MTS reduction that may not directly correlate with an increase in cell number.[10]
-
Troubleshooting Steps:
-
Alternative Assays: Corroborate your MTT/MTS results with an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or ATP levels (e.g., CellTiter-Glo®).
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological signs of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.
-
-
Issue: High background absorbance.
-
Potential Cause: Interference from media components.
-
Explanation: Phenol (B47542) red in the culture medium can interfere with the absorbance reading of the formazan product.[11]
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Perform the assay using a phenol red-free culture medium.
-
Background Subtraction: Include a blank control (medium, MTT/MTS, and solubilizing agent without cells) and subtract the average absorbance of the blank from all other readings.
-
-
Guide 2: LDH Cytotoxicity Assay Troubleshooting
Issue: High background LDH release in control wells.
-
Potential Cause 1: Serum in the culture medium.
-
Explanation: Serum is a known source of LDH and can contribute to high background signals.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If possible for your cell line, reduce the serum concentration in the culture medium during the assay.
-
Serum-Free Medium Control: Include a control well with serum-free medium to determine the baseline LDH activity from the serum.
-
Heat-Inactivated Serum: Use heat-inactivated serum, as this can sometimes reduce background LDH activity.
-
-
-
Potential Cause 2: TEPP-46-induced increase in LDH activity.
-
Explanation: Studies have shown that TEPP-46 treatment can lead to an increase in intracellular LDH enzyme activity.[7] While the LDH assay measures released LDH as a marker of cytotoxicity, a significant increase in the total cellular LDH content could potentially affect the interpretation of the results.
-
Troubleshooting Steps:
-
Total LDH Control: For each experimental condition, include a set of wells where you lyse all cells at the end of the experiment to measure the maximum LDH release. This will help normalize the released LDH to the total cellular LDH content.
-
Corroborate with Other Assays: Use a complementary cytotoxicity assay, such as a live/dead staining assay, to confirm the results.
-
-
Quantitative Data Summary
The following tables summarize the effects of TEPP-46, alone and in combination with 2-DG, on the viability of various cancer cell lines.
Table 1: Effect of TEPP-46 and 2-DG Combination Therapy on Cancer Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time (hours) | % Viability (Relative to Control) | Reference |
| H1299 (Lung) | TEPP-46 + 2-DG | 30 µM + 1 mM | 72 | ~60% | [7] |
| A549 (Lung) | TEPP-46 + 2-DG | 30 µM + 1 mM | 72 | ~70% | [7] |
| MDA-MB-231 (Breast) | TEPP-46 + 2-DG | 30 µM + 1 mM | 72 | ~80% | [7] |
| MDA-MB-468 (Breast) | TEPP-46 + 2-DG | 30 µM + 1 mM | 72 | ~75% | [7] |
| MCF7 (Breast) | TEPP-46 + 2-DG | 30 µM + 1 mM | 72 | ~56% | [7] |
Note: The viability data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PKM2 modulator (e.g., TEPP-46) and/or other compounds (e.g., 2-DG) in the appropriate culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include vehicle-only controls (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
LDH Cytotoxicity Assay
This protocol is a general guideline for a commercially available LDH assay kit. Refer to the manufacturer's instructions for specific details.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PKM2 Modulator 2
Welcome to the technical support center for PKM2 Modulator 2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] this compound is an activator that stabilizes the tetrameric form of PKM2.[2] This enhances its enzymatic activity, promoting the conversion of PEP to pyruvate and increasing the rate of glycolysis.[1][2] The less active dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional coactivator for factors like HIF-1α, promoting tumor growth.[1][3] By stabilizing the tetramer, this compound is expected to reverse the Warburg effect and inhibit tumor cell proliferation.[2]
Q2: What are some common on-target and potential off-target effects of PKM2 modulators?
On-target effects of PKM2 activators like Modulator 2 include:
-
Increased PKM2 enzymatic activity.
-
Decreased lactate (B86563) production and increased oxygen consumption in some contexts.[4]
-
Inhibition of cancer cell proliferation.[2]
-
Suppression of tumor growth in xenograft models.[4]
Potential off-target effects or unexpected on-target effects can be complex and context-dependent:
-
Induction of serine auxotrophy: Activation of PKM2 can redirect glycolytic intermediates away from the serine biosynthesis pathway, making cancer cells dependent on external serine for survival.[5][6]
-
Metabolic reprogramming: The cellular metabolic landscape can adapt to changes in PKM2 activity in unforeseen ways.[7][8]
-
Variable effects on cell proliferation: While generally expected to inhibit proliferation, the effect can be cell-type specific and may not be significant under standard culture conditions.[5]
-
Selectivity: Ensuring the modulator is specific to PKM2 and does not affect other pyruvate kinase isoforms like PKM1 is a key consideration.[9]
Q3: Why am I not observing the expected decrease in cell proliferation after treatment with this compound?
Several factors could contribute to a lack of anti-proliferative effects:
-
Cell Line Dependency: The requirement for PKM2's low-activity state for proliferation is context-dependent and varies between cancer types.[7][8] Some cell lines may have compensatory metabolic pathways that overcome the effects of PKM2 activation.
-
Nutrient Conditions: The anti-proliferative effect of PKM2 activation can be more pronounced under specific nutrient limitations, such as serine deprivation.[5] Under standard, nutrient-rich culture conditions, the effect may be minimal.[5]
-
Compound Stability and Potency: Ensure the modulator is stable in your experimental conditions and used at a concentration sufficient to activate PKM2. Refer to the provided quantitative data for typical active concentrations.
-
PKM1 Expression: Some tumor cells might switch to expressing the constitutively active PKM1 isoform, rendering them insensitive to PKM2-specific modulators.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Increase in Lactate Production
While PKM2 activation is generally expected to decrease lactate production by promoting oxidative phosphorylation, an increase can occur under certain circumstances.
Possible Causes and Troubleshooting Steps:
-
High Glycolytic Flux: In cells with extremely high glucose uptake, forcing the final step of glycolysis through PKM2 activation can lead to a massive production of pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH) if the mitochondria are overwhelmed.
-
Experimental Artifact: Ensure that the lactate measurement assay is not being interfered with by the modulator compound.
-
Recommendation: Run a cell-free control with the modulator in the assay medium to check for interference.
-
Issue 2: No Change in Oxygen Consumption Rate (OCR)
Possible Causes and Troubleshooting Steps:
-
Cellular Bioenergetic State: Not all cell lines will exhibit a significant shift towards oxidative phosphorylation upon PKM2 activation.[4] The metabolic phenotype of the cell line plays a crucial role.
-
Recommendation: Characterize the baseline metabolic profile of your cells (glycolysis vs. oxidative phosphorylation) using a Seahorse XF Analyzer or similar technology.
-
-
Acute vs. Chronic Treatment: Short-term treatment may not be sufficient to induce the necessary transcriptional and metabolic reprogramming for a significant change in OCR.
-
Recommendation: Perform a time-course experiment to assess the effects of the modulator over a longer duration.
-
Issue 3: Conflicting Results Between Enzyme Activity Assays and Cellular Assays
Possible Causes and Troubleshooting Steps:
-
Cell Permeability: The modulator may show high potency in a biochemical assay with purified enzyme but have poor cell permeability, leading to a weaker effect in cellular assays.
-
Recommendation: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged modulator to assess target engagement in cells.
-
-
Intracellular Regulation: The activity of PKM2 within the cell is regulated by various allosteric effectors (e.g., FBP, serine) and post-translational modifications.[3][11] These intracellular factors can influence the modulator's effectiveness.
-
Recommendation: Measure the levels of key allosteric regulators like Fructose-1,6-bisphosphate (FBP) in your cell lysates.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for PKM2 modulators from published studies. "this compound" is a placeholder for a novel activator, and the data presented here for known activators can serve as a reference.
Table 1: Potency of PKM2 Activators
| Compound | AC50 (nM) | Cell Line | Reference |
| TEPP-46 | - | H1299 | [10][13] |
| DASA-58 | - | H1299 | [4][13] |
| DNX-03013 | 900 | HT29 | [2] |
| Novel Activators | as low as 20 | Multiple | [2] |
Table 2: Effects of PKM2 Activators on Cellular Metabolism
| Treatment | Cell Line | Change in Glucose Consumption | Change in Lactate Secretion | Reference |
| TEPP-46 | H1299 | Increased | Increased | [10] |
| DASA-58 | H1299 | - | Decreased | [4] |
Detailed Experimental Protocols
Protocol 1: PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the rate of pyruvate production by PKM2, which is coupled to the lactate dehydrogenase (LDH) reaction that consumes NADH. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Cell lysate containing PKM2
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5
-
10 mM ADP
-
10 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
Lactate Dehydrogenase (LDH) (e.g., 8 units)
-
This compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mix in the assay buffer containing ADP, PEP, NADH, and LDH.
-
Add the cell lysate to the wells of the 96-well plate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired time at room temperature.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADH consumption from the linear portion of the curve.
Protocol 2: Cellular Proliferation Assay (MTS Assay)
This colorimetric assay measures the number of viable cells in proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plate
-
MTS reagent
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability relative to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PKM2 signaling pathway and regulation by Modulator 2.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule activation of PKM2 in cancer cells induces serine auxotrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 8. PKM2, cancer metabolism, and the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
"PKM2 modulator 2 degradation and storage problems"
This technical support center provides guidance for researchers and drug development professionals working with PKM2 Modulator 2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule that targets pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cellular metabolism.[1][2] PKM2 can exist in a highly active tetrameric state or a less active dimeric state.[1][3] this compound is designed to stabilize the active tetrameric conformation of PKM2, thereby enhancing its enzymatic activity. This modulation can influence glycolytic pathways and has potential therapeutic applications in diseases with altered metabolism, such as cancer.[1][4]
Q2: How should I properly store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.[5] Stock solutions should also be stored at -20°C or -80°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q3: What is the recommended solvent for dissolving this compound?
The choice of solvent is critical for the stability of small molecule inhibitors.[5] While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, its stability can be compromised by freeze-thaw cycles.[5] Always refer to the product-specific datasheet for the recommended solvent. If using DMSO, ensure it is of high purity and stored under appropriate conditions to minimize water absorption.
Q4: Can this compound be used in cell-based assays?
Yes, this compound is designed for use in cell-based assays. However, it is crucial to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. High concentrations of the modulator or prolonged exposure may lead to off-target effects or cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Activity
Q: My experimental results are not reproducible, and the modulator seems to have lost its activity. What could be the cause?
A: Inconsistent results and loss of activity are common issues that can stem from the degradation of the small molecule inhibitor in solution.[5] Several factors could be contributing to this problem. The following troubleshooting workflow can help identify the root cause.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
"batch-to-batch variability of PKM2 modulator 2"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with PKM2 Modulator 2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that allosterically modulates the activity of Pyruvate (B1213749) Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike the constitutively active PKM1 isoform, PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[1][2] this compound binds to a specific site on the enzyme, influencing this oligomeric state to either activate or inhibit its enzymatic function, thereby impacting cellular metabolism and related signaling pathways.
Q2: We are observing significant variability in the IC50/AC50 value of this compound between different batches. What are the potential causes?
A2: Batch-to-batch variability in IC50/AC50 values is a common challenge in working with small molecule modulators. The primary causes for such discrepancies with this compound can include:
-
Differences in Compound Purity: Even small amounts of impurities can have biological activity or interfere with the assay, leading to altered potency.
-
Presence of Residual Solvents or Synthesis Byproducts: These can sometimes have off-target effects or directly inhibit/activate the enzyme.
-
Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to a loss of potency.
-
Variations in Physical Properties: Differences in crystalline form (polymorphism) or particle size between batches can affect the solubility and dissolution rate of the compound.
Q3: How can we ensure the quality and consistency of new batches of this compound?
A3: A robust in-house quality control (QC) workflow is essential to validate each new batch before use in critical experiments. This should involve a combination of analytical and biological assays to confirm the identity, purity, and potency of the compound. We recommend performing side-by-side comparisons with a previously validated "gold standard" batch.
Q4: Our latest batch of this compound shows poor solubility in our aqueous assay buffer. What could be the reason and how can we address it?
A4: Solubility issues can arise from the physical properties of the new batch, such as a different polymorphic form or particle size. It is also possible that the compound has degraded. To address this, we recommend the following:
-
Verify Solubility: Always determine the solubility of a new batch before preparing stock solutions.
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.
-
Dilution Technique: When diluting the DMSO stock into an aqueous buffer, add the stock solution drop-wise while vortexing the buffer to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: We are observing inconsistent downstream effects in our cellular assays (e.g., changes in lactate (B86563) production or signaling pathway activation) even when the IC50/AC50 values are similar between batches. What could be the cause?
A5: This scenario often points towards the presence of biologically active impurities that may not significantly affect the direct enzyme inhibition/activation but could have off-target effects on other cellular pathways. It is also crucial to maintain consistent experimental conditions, such as cell passage number, confluency, and serum batch, as these can influence cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent IC50/AC50 Values Between Batches
If you are observing significant variability in the potency of this compound between different batches, follow these troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Purity and Integrity | 1. Verify Purity: Use HPLC-MS to confirm the purity of each batch. Compare the chromatograms to identify any new or significantly larger impurity peaks. 2. Confirm Identity: Use mass spectrometry to confirm that the molecular weight of the new batch matches the theoretical molecular weight of this compound. 3. Proper Storage: Ensure the compound is stored as recommended (e.g., at -20°C, desiccated, and protected from light) to prevent degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Assay Conditions | 1. Consistent Protocols: Ensure that the same assay protocol, reagent concentrations, and incubation times are used for all experiments. 2. Cell-Based Assay Variability: For cellular assays, maintain consistency in cell line source, passage number, seeding density, and serum batch. Regularly test for mycoplasma contamination. 3. Reference Batch: Always run a reference or "gold standard" batch of this compound in parallel with the new batch for direct comparison. |
| Solubility Issues | 1. Check for Precipitation: Visually inspect for any precipitation when preparing dilutions in aqueous buffers. 2. Optimize Dilution: Try different methods of dilution, such as serial dilution in the final assay buffer. |
Hypothetical Example of Batch-to-Batch Variability in this compound Activity
The following table illustrates a hypothetical scenario of batch-to-batch variability in the half-maximal activating concentration (AC50) of this compound.
| Batch ID | Purity (by HPLC) | AC50 (nM) in Biochemical Assay | Cellular EC50 (µM) in Lactate Production Assay | Notes |
| Batch A (Reference) | 99.5% | 95 | 1.2 | Considered the "gold standard" batch. |
| Batch B | 98.9% | 150 | 2.5 | Lower potency observed in both assays. Minor impurity peak detected via HPLC. |
| Batch C | 95.2% | 350 | 8.1 | Significantly lower potency. Multiple impurity peaks present. |
| Batch D | 99.6% | 98 | 1.3 | Potency is consistent with the reference batch. |
This table is for illustrative purposes only to demonstrate how batch-to-batch variability might present.
Experimental Protocols
Protocol 1: Quality Control of New Batches of this compound
Objective: To ensure the identity, purity, and consistency of new batches of this compound.
Methodology:
-
Documentation Review:
-
Carefully review the Certificate of Analysis (CoA) provided by the supplier for the new batch.
-
Compare the CoA with that of a previous, reliable batch, paying close attention to purity (by HPLC), identity (by ¹H NMR and MS), and residual solvent content.
-
-
Identity Confirmation (Mass Spectrometry):
-
Prepare a dilute solution of the new batch in a suitable solvent (e.g., methanol).
-
Infuse the sample into a mass spectrometer.
-
Acquire the mass spectrum and compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.
-
-
Purity Assessment (HPLC):
-
Prepare a standard solution of a reference batch of this compound at a known concentration (e.g., 1 mg/mL in acetonitrile).
-
Prepare a sample solution of the new batch at the same concentration.
-
Inject equal volumes of the standard and sample solutions into an HPLC system with a suitable C18 column.
-
Run a gradient elution method (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks. Compare the chromatogram to the reference batch to identify any new or different impurity peaks.
-
Protocol 2: PKM2 Enzymatic Activity Assay (Coupled Assay)
Objective: To determine the in vitro potency (IC50 for inhibitors, AC50 for activators) of this compound. This is a common lactate dehydrogenase (LDH)-coupled assay.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
This compound (and a reference batch)
-
96-well UV-transparent plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH in each well of the 96-well plate.
-
Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Initiate the reaction by adding a final concentration of recombinant PKM2 enzyme to each well.
-
Immediately place the plate in a plate reader pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+ as pyruvate is converted to lactate by LDH.
-
Calculate the initial reaction rates (V0) from the linear phase of the kinetic curve.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 or AC50 value.
Visualizations
Caption: PKM2 signaling pathway and points of modulation.
Caption: Quality control workflow for new batches.
Caption: Troubleshooting decision tree for inconsistent results.
References
"PKM2 modulator 2 interference with assay reagents"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PKM2 modulator 2 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 values for this compound | - Assay format differences (e.g., chemiluminescent vs. TR-FRET).[1]- Variation in reagent lots or manufacturers.[1]- Pipetting errors or inconsistent incubation times. | - Ensure consistent assay conditions and reagents across experiments.- Validate pipetting accuracy and timing.- If comparing to published data, verify that the assay methodology is identical.[1] |
| High background signal or false positives in the LDH-coupled assay | - The test compound absorbs light at 340 nm, the same wavelength used to measure NADH depletion.[2] | - Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic absorbance.- Consider using an alternative assay, such as a luciferase-based ATP detection assay (e.g., Kinase-Glo), which is less prone to this type of interference.[3] |
| This compound shows non-specific activity (Pan-Assay Interference Compounds - PAINS) | - The modulator may possess properties like redox cycling, covalent adduct formation, chelation, or aggregation, leading to non-specific interactions with assay components.[2] | - Perform counter-screens to identify PAINS behavior.- Analyze the chemical structure of the modulator for known PAINS motifs.- Test the modulator in orthogonal assays to confirm its specific effect on PKM2. |
| Variability in PKM2 activation or inhibition | - The oligomeric state of PKM2 (active tetramer vs. less active dimer) can be influenced by various factors.[4]- Post-translational modifications (e.g., phosphorylation, acetylation) of PKM2 can alter its activity.[2] | - Ensure the assay buffer conditions (e.g., presence of allosteric activators like Fructose-1,6-bisphosphate - FBP) are optimized and consistent to favor the desired oligomeric state.[5]- Use purified, well-characterized PKM2 enzyme to minimize variability from post-translational modifications. |
| Low signal-to-noise ratio in the assay | - Suboptimal concentrations of enzyme, substrate (PEP, ADP), or coupling reagents (LDH, NADH).- Instrument settings not optimized for the assay. | - Titrate all key reagents to determine their optimal concentrations for your specific assay conditions.- Consult the instrument manual for optimal gain and integration time settings. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKM2 modulators?
A1: PKM2 modulators function by influencing the enzyme's oligomeric state. PKM2 can exist as a highly active tetramer or a less active dimer.[4] Activators typically promote the formation of the tetrameric state, enhancing its catalytic activity, while inhibitors tend to stabilize the dimeric form, reducing its enzymatic activity.[4] This modulation of PKM2 activity can impact cellular metabolism, particularly in cancer cells that heavily rely on glycolysis.[4]
Q2: How does this compound affect glycolysis?
A2: By modulating PKM2 activity, these compounds can either enhance or inhibit the final rate-limiting step of glycolysis, which is the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749).[6] PKM2 activators increase glycolytic flux, leading to higher ATP production. Conversely, PKM2 inhibitors decrease glycolytic flux, which can limit the availability of pyruvate and other metabolic precursors essential for rapidly proliferating cells.[4]
Q3: What are the common assays used to measure PKM2 activity and the potential for interference?
A3: The two most common in vitro assays for measuring PKM2 activity are the lactate (B86563) dehydrogenase (LDH)-coupled assay and the luciferase-based Kinase-Glo® assay.[2][3]
-
LDH-coupled assay: This assay measures the production of pyruvate by coupling it to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.[3] A significant drawback is interference from compounds that also absorb at 340 nm.[2]
-
Luciferase (Kinase-Glo®) assay: This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction.[3] The ATP is used by luciferase to generate a luminescent signal. This assay is generally less susceptible to compound interference compared to the LDH-coupled assay.[3]
Q4: Can this compound have off-target effects?
A4: A key challenge in developing PKM2 modulators is achieving selectivity for PKM2 over other pyruvate kinase isoforms, such as PKM1, which is expressed in normal, non-proliferating tissues.[7] Off-target effects are a possibility and should be investigated through appropriate selectivity assays. Additionally, because PKM2 has non-glycolytic functions, such as acting as a protein kinase and a transcriptional co-activator in the nucleus, modulators could potentially influence these activities as well.[4][8]
Q5: Why is Fructose-1,6-bisphosphate (FBP) included in some PKM2 assays?
A5: Fructose-1,6-bisphosphate (FBP) is a known allosteric activator of PKM2.[5] It promotes the formation of the more active tetrameric state of the enzyme.[9] In experimental setups, FBP is often included to ensure the enzyme is in a specific, active conformation for screening inhibitors or to study the mechanism of activators that may work through a different binding site.
Experimental Protocols
Protocol 1: LDH-Coupled Assay for PKM2 Activity
This protocol is adapted from standard methodologies for measuring PKM2 activity by monitoring NADH depletion.
-
Prepare Reagents:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.
-
PKM2 Enzyme: Dilute purified human PKM2 to the desired concentration in Assay Buffer.
-
Substrates: Prepare stock solutions of Phosphoenolpyruvate (PEP) and ADP.
-
Coupling Reagents: Prepare stock solutions of NADH and Lactate Dehydrogenase (LDH).
-
Test Compound (this compound): Prepare serial dilutions at 10x the final desired concentration in Assay Buffer containing a consistent percentage of DMSO (e.g., final DMSO concentration ≤ 1%).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10x test compound dilution to the appropriate wells. For control wells (no inhibitor), add 10 µL of Assay Buffer with DMSO.
-
Add 70 µL of a master mix containing Assay Buffer, PKM2 enzyme, NADH, and LDH to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of a substrate mix containing PEP and ADP.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH depletion) from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the velocities of wells with the test compound to the control wells.
-
Plot percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: Luciferase-Based Assay for PKM2 Activity (Endpoint)
This protocol outlines the measurement of PKM2 activity by quantifying ATP production.
-
Prepare Reagents:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.
-
PKM2 Enzyme: Dilute purified human PKM2 to the desired concentration in Assay Buffer.
-
Substrates: Prepare stock solutions of PEP and ADP.
-
Test Compound (this compound): Prepare serial dilutions at 2x the final desired concentration.
-
ATP Detection Reagent: Prepare a luciferase-based reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the 2x test compound dilution to the appropriate wells. For control wells, add 25 µL of Assay Buffer with DMSO.
-
Add 25 µL of a master mix containing PKM2 enzyme, PEP, and ADP to all wells to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP production.
-
Add 50 µL of the ATP detection reagent to all wells.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Calculate the percent activity or inhibition relative to the control wells.
-
Plot the results against the compound concentration to determine EC50 (for activators) or IC50 (for inhibitors) values.
-
Visualizations
Caption: PKM2 modulation and its downstream effects.
References
- 1. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astx.com [astx.com]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 8. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
Technical Support Center: Cell Line Specific Responses to PKM2 Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PKM2 modulators. The information is tailored for scientists and drug development professionals, with a focus on providing practical guidance for experimental work. For the purpose of this guide, we will focus on a representative PKM2 activator, TEPP-46 , and a PKM2 inhibitor, Shikonin (B1681659) .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TEPP-46 and Shikonin?
A1: TEPP-46 is a small molecule activator of Pyruvate Kinase M2 (PKM2). It works by promoting the formation of the active tetrameric form of PKM2 from its less active dimeric state.[1][2] This enhances the catalytic activity of PKM2, leading to increased glycolytic flux.[3] Shikonin, on the other hand, is an inhibitor of PKM2.[4][5] It suppresses PKM2 activity, leading to a decrease in aerobic glycolysis in cancer cells.[6][7]
Q2: Why do I observe different responses to the same PKM2 modulator in different cell lines?
A2: Cell line specific responses to PKM2 modulators are multifactorial and can be attributed to:
-
Differential expression of PKM1 and PKM2: Cells expressing higher levels of PKM2 will be more sensitive to PKM2-specific modulators. Some cell lines may express the constitutively active PKM1 isoform, which is not a target for these modulators.
-
Basal metabolic state: The reliance of a cell line on aerobic glycolysis (the Warburg effect) can influence its sensitivity. Cells that are highly glycolytic may be more susceptible to perturbations in this pathway.
-
Presence of allosteric regulators: The intracellular concentrations of endogenous PKM2 regulators, such as fructose-1,6-bisphosphate (FBP), can impact the efficacy of external modulators.
-
Post-translational modifications of PKM2: Phosphorylation, acetylation, and oxidation of PKM2 can alter its activity and its responsiveness to modulators.[8]
-
Genetic background of the cell line: Mutations in oncogenes and tumor suppressor genes can influence metabolic pathways and downstream signaling, thereby affecting the cellular response to PKM2 modulation.
Q3: I am not seeing a significant decrease in cell viability with TEPP-46 alone. Is my experiment failing?
A3: Not necessarily. TEPP-46, as a single agent, often does not cause a significant reduction in cancer cell proliferation under standard (normoxic) culture conditions.[7][9] Its primary effect is the reprogramming of glucose metabolism.[10] The anti-tumor effects of TEPP-46 are more pronounced in vivo and under hypoxic conditions.[2][10] For in vitro studies, consider combining TEPP-46 with other metabolic inhibitors, such as 2-deoxy-D-glucose (2-DG), to observe synergistic effects on cell viability.[7]
Q4: What are the expected metabolic consequences of treating cells with TEPP-46 or Shikonin?
A4:
-
TEPP-46 (Activator): Treatment typically leads to an increase in glucose consumption and lactate (B86563) production.[3] It can also lead to a decrease in the levels of glycolytic intermediates that are diverted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway.[10]
-
Shikonin (Inhibitor): Treatment generally results in decreased glucose uptake and lactate production.[6][7] This can lead to a reduction in cellular ATP levels.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Cell passage number and confluency. 2. Variability in compound preparation. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh stock solutions of the modulator for each experiment. Ensure complete dissolution. 3. Adhere strictly to the planned incubation times for treatment. |
| Low potency of TEPP-46 in cell viability assays | 1. As mentioned in the FAQ, TEPP-46 alone may not significantly impact viability under normoxia.[7][9] 2. The cell line may have low PKM2 expression or rely on alternative metabolic pathways. | 1. Consider co-treatment with a glycolysis inhibitor like 2-DG.[7] 2. Perform experiments under hypoxic conditions (e.g., 1% O2).[10] 3. Verify PKM2 expression levels in your cell line via Western Blot or qPCR. |
| Unexpected cell death with Shikonin | 1. Shikonin can induce different cell death pathways, including apoptosis and necroptosis, depending on the cell line's genetic background (e.g., Bcl-2 family protein expression).[11] | 1. Characterize the mode of cell death using assays for apoptosis (e.g., Annexin V staining, caspase activity) and necroptosis (e.g., RIP3 phosphorylation). |
| Difficulty in measuring metabolic changes | 1. Suboptimal assay conditions for glucose uptake or lactate production. 2. Cell density is too low to produce a detectable change. | 1. Optimize the timing of your measurements. Metabolic changes can be detected within hours of treatment. 2. Ensure you are using a sufficient number of cells for the assay. 3. Use commercially available kits for glucose and lactate measurements and follow the manufacturer's protocols carefully. |
Quantitative Data
PKM2 Activator: TEPP-46
TEPP-46 potently activates recombinant PKM2 with a half-maximal activating concentration (AC50) of 92 nM.[12] However, its effect on cell proliferation is context-dependent and often minimal when used as a monotherapy in normoxic conditions.
Table 1: Effects of TEPP-46 on Cancer Cell Metabolism and Proliferation
| Cell Line | Treatment Concentration | Effect on Glucose Consumption | Effect on Lactate Production | Effect on Cell Viability (Monotherapy) | Reference |
| H1299 (Lung Cancer) | 30 µM | Increased | Increased | No significant change | [7] |
| A549 (Lung Cancer) | Not specified | Not specified | Not specified | No significant change | [2] |
| MDA-MB-231 (Breast Cancer) | 30 µM | Not specified | Increased (with DASA-58) | No significant change | |
| MCF7 (Breast Cancer) | 30 µM | Not specified | Increased (with DASA-58) | No significant change |
PKM2 Inhibitor: Shikonin
Shikonin exhibits cytotoxic effects across a range of cancer cell lines with varying IC50 values.
Table 2: IC50 Values of Shikonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h treatment) | Reference |
| A549 | Lung Adenocarcinoma | ~1-2 µM | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 µM | [13] |
| PANC-1 | Pancreatic Cancer | ~1-2 µM | [13] |
| U2OS | Osteosarcoma | ~1-2 µM | [13] |
| MCF-7 | Breast Cancer | 6.3 ± 0.6 µM | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a PKM2 modulator on cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the PKM2 modulator (e.g., Shikonin: 0-50 µM[4]) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Lactate Production Assay
This protocol measures the effect of a PKM2 modulator on lactate secretion, an indicator of aerobic glycolysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the PKM2 modulator or vehicle control for the desired time.
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Use a commercial lactate assay kit and follow the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalization: After collecting the medium, lyse the cells and measure the total protein content using a BCA assay. Normalize the lactate concentration to the total protein content to account for differences in cell number.
Visualizations
Caption: Mechanism of action for PKM2 activator (TEPP-46) and inhibitor (Shikonin).
Caption: General experimental workflow for studying PKM2 modulator effects.
References
- 1. Shikonin Inhibits the Proliferation of Human Breast Cancer Cells by Reducing Tumor-Derived Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug: Shikonin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of shikonin on human breast cancer cells proliferation and apoptosis in vitro. | Semantic Scholar [semanticscholar.org]
Technical Support Center: In Vivo Studies with PKM2 Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyruvate Kinase M2 (PKM2) modulators in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with PKM2 modulators.
Pharmacokinetics & Efficacy
???+ question "My PKM2 modulator shows excellent in vitro potency but has no effect on tumor growth in our xenograft model. What are the possible reasons and how can I troubleshoot this?"
???+ question "We are observing unexpected toxicity in our animal models at doses that were predicted to be safe. What could be the cause and what are the next steps?"
Xenograft Model & Experimental Design
???+ question "Our xenograft tumors are not growing consistently, or the take rate is very low. How can we improve this?"
???+ question "Should we use a PKM2 activator or an inhibitor for our cancer model? What is the rationale for each?"
Data Summary Tables
Table 1: In Vivo Efficacy of PKM2 Activators in Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dose & Administration | Tumor Growth Inhibition | Reference |
| DNX-03013 | HT29 (Colorectal) | Xenograft | 200 and 400 mg/kg IP QD | >50% | [1][2] |
Table 2: Potency of Allosteric PKM2 Activators
| Compound Series | AC50 | Notes | Reference |
| Novel Activators | As low as 20 nM | Stabilize the active tetrameric form of PKM2. | [1][2] |
| DNX-03013 | 0.9 µM | Showed in vivo efficacy. | [1][2] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the selected human cancer cell line (e.g., HT29) in the recommended medium until cells reach 70-80% confluency.
-
Cell Preparation: Harvest the cells and perform a cell count. Centrifuge the cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation:
-
Mix the cell suspension 1:1 with Matrigel.
-
Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare the PKM2 modulator in a suitable vehicle.
-
Administer the compound and vehicle according to the planned dosing schedule (e.g., intraperitoneally, once daily).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.
-
Signaling Pathways and Workflows
Caption: Simplified PKM2 signaling pathway in cancer cells.
Caption: General experimental workflow for in vivo PKM2 modulator studies.
Caption: Troubleshooting decision tree for in vivo PKM2 modulator studies.
References
"PKM2 modulator 2 experimental controls and best practices"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 modulators.
Frequently Asked Questions (FAQs)
Q1: What is PKM2 and why is it a target for drug development?
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate.[1][2] Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] This unique regulatory feature allows cancer cells to reprogram their metabolism, a phenomenon known as the Warburg effect, to support rapid proliferation.[1][2] By modulating PKM2 activity, researchers aim to disrupt the altered metabolic state of cancer cells, offering a promising therapeutic strategy.[1]
Q2: What are the different types of PKM2 modulators?
PKM2 modulators can be broadly categorized as activators or inhibitors:
-
PKM2 Activators: These molecules, such as TEPP-46, stabilize the active tetrameric form of PKM2.[4][5] This enhances glycolytic activity, converting glucose to pyruvate and increasing ATP production.[1][6] In cancer cells, this can paradoxically suppress tumor growth by redirecting metabolic intermediates away from anabolic pathways necessary for cell proliferation.[6]
-
PKM2 Inhibitors: These compounds, like shikonin, tend to stabilize the less active dimeric form of the enzyme.[7][8] This reduces the overall rate of glycolysis, which can limit the energy supply and biosynthetic precursors required for the rapid growth of cancer cells.[1]
Q3: How does PKM2 modulation affect cellular signaling?
Beyond its role in glycolysis, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator.[1][2][9] It can interact with transcription factors like HIF-1α, influencing the expression of genes involved in cell proliferation, apoptosis, and angiogenesis.[1][2] Therefore, modulating PKM2's oligomeric state can have far-reaching effects on cellular signaling pathways.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with a PKM2 activator (e.g., TEPP-46).
-
Possible Cause 1: Cell density and metabolic state.
-
Suggestion: Ensure consistent cell seeding density across experiments. The metabolic state of cells can vary with confluency, affecting their response to metabolic modulators. It is advisable to perform experiments on cells in the logarithmic growth phase.
-
-
Possible Cause 2: Off-target effects or compound instability.
-
Suggestion: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally similar but inactive against PKM2.[10] Confirm the stability of your compound in the culture medium over the time course of the experiment.
-
-
Possible Cause 3: Expression levels of PKM1 vs. PKM2.
-
Suggestion: Verify the relative expression levels of PKM1 and PKM2 in your cell line using Western blotting or qPCR. Some PKM2 activators, like TEPP-46, show high selectivity for PKM2 over PKM1, PKL, and PKR.[5] Cells with low PKM2 or high PKM1 expression may be less sensitive.
-
Problem 2: Difficulty confirming target engagement of a PKM2 modulator in cells.
-
Possible Cause: Indirect measurement of target binding.
-
Suggestion: Employ a direct target engagement assay such as the Cellular Thermal Shift Assay (CETSA).[11][12] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[11][12][13] Real-time CETSA (RT-CETSA) can provide a full aggregation profile from a single sample.[12]
-
Problem 3: Unexpected phenotypic outcomes following PKM2 knockdown.
-
Possible Cause: Incomplete knockdown or off-target effects of siRNA.
-
Suggestion: Use at least two different validated siRNAs targeting different regions of the PKM2 mRNA to confirm that the observed phenotype is not due to an off-target effect.[14][15] Always include a non-targeting siRNA control. Validate the knockdown efficiency at the protein level by Western blot.[15]
-
-
Possible Cause: Cellular compensation mechanisms.
-
Suggestion: Cancer cells can adapt to metabolic stress. Analyze key metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and mitochondrial respiration, to understand how cells may be compensating for the loss of PKM2 activity. A Seahorse XF Analyzer can be used to measure real-time cellular respiration and glycolysis.[16]
-
Experimental Protocols
PKM2 Enzymatic Activity Assay (Coupled Assay)
This protocol measures PKM2 activity by monitoring the oxidation of NADH, which is coupled to the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase (LDH).[2][10][17]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 Modulator (activator or inhibitor)
-
Fructose-1,6-bisphosphate (FBP) (for activator studies)
-
Cell lysate or purified PKM2 enzyme
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 modulator (or vehicle control) to the appropriate wells of the 96-well plate. For activators, also include FBP.
-
Add the cell lysate or purified PKM2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 340 nm at 25°C and continue to record the absorbance every minute for 10-20 minutes.[17][18]
-
The rate of decrease in absorbance at 340 nm is proportional to the PKM2 activity.
| Parameter | Concentration |
| PEP | 0.5 mM |
| ADP | 0.5 mM |
| NADH | 0.2 mM |
| LDH | 10 units/mL |
| FBP | 10 µM |
| PKM2 Modulator | Varies |
Cellular Thermal Shift Assay (CETSA) for PKM2 Target Engagement
This protocol determines if a compound binds to PKM2 in intact cells.[11][13][19]
Materials:
-
Cell culture medium
-
PKM2 modulator
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Treat cultured cells with the PKM2 modulator or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement.[13]
siRNA-mediated Knockdown of PKM2
This protocol describes the transient knockdown of PKM2 expression in cancer cells.[14][20][21][22]
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Cell culture medium
-
PKM2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Reagents for Western blotting or qPCR to validate knockdown
Procedure:
-
One day before transfection, seed the cells so they will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow complexes to form.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and validate the knockdown of PKM2 expression by Western blot or qPCR.
-
Proceed with downstream functional assays.
| Reagent | Final Concentration |
| PKM2 siRNA | 5 nM[15] |
| Non-targeting siRNA | 5 nM |
Visualizations
Caption: PKM2 signaling pathway and points of modulation.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rupress.org [rupress.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Knockdown of PKM2 Suppresses Tumor Growth and Invasion in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing variability in PKM2 modulator 2 metabolic assays"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize variability in Pyruvate (B1213749) Kinase M2 (PKM2) modulator 2 metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is PKM2, and why is it a target in drug discovery? A1: Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis.[1][2] It is predominantly expressed in cancer cells and embryonic tissues, where it plays a crucial role in metabolic reprogramming, often called the Warburg effect.[1] PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] The dimeric form is prevalent in cancer cells, leading to the accumulation of glycolytic intermediates that feed into biosynthetic pathways necessary for rapid cell proliferation.[1][4] Its unique expression pattern and regulatory properties make it an attractive therapeutic target for cancer.[1][2]
Q2: What are the common assay formats for measuring PKM2 activity? A2: There are two primary enzyme assays for measuring PKM2 activity:
-
Lactate (B86563) Dehydrogenase (LDH)-coupled assay: This is a spectrophotometric kinetic assay that measures the conversion of pyruvate to lactate by LDH. This reaction consumes NADH, leading to a decrease in absorbance at 340 nm.[5][6][7]
-
Kinase-Glo® (Luciferase-based) assay: This is a luminescent endpoint assay that quantifies the amount of ATP produced by the PKM2 reaction.[5] The Kinase-Glo® reagent inhibits the PKM2 reaction, so the assay is performed sequentially.[5] It is generally less susceptible to compound interference than the LDH-coupled assay.[5]
Q3: What is the role of Fructose-1,6-bisphosphate (FBP) in PKM2 assays? A3: Fructose-1,6-bisphosphate (FBP) is a potent allosteric activator of PKM2.[5][8][9] It promotes the formation of the highly active tetrameric state of the enzyme, increasing its affinity for the substrate phosphoenolpyruvate (B93156) (PEP).[5][9][10] The presence or absence of FBP is a critical variable in PKM2 assays, as it can significantly impact enzyme kinetics and the apparent activity of modulators.[8][11][12]
Q4: How does the oligomeric state of PKM2 affect metabolic assays? A4: PKM2's function is tightly linked to its oligomeric state. It can exist as a highly active tetramer or as less active dimers and monomers.[3][7][13] The equilibrium between these states is influenced by allosteric regulators (like FBP), post-translational modifications (PTMs), and the binding of small molecule modulators.[8][14] The dimeric form is associated with reduced glycolytic flux and the diversion of glucose intermediates into biosynthetic pathways, a hallmark of cancer metabolism.[4][7] Variability in the dimer-tetramer ratio during an assay can be a major source of inconsistent results.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility between wells/plates.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are firmly and evenly seated, especially on multi-channel pipettors.[15] | Even minor volume differences, especially during serial dilutions of compounds or addition of enzyme, can lead to significant variations in results.[15] |
| Cell Seeding Non-uniformity | Ensure cells are in a single-cell suspension before plating. Mix cell suspension gently between plating wells to prevent settling. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer/media. | In cell-based assays, the number of cells per well must be consistent to ensure a uniform starting point for the metabolic reaction. |
| Reagent Degradation | Prepare fresh working stocks of critical reagents like NADH and PEP for each experiment.[6] Store stock solutions in aliquots at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[6] | NADH and PEP are known to be unstable and can degrade over time, leading to a loss of signal and increased variability.[6] |
| Temperature Fluctuations | Keep enzyme preparations (PKM2, LDH) on ice during setup.[6] Allow the plate to equilibrate to the reaction temperature (e.g., 30°C or 37°C) in the plate reader before initiating the reaction.[1] | Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between runs can cause significant variability. |
| Bubbles in Wells | Visually inspect plates for bubbles before reading. If present, gently tap the plate or briefly centrifuge it to dislodge them.[6] | Bubbles can interfere with the light path in spectrophotometric or luminescent readings, leading to inaccurate and variable data.[6] |
Issue 2: Low signal or no enzyme activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Enzyme | Verify the activity of your PKM2 enzyme lot. Avoid repeated freeze-thaw cycles of the enzyme stock.[6] When starting, perform an enzyme titration to determine the optimal concentration that gives a robust linear response over time.[16] | Enzyme preparations can vary in activity between lots or can lose activity due to improper storage and handling.[16] |
| Sub-optimal Reagent Concentrations | Optimize the concentrations of substrates (PEP, ADP) and cofactors (Mg²⁺, K⁺). Ensure the pH of the assay buffer is optimal (typically pH 7.5).[6] | The reaction rate is dependent on having saturating, but not inhibitory, concentrations of all necessary components. |
| Contamination in LDH Enzyme Prep (for LDH-coupled assays) | Be aware that some commercial LDH preparations may be contaminated with FBP, leading to pre-activation of PKM2.[5] This can reduce the apparent activation by a test compound. | FBP contamination can mask the effects of PKM2 activators by shifting the enzyme to its active tetrameric state before the modulator is added.[5] |
| Compound Interference | For colored or fluorescent compounds, run a control without enzyme to check for absorbance interference at 340 nm (LDH assay). Consider using the Kinase-Glo assay, which is less prone to optical interference.[5] | Compound properties can directly interfere with the assay readout, mimicking or masking true enzyme modulation. |
Issue 3: Inconsistent results with PKM2 activators.
| Potential Cause | Troubleshooting Step | Rationale |
| PKM2 in Tetrameric State | Run the assay in the absence of the allosteric activator FBP, or at a very low concentration. | If PKM2 is already fully activated and in its tetrameric state (due to high FBP levels), the effect of another activator will be minimal or non-existent.[5] |
| Post-Translational Modifications (PTMs) | Use a highly pure, recombinant PKM2 preparation. Be aware that in cell-based assays, cellular signaling can lead to PTMs (e.g., phosphorylation, acetylation) that inhibit tetramer formation and reduce FBP binding.[7][8] | PTMs can lock PKM2 in an inactive state that may not be responsive to certain classes of activators.[8][14] |
| Incorrect PEP Concentration | Use a PEP concentration that is sub-saturating for the dimeric (inactive) form but near the Km for the tetrameric (active) form. A final concentration of ~500 µM is often recommended.[17] | The Km for PEP differs significantly between the dimeric and tetrameric states. Using an appropriate concentration allows for a clear window to observe activation.[17] |
Data Presentation
Table 1: Comparison of Common PKM2 Assay Formats
| Parameter | LDH-Coupled Assay | Kinase-Glo® Assay |
| Principle | Spectrophotometric (Absorbance) | Luminescent |
| Measurement | Kinetic (rate of NADH depletion) | Endpoint (total ATP produced) |
| Throughput | High | High |
| Compound Interference | High (colored/fluorescent compounds) | Low |
| DMSO Tolerance | ~3%[5] | ~3%[5] |
| Key Advantage | Real-time kinetic data | Less prone to compound interference |
| Key Disadvantage | Potential for FBP contamination in LDH[5] | Reagent inhibits PKM2 reaction (endpoint only)[5] |
Table 2: Impact of Cancer-Associated Mutations on PKM2 Kinetics
| Mutation | Effect on Vmax | Effect on Substrate Affinity | Impact on FBP Activation | Reference |
| P403A | Reduced | Reduced | Weakens FBP-mediated regulation | [8] |
| C474S | Reduced | Reduced | Significantly impairs FBP binding | [8][11] |
| R516C | Reduced | Reduced | Significantly impairs FBP binding | [8][11] |
| L144P | Reduced | Reduced (for ADP/PEP) | Preserves FBP affinity | [8] |
Experimental Protocols
Protocol 1: LDH-Coupled Spectrophotometric Assay for PKM2 Activity
This protocol is adapted from established methods for measuring PKM2 kinetics by monitoring NADH consumption.[6][18]
1. Reagent Preparation:
-
Assay Buffer (1x): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.2 mM NADH, and 5-10 U/mL LDH. Prepare fresh and keep on ice.
-
PKM2 Enzyme: Dilute recombinant human PKM2 to the desired final concentration (e.g., 2.5-5 ng/µL or ~10-20 nM) in an appropriate dilution buffer. Keep on ice.
-
Substrate Mix: Prepare a mix of ADP and PEP in water or assay buffer. Final concentrations in the assay are typically 0.5-1.0 mM ADP and 0.2-0.5 mM PEP.
-
Test Compound/Modulator: Prepare serial dilutions at 10x the final desired concentration in a suitable solvent (e.g., 10% DMSO).
2. Assay Procedure (96-well UV-transparent plate):
-
Add 5 µL of 10x test compound or vehicle (e.g., 10% DMSO) to the appropriate wells.
-
Add 20 µL of diluted PKM2 enzyme to each well.
-
Incubate for 10-20 minutes at room temperature to allow compound-enzyme interaction.
-
Prepare a Master Mix containing Assay Buffer and the Substrate Mix.
-
Initiate the reaction by adding 25 µL of the Master Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 30°C or 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities of compound-treated wells to the vehicle control wells.
-
Plot the normalized activity against the compound concentration to determine IC₅₀ or EC₅₀ values.
Protocol 2: Kinase-Glo® Luminescence-Based Assay for PKM2 Activity
This protocol is based on commercially available kits designed to measure ATP production.[17]
1. Reagent Preparation:
-
Assay Buffer (1x): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
PKM2 Enzyme: Dilute as described in Protocol 1.
-
Substrates: Prepare separate stocks of ADP and PEP.
-
Test Compound/Modulator: Prepare serial dilutions as described in Protocol 1.
-
Kinase-Glo® Max Reagent: Prepare according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
2. Assay Procedure (96-well solid white plate):
-
Add 5 µL of 10x test compound or vehicle to appropriate wells.
-
Add 20 µL of diluted PKM2 enzyme.
-
Prepare a Master Mix containing Assay Buffer, ADP, and PEP.
-
Add 25 µL of the Master Mix to each well to start the enzymatic reaction. The final volume is 50 µL.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Stop the reaction and measure ATP by adding 50 µL of prepared Kinase-Glo® Max reagent to each well.
-
Mix briefly on a plate shaker and incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a microplate reader.
3. Data Analysis:
-
Subtract the "Blank" (no enzyme) reading from all other readings.
-
Normalize the luminescence signal of compound-treated wells to the vehicle control wells.
-
Plot the normalized activity against the compound concentration to determine IC₅₀ or EC₅₀ values.
Mandatory Visualizations
Caption: Regulation of PKM2 activity through oligomerization and allosteric modulation.
Caption: General experimental workflow for a PKM2 modulator screening assay.
Caption: Logical workflow for troubleshooting high variability in PKM2 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs [mdpi.com]
- 5. astx.com [astx.com]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Cancer-Associated PKM2 Mutations on Enzyme Activity and Allosteric Regulation: Structural and Functional Insights into Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
"addressing conflicting data on PKM2 modulator 2 effects"
Technical Support Center: PKM2 Modulator 2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges. Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in cellular metabolism with a complex regulatory profile, and its modulation can lead to varied and sometimes conflicting results depending on the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PKM2 modulators like Modulator 2?
A1: Pyruvate Kinase M2 (PKM2) exists in two main conformational states: a highly active tetramer and a less active dimer.[1] The balance between these states is a crucial control point in cellular metabolism.
-
PKM2 Activators: These compounds typically bind to a site at the dimer-dimer interface, stabilizing the formation of the active tetrameric state.[2][3] This enhancement in catalytic activity promotes the final step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate and increasing ATP production.[4]
-
PKM2 Inhibitors: These modulators stabilize the less active dimeric form, reducing glycolytic flux.[4] The dimeric form of PKM2 also possesses non-glycolytic functions, including acting as a protein kinase and a transcriptional co-activator in the nucleus, which can influence gene expression related to cell proliferation and survival.[1][5]
The specific effect of Modulator 2 depends on whether it functions as an activator or an inhibitor, a characteristic that must be empirically determined.
Q2: We are observing potent inhibition of cancer cell proliferation in one cell line (e.g., HT29) but little to no effect in another (e.g., A549) with Modulator 2. Why is there such a discrepancy?
A2: This is a common and expected observation. The cellular response to PKM2 modulation is highly context-dependent. Several factors can contribute to this differential sensitivity:
-
Metabolic Phenotype: Cells that are highly dependent on the "Warburg effect" (aerobic glycolysis) may be more sensitive to PKM2 modulation.[2]
-
PKM Isoform Expression: While many cancer cells predominantly express PKM2, the relative levels of the constitutively active PKM1 isoform can influence the outcome. Cells with higher PKM1 may be less sensitive to PKM2-specific modulators.
-
Nutrient Availability: The presence of alternative fuel sources or specific nutrients can alter a cell's reliance on the glycolytic pathway. For instance, some PKM2 activators only inhibit cell proliferation when serine is depleted from the culture media.[1]
-
Baseline Oligomeric State: The pre-existing balance of dimeric versus tetrameric PKM2 can vary between cell lines, affecting their response threshold to a modulator.
-
Compensatory Pathways: Resistant cells may upregulate alternative metabolic pathways to compensate for the disruption of glycolysis.
Q3: Modulator 2 was designed as a PKM2 activator to enhance glycolysis. However, in our cellular assays, we are seeing an increase in lactate (B86563) secretion, which is often associated with the less active state. What could explain this contradictory result?
A3: This seemingly paradoxical result has been documented in the literature. While some PKM2 activators decrease lactate levels by promoting oxidative phosphorylation, others can paradoxically increase it.[6][7] One study using the PKM2 activator TEPP-46 noted an increase in glucose consumption.[6] This accelerated glycolytic flux, even with an active PKM2 tetramer, can produce pyruvate faster than the mitochondria can process it, leading to the excess being converted to lactate. This highlights that the ultimate metabolic outcome is not solely dependent on PKM2 activity but on the entire cellular metabolic network's capacity.
Q4: Our experiments show that Modulator 2 alters the expression of genes not directly related to metabolism (e.g., cell cycle regulators, transcription factors). Is this an off-target effect?
A4: Not necessarily. This is likely due to the non-glycolytic functions of PKM2. The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a co-activator for transcription factors like HIF-1α and β-catenin.[1][5][8] By shifting the equilibrium between the tetramer and dimer, Modulator 2 can alter the amount of nuclear PKM2, thereby influencing the transcription of its target genes.[9] Therefore, observing changes in the expression of genes like c-Myc or Cyclin D1 can be a direct consequence of modulating PKM2's oligomeric state.
Troubleshooting Guides
Guide 1: Inconsistent IC50/AC50 Values in Biochemical Assays
-
Problem: You observe high variability in potency measurements for Modulator 2 between different runs of your enzyme kinetics assay.
| Potential Cause | Troubleshooting Step |
| Compound Instability/Solubility | Prepare fresh stock solutions of Modulator 2 in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect for precipitation. |
| Assay Interference | If using an LDH-coupled assay, Modulator 2 might absorb light at 340 nm, interfering with the NADH readout. Run a control without the enzyme to check for compound-specific absorbance.[10] |
| Enzyme Quality | Ensure the recombinant PKM2 enzyme is pure and has consistent activity. Use a standardized lot of enzyme and include a positive control (e.g., FBP for activation) in every plate. |
| Reagent Concentration | The apparent potency of a modulator can be sensitive to the concentrations of substrates (PEP, ADP) and allosteric effectors (FBP). Ensure these are consistent and not rate-limiting. |
Guide 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
-
Problem: Modulator 2 is highly potent in your enzymatic assay (nM range) but shows weak or no effect in cell-based proliferation or metabolic assays (µM range).
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may not efficiently cross the cell membrane. Assess permeability using methods like the PAMPA assay. |
| Efflux Pump Activity | Cancer cells often overexpress efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cytoplasm. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| Intracellular Allosteric Effectors | The cellular environment is rich in molecules that regulate PKM2, such as the activator Fructose-1,6-bisphosphate (FBP) and the amino acid serine.[1][11] High intracellular levels of these activators can mask the effect of an inhibitory modulator, or vice-versa. |
| Target Engagement | Verify that Modulator 2 is reaching and binding to PKM2 inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement. |
| Compound Metabolism | The compound may be rapidly metabolized and inactivated by the cells. Perform stability assays using cell lysates or microsomes. |
Data Presentation
Table 1: Hypothetical Conflicting Proliferation Data for this compound (Activator)
| Cell Line | Modulator 2 IC50 (48h) | Lactate Secretion (at 1µM) | Baseline PKM2 Dimer:Tetramer Ratio | Notes |
| HCT116 (Colon) | 5 µM | ▼ 30% | Low | Sensitive to metabolic shift. |
| A549 (Lung) | > 50 µM | ▲ 15% | High | High basal dimer may confer resistance; increased lactate due to accelerated glucose uptake.[6] |
| U87-MG (Glioblastoma) | 10 µM | ▼ 25% | Medium | Dependent on aerobic glycolysis. |
| MCF-7 (Breast) | > 50 µM | No significant change | Low | May utilize alternative pathways like glutaminolysis, reducing sensitivity. |
Experimental Protocols
Protocol 1: LDH-Coupled Pyruvate Kinase Enzymatic Assay
This assay measures PKM2 activity by quantifying pyruvate production. The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[10]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Coupling Enzyme: Lactate Dehydrogenase (LDH)
-
Cofactor: NADH
-
Allosteric Activator (Control): Fructose-1,6-bisphosphate (FBP)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix in the assay buffer containing LDH (e.g., 5 units/mL) and NADH (e.g., 200 µM).
-
Dispense the master mix into the wells of the 96-well plate.
-
Add Modulator 2 at various concentrations (e.g., 10-point serial dilution). Include "no compound" (vehicle) and "no enzyme" controls.
-
Add recombinant PKM2 to all wells except the "no enzyme" control. The final concentration should be in the enzyme's linear range (e.g., 5-10 nM).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a solution of ADP and PEP (e.g., final concentrations of 0.5 mM and 1 mM, respectively).
-
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control and plot against the logarithm of Modulator 2 concentration to determine the AC50 (for activators) or IC50 (for inhibitors).
Visualizations
Caption: Modulation of PKM2's dimer-tetramer equilibrium and resulting functions.
Caption: Workflow for troubleshooting conflicting biochemical and cellular data.
Caption: Dual signaling roles of PKM2 in the cytoplasm and nucleus.
References
- 1. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2: The Thread Linking Energy Metabolism Reprogramming with Epigenetics in Cancer [mdpi.com]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
"PKM2 modulator 2 selectivity issues against PKM1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 modulator 2, focusing on its selectivity issues against PKM1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to allosterically activate the M2 isoform of pyruvate (B1213749) kinase (PKM2). Unlike the constitutively active PKM1 isoform, PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[1] In many cancer cells, PKM2 is predominantly in the dimeric form, which slows glycolysis and allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation (the Warburg effect). This compound binds to a specific allosteric site at the dimer-dimer interface of PKM2, stabilizing the active tetrameric conformation. This increases the enzymatic activity of PKM2, promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate and reversing the Warburg effect.[2][3]
Q2: Why is selectivity against PKM1 a concern for PKM2 modulators?
Selectivity is a critical concern because PKM1 is expressed in many normal, highly metabolic tissues such as the heart, brain, and skeletal muscle.[1] Off-target activation of PKM1 by a PKM2 modulator could disrupt the normal metabolism of these tissues, potentially leading to unintended and adverse effects.[1] Therefore, a high degree of selectivity for PKM2 is a crucial requirement for the therapeutic development of PKM2 activators.
Q3: How is the selectivity of this compound against PKM1 determined?
The selectivity of this compound is typically determined by performing in vitro enzymatic assays. The activity of recombinant human PKM2 and PKM1 is measured in the presence of varying concentrations of the modulator. The concentration of the modulator required to achieve 50% of the maximum activation (AC50) is determined for both isoforms. A significantly lower AC50 for PKM2 compared to PKM1 indicates selectivity. For highly selective compounds, there may be no observable activation of PKM1 at the highest tested concentrations.[3][4]
Q4: What are the downstream cellular consequences of selective PKM2 activation?
Selective activation of PKM2 by a modulator like TEPP-46 or DASA-58 leads to a shift in cellular metabolism from anabolic processes back towards catabolic glycolysis. This results in decreased production of lactate (B86563) and an increase in oxidative phosphorylation.[3] Furthermore, by promoting the tetrameric form of PKM2, these activators can prevent the nuclear translocation of dimeric PKM2, where it can act as a transcriptional co-activator for genes involved in cell proliferation and survival, such as HIF-1α.[5]
Troubleshooting Guide
Issue 1: High variability in AC50 values for PKM2 activation.
-
Possible Cause 1: Reagent instability.
-
Troubleshooting Tip: Ensure that all reagents, especially the PKM2 enzyme, ADP, and PEP, are properly stored and handled. Thaw enzymes on ice and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Inconsistent enzyme concentration.
-
Troubleshooting Tip: Carefully determine the optimal enzyme concentration for your assay. Run a titration of the PKM2 enzyme to find a concentration that yields a linear reaction rate over the desired time course and produces a robust signal.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Tip: Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed the recommended percentage (typically ≤1%).
-
Issue 2: Apparent activation of PKM1 by a supposedly selective PKM2 modulator.
-
Possible Cause 1: Contamination of PKM1 enzyme preparation.
-
Troubleshooting Tip: Verify the purity of the recombinant PKM1 enzyme using SDS-PAGE. If possible, confirm the absence of PKM2 contamination by Western blot using an isoform-specific antibody.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Tip: Some compounds can interfere with the detection method of the assay (e.g., absorbance at 340 nm in LDH-coupled assays or the luciferase reporter in ATP-based assays). Run control experiments with the compound in the absence of the enzyme to check for assay interference. Consider using an alternative assay format (e.g., switching from an LDH-coupled assay to a Kinase-Glo assay) to confirm the results.
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Troubleshooting Tip: While highly selective at therapeutic concentrations, some modulators may show off-target effects at very high concentrations. Carefully analyze the dose-response curve to determine if the observed PKM1 activation only occurs at concentrations significantly higher than the AC50 for PKM2.
-
Issue 3: No significant difference in cellular lactate production after treatment with the PKM2 activator.
-
Possible Cause 1: Insufficient compound concentration or exposure time.
-
Troubleshooting Tip: Optimize the concentration of the PKM2 activator and the treatment duration. The cellular EC50 (the concentration required for a half-maximal effect in cells) can be significantly higher than the biochemical AC50.[6] Perform a time-course experiment to determine the optimal incubation time.
-
-
Possible Cause 2: Metabolic plasticity of the cell line.
-
Troubleshooting Tip: Some cancer cell lines may have alternative metabolic pathways that compensate for the increased glycolytic flux induced by PKM2 activation. Consider using a different cell line that is known to be more dependent on the Warburg effect.
-
-
Possible Cause 3: Low expression of PKM2 in the chosen cell line.
-
Troubleshooting Tip: Confirm the expression of PKM2 in your cell line by Western blot or qPCR. Cells with low PKM2 expression will likely show a blunted response to a PKM2 activator.
-
Quantitative Data
The following tables summarize the selectivity profiles of two well-characterized and highly selective PKM2 activators, TEPP-46 (also known as ML265) and DASA-58. While a specific compound consistently named "this compound" with comprehensive public data is not available, these compounds serve as excellent examples of the desired selectivity profile.
Table 1: Selectivity Profile of PKM2 Activator TEPP-46 (ML265)
| Isoform | AC50 (nM) | Fold Selectivity vs. PKM2 | Reference |
| PKM2 | 92 | - | [2][4][7] |
| PKM1 | No activity observed | >100-fold | [2][4] |
| PKL | No activity observed | >100-fold | [4] |
| PKR | No activity observed | >100-fold | [4] |
Table 2: Selectivity Profile of PKM2 Activator DASA-58
| Isoform | AC50 (nM) | Fold Selectivity vs. PKM2 | Reference |
| PKM2 | 38 | - | [8][9] |
| PKM1 | No activity observed | High | [3][8] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for PKM2/PKM1 Activity and Selectivity
This protocol is based on a lactate dehydrogenase (LDH)-coupled assay, which measures the production of pyruvate by monitoring the consumption of NADH.
Materials:
-
Recombinant human PKM2 and PKM1 enzymes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH) enzyme
-
This compound (and/or control compounds like TEPP-46)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Add the desired concentration of this compound or vehicle control to the wells of the 96-well plate.
-
To initiate the reaction, add the recombinant PKM2 or PKM1 enzyme to the wells containing the master mix and modulator.
-
Immediately place the plate in the plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 30°C).
-
The rate of NADH consumption (decrease in A340) is proportional to the pyruvate kinase activity.
-
To determine the AC50, perform the assay with a range of modulator concentrations and plot the enzyme activity against the modulator concentration. Fit the data to a suitable dose-response curve.
-
Perform the same experiment with the PKM1 isoform to determine its activation profile and assess the selectivity of the modulator.
Visualizations
Caption: PKM2 signaling and metabolic regulation.
Caption: Experimental workflow for selectivity analysis.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. israelsenlab.org [israelsenlab.org]
- 9. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
Validating the Glycolytic Shift: A Comparative Guide to PKM2 Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyruvate (B1213749) Kinase M2 (PKM2) modulators, focusing on their effects on glycolysis. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological processes and experimental workflows.
Pyruvate Kinase M2 (PKM2) is a key enzyme in the final, rate-limiting step of glycolysis. In cancer cells, PKM2 predominantly exists in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates towards anabolic pathways that support cell proliferation. Small molecule activators that promote the formation of the more active tetrameric form of PKM2 can reverse this metabolic phenotype, making them attractive therapeutic targets. This guide focuses on the validation of these effects, with a primary focus on the well-characterized modulator TEPP-46 and comparisons with other activators.
Comparative Efficacy of PKM2 Modulators on Glycolysis
The activation of PKM2 by small molecules leads to a shift in cellular metabolism, which can be quantified by measuring key glycolytic parameters. The following table summarizes the reported effects of TEPP-46 and other PKM2 activators.
| Modulator | Target | AC50 / EC50 | Effect on Glucose Uptake | Effect on Lactate (B86563) Production | Cell Lines Studied | References |
| TEPP-46 (ML265) | PKM2 Activator | AC50: 92 nM | Increased in H1299 lung cancer cells.[1] | Increased in H1299 cells[1]; Decreased in xenograft tumors[2][3]; Context-dependent effects in breast cancer cells. | H1299, A549, Breast cancer cell lines | [1][2][3][4] |
| DASA-58 | PKM2 Activator | AC50: 38 nM, EC50: 19.6 µM (A549 cells) | Not significantly increased in H1299 cells. | Decreased in H1299 cells; Increased in some breast cancer cell lines. | H1299, A549, Breast cancer cell lines | |
| Mitapivat (AG-348) | PKR/PKM2 Activator | Not explicitly reported as AC50 | Not directly reported, but increases ATP levels, suggesting increased glycolytic flux.[5][6][7] | Reduces 2,3-diphosphoglycerate, an upstream glycolytic intermediate.[8][9] | Red blood cells, Sickle cell disease models | [5][6][7][8][9] |
| TP-1454 | PKM2 Activator | AC50: 10 nM | Decreased glycolytic intermediates in tumors. | Not explicitly reported. | Colorectal cancer models (CT26, MC38) | [10] |
Note on Lactate Production: The effect of PKM2 activators, particularly TEPP-46, on lactate production can be context-dependent.[1][2][3] While the canonical hypothesis suggests a decrease in lactate as glucose is shunted from fermentation to oxidative phosphorylation (a reversal of the Warburg effect), some studies report an initial increase.[1][11] This may be attributed to a rapid increase in the overall glycolytic flux that temporarily exceeds the capacity of the mitochondria to process pyruvate, leading to a transient surge in lactate production.
Signaling Pathway of PKM2 Activation and its Impact on Glycolysis
PKM2 activators function by binding to an allosteric site on the PKM2 dimer, promoting its tetramerization. This conformational change significantly increases its enzymatic activity, leading to the rapid conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This enhanced glycolytic flux has several downstream consequences for cellular metabolism and signaling.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. thalassaemia.org.cy [thalassaemia.org.cy]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PKM2 Modulator 2 and Other Pyruvate Kinase M2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyruvate (B1213749) Kinase M2 (PKM2) modulator 2 (also known as compound C599) with other notable PKM2 inhibitors. The objective is to present a clear overview of their performance based on available experimental data, alongside detailed methodologies for key experiments, to aid in research and drug development decisions.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which promotes the accumulation of glycolytic intermediates. This metabolic reprogramming, known as the Warburg effect, shunts nutrients towards biosynthetic pathways, supporting rapid cell proliferation and tumor growth. Consequently, modulating PKM2 activity has emerged as a promising therapeutic strategy in oncology. Both inhibitors and activators of PKM2 are being explored for their potential to disrupt cancer metabolism. This guide focuses on the comparative analysis of various PKM2 inhibitors.
Quantitative Comparison of PKM2 Inhibitors
The following table summarizes the inhibitory potency of several small molecule inhibitors against PKM2. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Name | Chemical Class | PKM2 IC50 (μM) | Cell-based Potency (IC50, μM) | Cancer Cell Line(s) | Reference(s) |
| PKM2 modulator 2 (C599) | Oxadiazole derivative | Potent inhibitor (Specific value not publicly available) | Dose-dependent antiproliferative effects | Glioblastoma | [1][2][3] |
| Shikonin | Naphthoquinone | ~2.95 | 5.739 (A549), 6.302 (PC9), 19.9 (Eca109) | A549, PC9, Eca109 | [4][5][6] |
| Compound 3k | Naphthoquinone derivative | 2.95 | - | - | [7] |
| Silibinin | Flavonolignan | 0.91 | - | MDA-MB231 | [8] |
| Curcumin | Polyphenol | 1.12 | 26 | MDA-MB231 | [8] |
| Resveratrol | Stilbenoid | 3.07 | - | MDA-MB231 | [8] |
| Ellagic acid | Polyphenol | 4.20 | 20 | MDA-MB231 | [8] |
Note: The IC50 value for this compound (C599) is not available in the public domain from the searched resources but is described as a potent inhibitor based on its discovery through CADD (Computer-Aided Drug Design) and its observed biological effects. The antiproliferative IC50 values for Shikonin vary across different cell lines and experimental durations.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the study of PKM2 inhibitors, the following diagrams are provided in DOT language.
Caption: PKM2 regulation and points of intervention by modulators.
Caption: A typical workflow for the discovery and validation of PKM2 inhibitors.
Detailed Experimental Protocols
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Test compounds (e.g., this compound, Shikonin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control (vehicle) and a positive control (a known PKM2 inhibitor).
-
Initiate the reaction by adding recombinant PKM2 protein to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299, U87)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PKM2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells to ~80% confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble PKM2 by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
PKM2 remains a compelling target for cancer therapy, and the development of potent and selective inhibitors is an active area of research. While this compound (C599) has been identified as a potent inhibitor with significant anti-glioblastoma activity, a direct quantitative comparison with other inhibitors is hampered by the lack of publicly available IC50 data. Shikonin and various natural polyphenolic compounds have demonstrated promising inhibitory effects against PKM2 in the low micromolar range. The provided experimental protocols offer a standardized framework for the evaluation and comparison of novel PKM2 inhibitors. Future head-to-head comparative studies under uniform experimental conditions will be crucial for a definitive assessment of the relative potency and therapeutic potential of these promising compounds.
References
- 1. library.kab.ac.ug [library.kab.ac.ug]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dimethylaminomicheliolide (DMAMCL) Suppresses the Proliferation of Glioblastoma Cells via Targeting Pyruvate Kinase 2 (PKM2) and Rewiring Aerobic Glycolysis [frontiersin.org]
- 4. Targeting PKM2 signaling cascade with salvianic acid A normalizes tumor blood vessels to facilitate chemotherapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Glycolytic Response to Multiple Classes of Anti-glioblastoma Drugs by Noninvasive Measurement of Pyruvate Kinase M2 Using [18F]DASA-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-isopentenyladenosine inhibits aerobic glycolysis in glioblastoma cells by targeting PKM2 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 isoform of pyruvate kinase rewires glucose metabolism during radiation therapy to promote an antioxidant response and glioblastoma radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
"comparing PKM2 modulator 2 with PKM2 activators"
A Comprehensive Comparison of PKM2 Modulator 2 (Thiazolidinedione-Based Inhibitors) and PKM2 Activators for Researchers
Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme that regulates the final, rate-limiting step of glycolysis.[1] Its ability to switch between a highly active tetrameric state and a less active dimeric form makes it a critical regulator of cellular metabolism, particularly in cancer cells.[2][3] This unique characteristic has positioned PKM2 as an attractive therapeutic target, leading to the development of various modulators, including activators and inhibitors.[1][2] This guide provides an objective comparison between this compound, representing the class of thiazolidinedione-based PKM2 inhibitors, and small-molecule PKM2 activators, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two States
The functional state of PKM2 is determined by its quaternary structure. PKM2 activators and inhibitors exert their effects by stabilizing different oligomeric forms of the enzyme.[2]
PKM2 Activators: These molecules, such as TEPP-46 and DASA-58, promote the formation of the stable and highly active tetrameric state of PKM2.[2][4] By binding to an allosteric site at the subunit interface, they lock the enzyme in its active conformation.[3] This enhanced activity accelerates the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, boosting the final stage of glycolysis.[2] The therapeutic rationale behind PKM2 activation is to reverse the Warburg effect, forcing cancer cells into a more oxidative metabolic state and potentially suppressing tumor growth.[5]
This compound (Thiazolidinedione-Based Inhibitors): In contrast, this class of compounds acts as PKM2 inhibitors. They tend to stabilize the less active dimeric form of the enzyme.[2] By doing so, they reduce the overall pyruvate kinase activity. This inhibition leads to an accumulation of glycolytic intermediates, which can be diverted into anabolic pathways to support cell proliferation.[1] However, some PKM2 inhibitors have been shown to induce apoptosis and suppress tumor growth, suggesting a complex mechanism of action that may extend beyond simple enzymatic inhibition.[6]
Quantitative Comparison of Performance
The efficacy of PKM2 modulators can be quantified by their biochemical potency (AC50 for activators, IC50 for inhibitors) and their effects on cellular metabolism.
Table 1: Biochemical Potency of PKM2 Modulators
| Compound Class | Representative Compound | Target | Potency |
| PKM2 Activator | TEPP-46 | PKM2 | AC50 = 92 nM[7][8] |
| PKM2 Activator | DASA-58 | PKM2 | AC50 = 38 nM[9] |
| PKM2 Activator | DNX-03013 | PKM2 | AC50 = 0.9 µM[5] |
| PKM2 Inhibitor | Compound 3k | PKM2 | IC50 = 2.95 µM[10] |
| PKM2 Inhibitor | Thiazole Derivative 7d | PKM2 | Nanomolar range[11] |
Table 2: Cellular Effects of PKM2 Modulators
| Modulator Type | Representative Compound | Effect on Lactate Production | Effect on Cell Proliferation |
| PKM2 Activator | TEPP-46 | Increased in some cancer cell lines[12] | Reduced viability in combination with 2-DG[12] |
| PKM2 Activator | DASA-58 | Decreased in H1299 lung cancer cells[10] | No significant effect alone under normoxia[9] |
| PKM2 Inhibitor | Thiazolidinediones | Not explicitly stated | Suppression of tumor growth[6] |
Signaling Pathways and Metabolic Consequences
PKM2 sits (B43327) at a crucial junction in cellular metabolism. Its modulation has significant downstream effects on various signaling pathways. The less active dimeric form of PKM2 promotes the accumulation of glycolytic intermediates, which fuels anabolic processes like the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and serine biosynthesis for amino acid production. The active tetrameric form, promoted by activators, drives glucose flux towards pyruvate and subsequent oxidative phosphorylation for ATP production.[13]
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Thiazolidinediones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Investigation of Thiazole-Based Pyruvate Kinase M2 Inhibitor Causing Tumor Regression in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PKM2 Modulators: Shikonin vs. TEPP-46
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two distinct Pyruvate (B1213749) Kinase M2 (PKM2) modulators: the inhibitor shikonin (B1681659) and the activator TEPP-46. This analysis is supported by experimental data and detailed methodologies for key assays.
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect. The ability to modulate PKM2 activity presents a promising therapeutic strategy. This guide contrasts the effects of shikonin, a natural compound that inhibits PKM2, with TEPP-46, a synthetic small molecule that activates the enzyme.
Mechanism of Action: Inhibition vs. Activation
Shikonin, a potent and specific inhibitor of PKM2, exerts its anti-cancer effects by suppressing aerobic glycolysis.[1][2] It has been shown to inhibit both the dimerization and tetramerization of PKM2, thereby reducing its enzymatic activity.[3] This inhibition leads to a decrease in glucose consumption and lactate (B86563) production in cancer cells.[1][4]
In contrast, TEPP-46 is a potent and selective activator of PKM2.[3][5][6] It functions by stabilizing the active tetrameric form of the enzyme, which enhances its pyruvate kinase activity.[7] This activation is intended to reverse the Warburg effect by promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thus directing glucose metabolites away from anabolic pathways and towards oxidative phosphorylation.
Efficacy Data: A Quantitative Comparison
The following tables summarize the quantitative efficacy data for shikonin and TEPP-46 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Shikonin (PKM2 Inhibitor)
| Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Eca109 (Esophageal Squamous Cell Carcinoma) | Cell Proliferation | IC50 (24h) | 19.9 µM | [1] |
| A101D (Melanoma) | Cell Viability | IC50 | 0.0007121 µM | [8] |
| TE-441-T (Melanoma) | Cell Viability | IC50 | 0.002238 µM | [8] |
| NALM-6 (Leukemia) | Cell Viability | IC50 | 0.002797 µM | [8] |
| Various Cancer Cell Lines (MCF-7, A549) | Pyruvate Kinase Activity | Inhibition | >50% | [9] |
Table 2: In Vitro Efficacy of TEPP-46 (PKM2 Activator)
| Assay Type | Efficacy Metric | Value | Reference |
| Biochemical Assay (recombinant PKM2) | AC50 | 92 nM | [3][5][6] |
| Cell-based Assay | AC50 | 92 nM | [3] |
| C6 (Glioma) | Cell Viability | IC50 | 81.8 µM |
| A549 (Lung Cancer) | Cell Viability | IC50 | > 100 µM |
| BxPC-3 (Pancreatic Cancer) | Cell Viability | IC50 | > 100 µM |
Table 3: In Vivo Efficacy of Shikonin and TEPP-46
| Compound | Model | Dosage and Administration | Outcome | Reference |
| Shikonin | Esophageal Squamous Cell Carcinoma PDX | Not specified | Inhibited tumor growth, decreased p-PKM2, p-STAT3, HK2, and GLUT1 expression | [4] |
| TEPP-46 | H1299 Lung Cancer Xenograft | 200 and 400 mg/kg IP QD | >50% tumor growth inhibition | [10] |
| TEPP-46 | H1299 Lung Cancer Xenograft | Not specified | Significantly reduced tumor size and occurrence | [3] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these modulators and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: PKM2 signaling pathway modulation by Shikonin and TEPP-46.
Caption: General experimental workflow for modulator evaluation.
Experimental Protocols
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in the presence of a modulator.
-
Reagent Preparation : Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase (LDH).
-
Sample Preparation : Prepare cell or tissue lysates containing PKM2.
-
Reaction Initiation : Add the sample to the reaction mixture to start the reaction.
-
Measurement : The activity of pyruvate kinase is coupled to the LDH reaction. The conversion of PEP to pyruvate by PK is linked to the oxidation of NADH to NAD+ by LDH, which results in a decrease in absorbance at 340 nm.[11]
-
Data Analysis : The rate of decrease in absorbance is proportional to the pyruvate kinase activity. One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of PEP to pyruvate per minute.[12]
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment : Add the test compound (shikonin or TEPP-46) at various concentrations to the wells.
-
MTT Addition : After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.
-
Incubation : Incubate the plate for 2 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent, such as SDS-HCl solution, to dissolve the formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[14] The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the modulators in a living organism.
-
Cell Preparation : Harvest cancer cells from culture and resuspend them in a suitable medium, such as a mixture of HBSS and Matrigel.[10]
-
Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[15][16]
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Treatment : Randomize the mice into treatment and control groups. Administer the test compounds (shikonin or TEPP-46) and a vehicle control via the appropriate route (e.g., intraperitoneal injection).[10]
-
Efficacy Evaluation : Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[15] At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers.[16]
Conclusion
Shikonin and TEPP-46 represent two opposing strategies for modulating PKM2 activity. Shikonin, as a PKM2 inhibitor, has demonstrated potent anti-proliferative effects in various cancer cell lines, suggesting that inhibiting glycolysis is a viable anti-cancer strategy. Conversely, TEPP-46, a PKM2 activator, aims to reprogram cancer metabolism and has also shown efficacy in reducing tumor growth in vivo. The choice between a PKM2 inhibitor and an activator may depend on the specific cancer type, its metabolic phenotype, and potential combination therapies. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other novel PKM2 modulators.
References
- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. The in vivo xenograft tumor models [bio-protocol.org]
Unveiling the Consequences of PKM2 Modulation: A Comparative Guide to Knockdown and Pharmacological Inhibition
For researchers in oncology and metabolic diseases, understanding the precise effects of targeting Pyruvate (B1213749) Kinase M2 (PKM2) is paramount for therapeutic development. This guide provides a comprehensive comparison between two key experimental approaches: genetic knockdown of PKM2 and pharmacological inhibition using a small molecule modulator. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this guide serves as a vital resource for validating the on-target effects of novel PKM2 modulators.
Executive Summary
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, primarily known for its role in the final, rate-limiting step of glycolysis. Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, fueling rapid proliferation. This unique characteristic makes PKM2 an attractive therapeutic target.
This guide directly compares the cellular and metabolic consequences of reducing PKM2 function through two distinct methods:
-
PKM2 Knockdown: Utilizing small interfering RNA (siRNA) to specifically silence the expression of the PKM2 gene.
-
Pharmacological Inhibition (Modulator 2): Employing a small molecule inhibitor, Shikonin, which directly binds to and inhibits PKM2 activity.
The following sections will delve into the quantitative effects of these interventions on key cancer cell phenotypes, provide detailed protocols for replicating these experiments, and illustrate the relevant signaling pathways and experimental workflows.
Quantitative Comparison of PKM2 Knockdown vs. Modulator 2 (Shikonin)
The following tables summarize the quantitative effects of PKM2 knockdown and treatment with the PKM2 inhibitor Shikonin on various cancer cell lines. These data are compiled from multiple studies to provide a comparative overview.
| Parameter | Cell Line | PKM2 Knockdown (siRNA/shRNA) | Modulator 2 (Shikonin) Treatment | Reference |
| Cell Viability | A549 (NSCLC) | Significant decrease | Significant decrease in a dose-dependent manner | [1] |
| HCT116 (Colon) | >95% decrease with 5 nM siRNA | - | [2] | |
| 786-O (Renal) | Significant reduction | - | [3] | |
| Apoptosis | A549 (NSCLC) | Induction of apoptosis | Induction of apoptosis | [1] |
| HCT116 (Colon) | Increased apoptosis | - | [2] | |
| LNCaP (Prostate) | - | Increased apoptotic and necrotic cell populations | [4] | |
| Glucose Uptake | A549 (NSCLC) | 25% decrease | Significant reduction | [1][5] |
| H1299 (NSCLC) | Significant drop | - | [6] | |
| Lactate Production | A549 (NSCLC) | - | Significant reduction | [1] |
| H1299 (NSCLC) | Significant drop | - | [6] | |
| 786-O (Renal) | Considerable reduction | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of PKM2
This protocol describes the transient knockdown of PKM2 in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
PKM2-specific siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells reach 60-80% confluency at the time of transfection.[7]
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-80 pmols of PKM2 siRNA or control siRNA into 100 µl of Opti-MEM™ Medium.
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ Medium. Mix gently.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow complex formation.[7]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[7]
-
Add 0.8 ml of antibiotic-free complete growth medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the wash medium from the cells and add the 1 ml of the siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. To maintain knockdown for longer experiments, transfection can be repeated at 48 and 96 hours.[2]
-
Validation of Knockdown: After the incubation period, harvest the cells to assess PKM2 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm successful knockdown.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Transfected or drug-treated cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Luminometer or microplate reader
Procedure (using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Transfected or drug-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the experimental rationale and results. The following diagrams were generated using Graphviz (DOT language).
PKM2 Signaling in Cancer Metabolism
Caption: PKM2's role in cancer metabolism and gene regulation.
Experimental Workflow: Comparing PKM2 Knockdown and Modulator 2
Caption: Workflow for comparing PKM2 knockdown and modulator effects.
Alternative Approaches and Considerations
While PKM2 knockdown and direct inhibition are powerful tools, it is important to consider alternative strategies for modulating the PKM2 pathway and potential off-target effects.
-
PKM2 Activators: Small molecules like TEPP-46 force PKM2 into its active tetrameric state, thereby reducing the pool of dimeric PKM2 available for pro-tumorigenic functions. Comparing the effects of a modulator to both a knockdown and an activator can provide a more complete picture of PKM2's role.
-
Targeting Upstream Regulators: PKM2 expression and activity are regulated by signaling pathways such as PI3K/AKT/mTOR and HIF-1α.[8] Inhibiting these upstream regulators can indirectly affect PKM2 function and provides an alternative therapeutic strategy.
-
Off-Target Effects: It is crucial to assess the specificity of any pharmacological modulator. Comparing its effects to the highly specific method of siRNA-mediated knockdown is a key validation step to ensure that the observed phenotype is indeed due to the modulation of PKM2. Shikonin, for instance, has been shown to have effects that are independent of its PKM2 inhibitory activity, a factor that must be considered in data interpretation.[9]
Conclusion
The validation of a novel therapeutic modulator requires rigorous comparison with established methods of target perturbation. This guide provides the framework for such a comparison in the context of PKM2. By utilizing the provided quantitative data, detailed protocols, and clear visual aids, researchers can effectively design and interpret experiments aimed at understanding and validating the effects of PKM2 modulators. The consistent observation of similar phenotypic outcomes between PKM2 knockdown and a specific modulator provides strong evidence for on-target activity and is a critical step in the pre-clinical development of novel cancer therapeutics.
References
- 1. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Knockdown of Pyruvate Kinase M2 Inhibits Cell Proliferation, Metabolism, and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle in Cancer Metabolism: TEPP-46 vs. DASA-58, A Comparative Guide to PKM2 Activation
For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising therapeutic avenue. At the heart of this strategy lies Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme that orchestrates the metabolic reprogramming of cancer cells. Small molecule activators that modulate PKM2 activity are of significant interest. This guide provides a detailed, objective comparison of two prominent PKM2 activators, TEPP-46 and DASA-58, supported by experimental data to inform research and development decisions.
Pyruvate Kinase M2 is a critical regulator of the final, rate-limiting step of glycolysis.[1] In contrast to its constitutively active isoform, PKM1, PKM2 can exist as a highly active tetramer or a less active dimer.[1] Cancer cells often favor the dimeric state, which slows glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways to support rapid cell proliferation, a phenomenon known as the Warburg effect.[1]
TEPP-46 and DASA-58 are allosteric activators of PKM2 that stabilize the active tetrameric conformation of the enzyme.[2][3] This stabilization enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby reversing the Warburg effect and limiting the availability of biosynthetic precursors for cancer cell growth.[2][4] Both compounds bind to a pocket on PKM2 that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[3][5]
Quantitative Comparison of PKM2 Activator Performance
To facilitate a direct comparison, the following tables summarize the key quantitative data for TEPP-46 and DASA-58 based on available in vitro and cellular studies.
| Parameter | TEPP-46 | DASA-58 | Reference(s) |
| AC50 (in vitro) | 92 nM | 38 nM | [1][5] |
| EC50 (cellular) | Not explicitly reported, but active in cells | 19.6 µM (A549 cells) | [1][3] |
| Selectivity | High selectivity for PKM2 over PKM1, PKL, and PKR | High selectivity for PKM2 over PKM1, PKL, and PKR | [1][3][5] |
Table 1: Biochemical and Cellular Potency. This table highlights the half-maximal activating concentration (AC50) from in vitro enzyme assays and the half-maximal effective concentration (EC50) in a cellular context.
| Cell Line | Compound | Effect on Lactate (B86563) Production | Effect on Cell Proliferation | Reference(s) |
| H1299 (Lung Cancer) | TEPP-46 | Increased lactate secretion in one study | No significant effect under normoxia | [6][7] |
| H1299 (Lung Cancer) | DASA-58 | Decreased lactate production | Decreased proliferation under hypoxia | [1] |
| Breast Cancer Cell Lines | TEPP-46 | Capable of inducing lactate levels in some lines | Not significant in some studies | [2][8] |
| Breast Cancer Cell Lines | DASA-58 | Increased extracellular acidification and lactate levels | No significant effect in some studies | [1][2] |
Table 2: Effects on Cancer Cell Metabolism and Proliferation. This table summarizes the impact of TEPP-46 and DASA-58 on key metabolic outputs and cell growth in different cancer cell lines. It is important to note that the effects on lactate production can vary depending on the specific experimental conditions and cell line used.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: PKM2 signaling and modulation by activators.
Caption: A typical experimental workflow for comparing TEPP-46 and DASA-58.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence (Ex/Em = 535/587 nm)
-
Pyruvate Kinase Activity Assay Kit (e.g., Abcam ab83432 or similar)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Culture cancer cells to the desired confluency and treat with TEPP-46, DASA-58, or vehicle control for the specified duration.
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare the reaction mix according to the manufacturer's instructions, typically containing phosphoenolpyruvate (PEP), ADP, and a probe that detects the production of pyruvate.
-
Add a standardized amount of protein lysate to each well of the 96-well plate.
-
Initiate the reaction by adding the reaction mix.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at regular intervals for a set period.
-
The rate of change in absorbance/fluorescence is proportional to the pyruvate kinase activity.
-
-
Data Analysis:
-
Calculate the PK activity, often expressed as mU/mg of protein.
-
Compare the activity in treated samples to the vehicle control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TEPP-46, DASA-58, or vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value if applicable.
-
Western Blot for PKM2 Expression
This technique is used to detect and quantify the total amount of PKM2 protein in cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against PKM2 (e.g., Cell Signaling Technology #3198)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the PK activity assay.
-
Determine the protein concentration.
-
-
Electrophoresis and Transfer:
-
Denature a standardized amount of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PKM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for PKM2 and a loading control (e.g., β-actin or GAPDH).
-
Normalize the PKM2 signal to the loading control to compare protein expression levels between samples.
-
Metabolite Extraction and Analysis
This protocol outlines the general steps for extracting and analyzing intracellular metabolites to assess the impact of PKM2 activators.
Materials:
-
Cold 80% methanol
-
Cell scraper
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Metabolite Extraction:
-
After treating the cells, rapidly wash them with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the methanol-cell mixture.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant, for example, under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Analyze the samples using LC-MS or GC-MS to identify and quantify specific metabolites of interest (e.g., lactate, serine, and other glycolytic intermediates).
-
-
Data Analysis:
-
Normalize the metabolite levels to the cell number or total protein content.
-
Compare the metabolite profiles of treated cells to the control group to identify significant changes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. israelsenlab.org [israelsenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
"cross-validation of PKM2 modulator 2 findings in different models"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for Pyruvate (B1213749) Kinase M2 (PKM2) modulators across different preclinical models. PKM2 is a key enzyme in cancer metabolism, and its modulation presents a promising therapeutic strategy. This document aims to objectively compare the performance of a representative PKM2 activator, here designated as "PKM2 Modulator 2" (using data primarily from the well-characterized activator TEPP-46), with other alternatives, supported by experimental data.
Data Presentation: Comparative Performance of PKM2 Modulators
The following tables summarize the quantitative data for different PKM2 modulators, including activators and inhibitors, across various in vitro and in vivo models.
Table 1: In Vitro Potency of PKM2 Activators
| Modulator | Type | AC50 (in vitro) | Cell-based EC50 | Selectivity over PKM1, PKL, PKR | References |
| TEPP-46 (this compound) | Activator | 92 nM | Not explicitly reported, but active in cells | High | [1][2] |
| DASA-58 | Activator | 38 nM | 19.6 µM (A549 cells) | High | [1][3] |
| TP-1454 | Activator | 10 nM | < 20 nM (A549 cells) | Not specified | [1] |
| DNX-03013 | Activator | 0.9 µM | Not reported | Not specified | [4] |
Table 2: Cellular Effects of PKM2 Modulators
| Modulator | Model System | Effect on Lactate (B86563) Production | Effect on Cell Proliferation | References |
| TEPP-46 (this compound) | H1299 lung cancer cells | Increased lactate secretion in some studies | No significant effect under normoxia; decreased proliferation under hypoxia | [5] |
| DASA-58 | H1299 lung cancer cells | Decreased lactate production | No significant effect under normoxia; decreased proliferation under hypoxia | [1][6] |
| DASA-58 | Breast cancer cell lines | Increased extracellular acidification and lactate levels | No significant effect | [5][7] |
| Shikonin (B1681659) | MCF-7, A549 cancer cells | Significantly inhibited | Inhibited | [8] |
Table 3: In Vivo Efficacy of PKM2 Modulators
| Modulator | Animal Model | Dosing Regimen | Tumor Growth Inhibition | References |
| TEPP-46 (this compound) | H1299 lung cancer xenograft in mice | 50 mg/kg, twice daily (oral) | Impaired tumor growth | [9] |
| DNX-03013 | HT29 colorectal cancer xenograft in mice | 200 and 400 mg/kg, once daily (IP) | >50% | [4] |
| Shikonin | Isoproterenol-induced myocardial infarction in rats | 2 and 4 mg/kg | Ameliorated cardiac injury and reduced infarct size | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[11]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
PKM2 modulator (e.g., TEPP-46)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 modulator at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PKM2 enzyme to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption, which is proportional to the PKM2 activity.
-
Plot the PKM2 activity against the modulator concentration to determine the AC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
PKM2 modulator
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 modulator for the desired time period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for PKM2 and Phospho-PKM2
This technique is used to detect and quantify the levels of total PKM2 and its phosphorylated form in cell lysates.[13][14][15]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2 (Tyr105))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of PKM2 modulators in a living organism.[4][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., H1299, HT29)
-
PKM2 modulator formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PKM2 modulator or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualization
Signaling Pathway of PKM2 Modulation
Caption: PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.
Experimental Workflow for PKM2 Modulator Evaluation
Caption: A typical workflow for the discovery and preclinical evaluation of novel PKM2 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Inhibition of Pyruvate kinase M2 (PKM2) by shikonin attenuates isoproterenol-induced acute myocardial infarction via reduction in inflammation, hypoxia, apoptosis, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-PKM2 (Tyr105) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data on Pyruvate (B1213749) Kinase M2 (PKM2) modulators, with a focus on the well-characterized activator, TEPP-46 (also referred to as ML265), and other notable activators and inhibitors. The information is intended to assist researchers in evaluating and selecting appropriate compounds for their studies in cancer metabolism and other therapeutic areas.
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into biosynthetic pathways that support cell proliferation. Small molecule modulators that either activate or inhibit PKM2 are valuable tools for studying and potentially treating cancer and other diseases. Activators typically promote the formation of the highly active tetrameric state of PKM2, reversing the Warburg effect, while inhibitors block its activity.
Comparative Performance of PKM2 Modulators
The following tables summarize the quantitative data for various PKM2 activators and inhibitors based on published literature.
PKM2 Activators
| Compound | Type | AC50 (in vitro) | Cell-based Efficacy (EC50) | Selectivity over PKM1, PKL, PKR |
| TEPP-46 (ML265) | Synthetic Small Molecule | 92 nM[1][2] | Active in cells, but EC50 not explicitly reported | High[1][2] |
| DASA-58 | Synthetic Small Molecule | 38 nM | 19.6 µM (A549 cells)[3] | High |
| TP-1454 | Synthetic Small Molecule | 10 nM[1] | Not reported | Not specified |
| Mitapivat (AG-348) | Synthetic Small Molecule | Not explicitly reported as AC50 | Not reported | Not specified |
PKM2 Inhibitors
| Compound | Type | IC50 (in vitro) | Notes |
| Alkannin | Natural Product | 0.3 µM (without FBP), 0.9 µM (with 125 µM FBP)[3] | Specific for PKM2 over PKM1 and PKL[3] |
| Shikonin | Natural Product | ~1 µM (cell-based) | Potent and specific PKM2 inhibitor[4] |
| Compound 3K | Synthetic Small Molecule | 2.95 µM[1][5] | 4-5 fold more selective for PKM2 over PKM1[1][5] |
| Silibinin | Natural Product | 0.91 µM | Competitive inhibitor |
| Curcumin | Natural Product | 1.12 µM | Non-competitive inhibitor |
| Resveratrol | Natural Product | 3.07 µM | Non-competitive inhibitor |
| Ellagic Acid | Natural Product | 4.20 µM | Competitive inhibitor |
Key Signaling Pathways
PKM2 activity is intertwined with major signaling pathways that regulate cell metabolism, proliferation, and survival. Understanding these connections is crucial for elucidating the mechanism of action of PKM2 modulators.
Experimental Workflows
The evaluation of PKM2 modulators typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Detailed Experimental Protocols
LDH-Coupled PKM2 Activity Assay
This assay measures the rate of pyruvate production by PKM2, which is coupled to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
Test compounds (dissolved in DMSO)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix with final concentrations of 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and ~8-10 units/mL LDH in assay buffer.
-
Prepare Compound Dilutions: Serially dilute test compounds in DMSO, then in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 2 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 198 µL of the Reagent Master Mix containing 20 nM of recombinant human PKM2 to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control to determine percent inhibition or activation.
Kinase-Glo® PKM2 Assay
This luminescent assay quantifies the amount of ATP produced by the PKM2 reaction.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo® Reagent
-
Test compounds (dissolved in DMSO)
-
96-well, solid white microplate
-
Luminometer
Procedure:
-
Prepare Reaction Mix: In each well, combine 20 nM PKM2, 0.5 mM PEP, and 1 mM ADP in assay buffer.
-
Add Compound: Add test compounds at various concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubate: Incubate the plate at room temperature for 30 minutes.
-
Add Kinase-Glo® Reagent: Add an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP produced and thus to PKM2 activity. Calculate percent inhibition or activation relative to controls.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6][7][8][9][10]
References
- 1. pnas.org [pnas.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
A Comparative Guide to PKM2 Activators: DASA-58 vs. TEPP-46
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two well-characterized small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2): DASA-58 and TEPP-46. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cancer metabolism and other therapeutic areas.
Introduction to PKM2 and its Modulation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In cancer cells, PKM2 predominantly exists in a low-activity dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates into anabolic pathways to support cell proliferation.[1][2] Small-molecule activators that promote the formation of the highly active tetrameric state of PKM2 can reverse this metabolic phenotype, making them attractive therapeutic candidates.[1][2] This guide focuses on two such activators, DASA-58 and TEPP-46.
Mechanism of Action: Allosteric Activation and Tetramer Stabilization
Both DASA-58 and TEPP-46 are allosteric activators of PKM2.[3][4] They function by binding to a pocket at the dimer-dimer interface of the PKM2 enzyme.[4][5] This binding site is distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4][6] By binding to this site, DASA-58 and TEPP-46 stabilize the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer.[3][6] This locks PKM2 in a constitutively active state, making it resistant to inhibition by phosphotyrosine-containing proteins, which are often upregulated in cancer signaling pathways.[6]
Quantitative Comparison of In Vitro and Cellular Activity
The following table summarizes the key quantitative data for DASA-58 and TEPP-46, providing a direct comparison of their potency and cellular efficacy.
| Parameter | DASA-58 | TEPP-46 | References |
| Biochemical Potency (AC50) | 38 nM | 92 nM | [2][4] |
| Cell-based Efficacy (EC50) | 19.6 µM (A549 cells) | Not explicitly reported, but active in cells | [2] |
| Selectivity over PKM1, PKL, PKR | High | High | [2][4] |
| Effect on Lactate (B86563) Production | Decreased in H1299 cells; Increased in breast cancer cell lines | Increased in H1299 and some breast cancer cell lines | [2][6][7] |
| Effect on Cell Proliferation | No significant effect under normoxia; decreased proliferation under hypoxia | No significant effect under normoxia; decreased proliferation under hypoxia | [2][6] |
Downstream Signaling Effects
Activation of PKM2 by DASA-58 and TEPP-46 leads to significant downstream effects on cellular signaling pathways. A primary consequence is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] Dimeric PKM2 can translocate to the nucleus and act as a co-activator for HIF-1α, promoting the transcription of genes involved in the Warburg effect.[3] By promoting the formation of tetrameric PKM2 in the cytoplasm, both DASA-58 and TEPP-46 prevent its nuclear translocation and subsequent co-activation of HIF-1α.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PKM2 Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[2][8]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
DASA-58 or TEPP-46
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of DASA-58, TEPP-46, or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add recombinant PKM2 enzyme to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Co-Immunoprecipitation for PKM2 Tetramerization
This method is used to assess the effect of the activators on the formation of PKM2 tetramers within cells.[6]
Materials:
-
Cells expressing Flag-tagged PKM2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody conjugated to beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for PKM2 and Flag-tag
Procedure:
-
Treat cells expressing Flag-PKM2 with DASA-58, TEPP-46, or vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysates with anti-Flag antibody-conjugated beads to immunoprecipitate Flag-PKM2 and any interacting proteins.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against endogenous PKM2 to detect co-immunoprecipitated subunits. An increased amount of co-precipitated endogenous PKM2 indicates enhanced tetramer formation.[6]
Conclusion
DASA-58 and TEPP-46 are both potent and selective allosteric activators of PKM2 that function by promoting its active tetrameric conformation. While they share a similar mechanism of action and binding site, they exhibit differences in their biochemical potency and reported effects on lactate production in different cell lines. The choice between these two modulators may depend on the specific experimental context and desired cellular outcome. This guide provides a foundational comparison to aid researchers in their investigations of PKM2-targeted therapeutics.
References
- 1. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
A Head-to-Head In Vitro Comparison of Pyruvate Kinase M2 (PKM2) Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent small-molecule activators and inhibitors of Pyruvate (B1213749) Kinase M2 (PKM2). PKM2 is a critical enzyme in cancer metabolism, and its modulation represents a promising therapeutic strategy.[1][2] This guide summarizes key in vitro performance metrics, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in the selection and application of these compounds.
PKM2 Modulation: A Tale of Two Strategies
PKM2's role in cancer is dichotomous. In tumor cells, it typically exists as a less active dimer, which shunts glycolytic intermediates towards biosynthetic pathways that support proliferation—a phenomenon known as the Warburg effect.[3][4] Two primary therapeutic strategies have emerged:
-
Activation: Small-molecule activators stabilize the highly active tetrameric form of PKM2.[3][4] This is intended to reverse the Warburg effect, forcing cancer cells back towards normal glycolysis and suppressing tumor growth.[5]
-
Inhibition: Conversely, inhibitors block PKM2 activity. This can lead to an accumulation of upstream glycolytic precursors and disrupt the metabolic advantages of cancer cells, ultimately triggering cell death pathways like apoptosis and autophagy.[4][6]
This guide focuses on a direct comparison of leading compounds from both classes.
Comparative Analysis of PKM2 Activators
The most extensively studied PKM2 activators are TEPP-46 and DASA-58. Both are allosteric activators that promote the stable, active tetrameric conformation of the enzyme.[7][8]
Biochemical Potency and Cellular Efficacy
The half-maximal activating concentration (AC50) measures the concentration of an activator required to achieve 50% of the maximum enzyme activation in a biochemical assay. The half-maximal effective concentration (EC50) represents the concentration needed for a half-maximal effect in a cellular context.
| Compound | AC50 (in vitro) | Cell-based Efficacy (EC50) | Selectivity over PKM1 | References |
| DASA-58 | 38 nM | 19.6 µM (A549 cells) | High | [3] |
| TEPP-46 (ML265) | 70 - 92 nM | Not explicitly reported, but active in cells | High | [3][7][9] |
Note: AC50 and EC50 values can vary based on specific assay conditions and cell lines used.
Both TEPP-46 and DASA-58 are highly selective for PKM2 and do not activate the related PKM1 isoform in vitro.[7]
Cellular Effects: Lactate (B86563) Production and Proliferation
A primary indicator of PKM2 activation in cells is the impact on lactate production. Enhanced PKM2 activity is expected to increase the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, potentially altering lactate secretion.[3]
| Compound | Effect on Lactate Production | Effect on Cell Proliferation | References |
| DASA-58 | Decreased lactate in H1299 cells; Increased in some breast cancer cell lines. | No significant effect under normoxia; decreased proliferation under hypoxia. | [3][8][10] |
| TEPP-46 (ML265) | Increased lactate secretion in H1299 and some breast cancer cell lines. | No significant effect under normoxia; decreased proliferation under hypoxia. | [3][11][12] |
Note: Conflicting reports on lactate production may stem from differences in experimental conditions, cell lines, and treatment durations.[3]
Comparative Analysis of PKM2 Inhibitors
Shikonin and its derivative, Compound 3K, are well-characterized inhibitors of PKM2 that have demonstrated anti-cancer effects by disrupting glycolysis.[6][13][14]
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is the key metric for inhibitor potency. Selectivity is crucial, as off-target inhibition of other pyruvate kinase isoforms like PKM1 could lead to unwanted side effects.
| Compound | IC50 for PKM2 | Selectivity (IC50 PKM1 / IC50 PKM2) | References |
| Shikonin | ~1.4 µM | 1.5 | [4][6] |
| Compound 3K | 2.95 µM | 5.7 | [6][15] |
Compound 3K demonstrates a significantly higher selectivity for PKM2 over PKM1 compared to shikonin, suggesting a potentially wider therapeutic window.[6]
Cellular Effects: Glycolysis and Cell Viability
PKM2 inhibitors are designed to disrupt cancer cell metabolism and induce cell death.
| Compound | Effect on Glycolysis | Effect on Cancer Cells | References |
| Shikonin | Inhibits glucose consumption and lactate production. | Promotes apoptosis; inhibits proliferation, migration, and invasion. | [4][13][16] |
| Compound 3K | Inhibits glycolysis. | Induces autophagic cell death and apoptosis; reduces proliferation. | [6][14] |
Signaling Pathways and Experimental Workflows
PKM2 Activation and Inhibition Pathway
The following diagram illustrates the central role of PKM2 in cancer metabolism and the points of intervention for activators and inhibitors.
Experimental Workflow: In Vitro PKM2 Activity Assays
Two common methods for measuring PKM2 activity in vitro are the LDH-coupled assay and luminescence-based assays.
Detailed Experimental Protocols
Recombinant PKM2 Activity Assay (LDH-Coupled Method)
This assay is widely used to quantify PKM2 activity by monitoring the production of pyruvate.[10][17] The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+, resulting in a detectable decrease in absorbance at 340 nm.[4][17]
-
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.[17]
-
Substrates: Phosphoenolpyruvate (PEP) (e.g., 200 µM), ADP (e.g., 200 µM).[17]
-
Coupling System: NADH (e.g., 200 µM), Lactate Dehydrogenase (LDH) (e.g., 200 U/mL).[17]
-
Enzyme: Purified recombinant human PKM2.
-
Test Compounds: PKM2 activators or inhibitors dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound (modulator) at various concentrations to the wells of a microplate. Include appropriate controls (e.g., DMSO vehicle, known activator/inhibitor).
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., 20 minutes) using a plate reader.[17]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For activators, plot the reaction velocity against compound concentration to determine the AC50. For inhibitors, plot the percentage of inhibition against compound concentration to determine the IC50.
-
Luminescence-Based PKM2 Activity Assay (Kinase-Glo® Method)
This endpoint assay quantifies the amount of ATP produced by the PKM2 reaction.[17][18] The ATP is used by luciferase to generate a luminescent signal. This method is often less susceptible to compound interference compared to absorbance-based assays.[17]
-
Reagents & Buffers:
-
Assay Buffer: As described for the LDH-coupled assay.
-
Substrates: PEP (e.g., 500 µM), ADP (e.g., 2 mM).[18]
-
Enzyme: Purified recombinant human PKM2.
-
Test Compounds: PKM2 modulators dissolved in DMSO.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (contains luciferase and luciferin).[18][19]
-
-
Procedure:
-
Add the test compound and recombinant PKM2 to the wells of a white, opaque microplate.
-
Prepare a master mix of substrates (PEP and ADP) in assay buffer.
-
Initiate the reaction by adding the substrate master mix to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes).[18]
-
Stop the enzymatic reaction and measure ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ATP produced and thus to PKM2 activity. Plot the signal against compound concentration to determine AC50 or IC50 values.
-
Conclusion
The choice between activating or inhibiting PKM2 depends on the specific therapeutic hypothesis and cancer context.
-
Activators like DASA-58 and TEPP-46 are potent and highly selective for PKM2 over PKM1.[3][7] They effectively promote the active tetrameric state of the enzyme. However, their downstream effects on cellular metabolism, such as lactate production, can be cell-type dependent.[3][8]
-
Inhibitors like Shikonin and Compound 3K effectively block glycolysis and induce cancer cell death.[4][6] Compound 3K offers a significant improvement in selectivity for PKM2 over PKM1, which may translate to a better safety profile.[6]
This guide provides a foundational in vitro comparison to inform further research. The detailed protocols and comparative data tables serve as a resource for designing experiments and selecting appropriate tool compounds for investigating the role of PKM2 in health and disease.
References
- 1. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis [mdpi.com]
- 10. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Shikonin Inhibits Tumor Growth in Mice by Suppressing Pyruvate Kinase M2-mediated Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. astx.com [astx.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Synergistic Effects of PKM2 Modulator TEPP-46 in Combination Therapies
Introduction
Pyruvate (B1213749) kinase M2 (PKM2) is a critical enzyme that regulates the final, rate-limiting step of glycolysis.[1] In contrast to the constitutively active PKM1 isoform found in most normal adult tissues, cancer cells predominantly express PKM2.[1] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form is prevalent in cancer cells and facilitates the diversion of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation—a phenomenon known as the Warburg effect.[2][3]
Small-molecule activators that stabilize the tetrameric form of PKM2 can reverse this metabolic reprogramming, forcing cancer cells into a more oxidative metabolic state and suppressing tumor growth.[3][4] One of the most potent and selective PKM2 activators is TEPP-46.[5][6] While TEPP-46 has shown promise as a monotherapy in preclinical models, its true potential may lie in its ability to synergize with other therapeutic agents.[4][5] This guide provides a comparative analysis of the synergistic effects of TEPP-46 with other drugs, supported by experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
Note: The term "PKM2 modulator 2" is not a standard designation in scientific literature. This guide focuses on the well-characterized PKM2 activator TEPP-46 as a representative agent.
Synergy with Metabolic Inhibitors
A primary strategy for combination therapy involves pairing PKM2 activation with drugs that target other nodes in cancer metabolism. By forcing cancer cells to rely more heavily on glycolysis, TEPP-46 can sensitize them to inhibitors of this pathway.
TEPP-46 and 2-Deoxy-D-Glucose (2-DG)
The combination of TEPP-46 with 2-DG, a toxic glucose analog that inhibits glycolysis, has demonstrated significant synergistic effects in reducing cancer cell viability both in vitro and in vivo.[2][7] TEPP-46-induced PKM2 activation increases glucose consumption, making the cells more susceptible to the toxic effects of 2-DG.[7][8]
Quantitative Data Summary
| Model System | Treatment Group | Key Finding | Result | Reference |
| H1299 Lung Cancer Cells | TEPP-46 (30 µM) + 2-DG (1 mM) | Cell Viability (MTT Assay) | Significant decrease vs. monotherapy | [7] |
| Breast Cancer Cell Lines (MDA-MB-231, 468, MCF7) | TEPP-46 (30 µM) + 2-DG (1 mM) | Cell Viability (% of Control) | 56% to 80% | [2] |
| H1299 Lung Cancer Cells | TEPP-46 (30 µM) | Glucose Consumption (48h) | 3.6 ± 0.4 mM (vs. 1.6 ± 0.6 mM for vehicle) | [7] |
| H1299 Lung Cancer Cells | TEPP-46 (30 µM) | Lactate (B86563) Secretion (24h) | 11.8 ± 0.9 mM (vs. 9.1 ± 0.6 mM for vehicle) | [7] |
| H1299 Xenograft Mice | TEPP-46 + 2-DG | Median Survival | 57.6 ± 12 days (vs. ~22 days for vehicle/mono) | [7] |
Signaling and Mechanism of Synergy
The synergistic interaction between TEPP-46 and 2-DG is rooted in metabolic reprogramming. TEPP-46 forces a high glycolytic flux by locking PKM2 in its active tetrameric state. This increases the uptake of glucose and glucose analogs like 2-DG. Once inside the cell, 2-DG is phosphorylated but cannot be further metabolized, leading to ATP depletion and cellular stress, ultimately resulting in reduced cell viability.
TEPP-46 and FX-11 (LDHA Inhibitor)
In pancreatic cancer models, combining TEPP-46 with FX-11, an inhibitor of lactate dehydrogenase A (LDHA), has shown potent synergistic effects.[9] LDHA is responsible for converting pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high rates of glycolysis.
Quantitative Data Summary
| Model System | Treatment Group | Key Finding | Result | Reference |
| Pancreatic Cancer Cells | TEPP-46 + FX-11 | Cell Proliferation | Synergistic inhibition | [9] |
| Pancreatic Cancer Xenograft | TEPP-46 + FX-11 | Tumor Growth | Significant delay vs. monotherapy | [9] |
| Pancreatic Cancer Xenograft | TEPP-46 + FX-11 | PK and LDHA Activity | Increased PK activity, reduced LDHA activity | [9] |
Experimental Protocol: In Vivo Pancreatic Cancer Xenograft Study
-
Animal Model : Athymic nude mice are used.
-
Cell Implantation : Pancreatic cancer cells (e.g., MiaPaCa-2) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups : Mice are randomized into four groups: (1) Vehicle control, (2) TEPP-46 alone, (3) FX-11 alone, and (4) TEPP-46 + FX-11.
-
Drug Administration : TEPP-46 is administered via oral gavage, and FX-11 is given via intraperitoneal injection, typically daily or on a 5-day-on/2-day-off schedule.
-
Monitoring : Tumor volume is measured with calipers every 2-3 days. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors and plasma may be collected for biomarker analysis (PK/LDHA activity).[9]
Synergy with Immunotherapy
Recent evidence suggests that PKM2 activation can modulate the tumor microenvironment (TME) to be less immunosuppressive, providing a strong rationale for combination with immune checkpoint inhibitors.[10][11] A different PKM2 activator, TP-1454, has shown remarkable synergy with anti-PD-1 and anti-CTLA-4 antibodies.
Quantitative Data Summary (TP-1454, a comparable PKM2 activator)
| Model System | Treatment Group | Key Finding | Result | Reference |
| MC38 Colorectal Syngeneic Model | TP-1454 + α-PD-1 | Tumor Growth Inhibition (TGI) | 76% | [10] |
| MC38 Colorectal Syngeneic Model | TP-1454 + α-CTLA-4 | Tumor Growth Inhibition (TGI) | 96% | [10] |
| MC38 Colorectal Syngeneic Model | TP-1454 + α-PD-1 + α-CTLA-4 | Tumor Growth Inhibition (TGI) | 99% | [10] |
| Multiple Syngeneic Models | TP-1454 | Immune Cell Population | Reduction in CD4+ Foxp3+ T-regulatory (Treg) cells | [11] |
Mechanism of Synergy
PKM2 activation is hypothesized to reverse the immunosuppressive TME by altering tumor cell metabolism. This may decrease the production of lactate, an immunosuppressive metabolite, thereby favoring the metabolic fitness and function of infiltrating immune cells like CD8+ T cells over cancer cells.[10] Furthermore, PKM2 activation has been shown to reduce the population of immunosuppressive Treg cells within the tumor.[11]
Synergy in Other Contexts
The role of TEPP-46 is also being explored beyond oncology, where it can synergize with disease-specific stressors to produce a therapeutic effect.
TEPP-46 in Diabetic Nephropathy
In models of diabetic nephropathy, TEPP-46 has been shown to suppress kidney fibrosis by inhibiting the epithelial-to-mesenchymal transition (EMT) program and aberrant glycolysis.[12][13] It acts synergistically with high-glucose conditions or TGF-β1 stimulation to restore normal cellular phenotypes. TEPP-46 achieves this by promoting PKM2 tetramer formation, which suppresses the accumulation of HIF-1α, a key driver of fibrosis and aberrant glycolysis.[12]
Experimental Protocol: In Vitro EMT Assay
-
Cell Culture : Human kidney proximal tubule cells (HK-2) are cultured in appropriate media.
-
Stimulation : Cells are treated with a high-glucose medium (e.g., 30 mM) and/or recombinant TGF-β1 to induce an EMT phenotype. A normal-glucose medium serves as a control.
-
Co-treatment : TEPP-46 is added to a subset of the stimulated cells.
-
Incubation : Cells are incubated for 48-72 hours.
-
Analysis :
-
Western Blot : Cell lysates are analyzed for EMT markers. EMT is characterized by a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, α-SMA).
-
Metabolic Assays : Lactate production in the medium is measured to assess the impact on glycolysis.
-
Protein Analysis : Levels of HIF-1α and phosphorylated STAT3/mTOR are assessed to probe the underlying mechanism.[12]
-
Conclusion
The PKM2 activator TEPP-46 demonstrates significant potential as a component of combination therapies across various disease contexts. Its ability to fundamentally reprogram cellular metabolism creates vulnerabilities that can be exploited by metabolic inhibitors like 2-DG and FX-11, leading to potent synergistic cytotoxicity in cancer. Furthermore, its capacity to modulate the tumor microenvironment opens a promising avenue for combination with immunotherapies, potentially enhancing the efficacy of checkpoint inhibitors in solid tumors. The data suggest that targeting PKM2 is a versatile strategy that can sensitize diseased cells to a range of other therapeutic agents, warranting further investigation in both preclinical and clinical settings.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose | Semantic Scholar [semanticscholar.org]
- 9. Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Modulators in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of prominent Pyruvate (B1213749) Kinase M2 (PKM2) modulators investigated in preclinical studies. PKM2 is a critical enzyme in cancer metabolism, and its modulation presents a promising therapeutic strategy.
Pyruvate Kinase M2 (PKM2) is a key regulator of the final, rate-limiting step in glycolysis.[1] In contrast to its constitutively active isoform, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] This dynamic regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid proliferation—a phenomenon known as the Warburg effect.[4][5] Consequently, modulating PKM2 activity with small molecules has emerged as an attractive therapeutic approach in oncology and other diseases characterized by metabolic dysregulation.[2][6]
This guide summarizes the quantitative data for key PKM2 activators and inhibitors, details the experimental protocols used for their characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of PKM2 Modulators
The following tables provide a summary of the quantitative data for several well-characterized PKM2 activators and inhibitors. These small molecules have been evaluated for their ability to modulate PKM2's enzymatic activity and impact cancer cell proliferation.
PKM2 Activators
PKM2 activators promote the formation of the stable, active tetrameric form of the enzyme, thereby enhancing glycolysis and reversing the Warburg effect.[7][8]
| Compound | Type | Method of Identification | Potency (AC50) | Experimental Validation |
| TEPP-46 (ML265) | Synthetic Small Molecule | High-Throughput Screening | 92 nM | Yes[9] |
| DASA-58 | Synthetic Small Molecule | High-Throughput Screening | Not explicitly stated, but induces serine auxotrophy[8] | Yes[8] |
| PA-12 | Synthetic Small Molecule | Molecular Docking-Based Virtual Screening | 4.92 µM | Yes[10] |
| DNX-03013 | Synthetic Small Molecule | Structure-Based Approach | 0.9 µM | Yes, in vivo[4] |
| TP-1454 | Synthetic Small Molecule | Biochemical Assays | 10 nM | Yes, in clinical trials[11] |
| Tuberosin | Natural Product (Phytochemical) | Virtual Screening, Molecular Docking | Predicted Binding Affinity: -10.5 kcal/mol | Not yet reported[9] |
PKM2 Inhibitors
PKM2 inhibitors, conversely, tend to stabilize the less active dimeric form or directly block the enzyme's catalytic activity.[7][12] This can disrupt cancer cell metabolism and induce cell death.[13]
| Compound | Type | Method of Identification | Potency (IC50) | Experimental Validation |
| Shikonin | Natural Product | Identified as a PKM2 inhibitor | Not explicitly stated, but inhibits glycolysis | Yes[12][14] |
| Compound 3K | Synthetic Small Molecule | Not specified | Not explicitly stated, but induces autophagy | Yes[15] |
| Lapachol | Natural Product | Not specified | 1.4 µM | Yes[1] |
| Catechin gallate | Natural Product | Not specified | 0.85 µM | Yes[1] |
| Taxifolin | Natural Product | Not specified | 1.16 µM | Yes[1] |
| Epicatechin | Natural Product | Not specified | 1.33 µM | Yes[1] |
Experimental Protocols
The characterization of PKM2 modulators relies on a set of key experimental assays to determine their potency, mechanism of action, and cellular effects.
Pyruvate Kinase Activity Assay (LDH-Coupled Assay)
This is a widely used method to quantify the enzymatic activity of PKM2 in the presence of a modulator.[1]
Principle: The production of pyruvate by PKM2 is coupled to the lactate (B86563) dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[1]
Generalized Protocol:
-
Recombinant human PKM2 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates, phosphoenolpyruvate (B93156) (PEP) and adenosine (B11128) diphosphate (B83284) (ADP), along with NADH and LDH.
-
The change in absorbance at 340 nm is measured over time using a plate reader.
-
The rate of the reaction is calculated and used to determine the AC50 (for activators) or IC50 (for inhibitors) values.
Cellular Proliferation Assays
These assays assess the impact of PKM2 modulators on the growth and viability of cancer cells.
Principle: Various methods can be employed, such as the MTS assay, which measures the metabolic activity of viable cells, or direct cell counting.
Generalized Protocol (MTS Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the PKM2 modulator at a range of concentrations.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), the MTS reagent is added to the wells.
-
Viable cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
The absorbance of the formazan is measured at a specific wavelength (e.g., 490 nm) to determine the relative number of viable cells.[16]
In Vivo Xenograft Models
These studies evaluate the anti-tumor efficacy of PKM2 modulators in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PKM2 modulator, and tumor growth is monitored over time.
Generalized Protocol:
-
A specific number of human cancer cells (e.g., HT29 colorectal cancer cells) are subcutaneously injected into mice.[4]
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PKM2 modulator (e.g., DNX-03013) via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily).[4]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis.
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows related to PKM2 modulation.
Caption: PKM2's central role in glycolysis and its modulation by activators and inhibitors.
Caption: A typical workflow for the discovery and validation of novel PKM2 modulators.
Caption: The equilibrium between dimeric and tetrameric forms of PKM2 is regulated by various factors.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs [mdpi.com]
- 6. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of small molecule pyruvate kinase M2 inhibitors: 2020-2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PKM2 Modulator 2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyruvate (B1213749) Kinase M2 (PKM2) Modulator 2 (also known as compound C599) against standard PKM2 inhibitors and activators. This document outlines supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation. PKM2's ability to switch between a highly active tetrameric state and a less active dimeric state makes it a prime target for therapeutic intervention. While "PKM2 modulator 2" (C599) is a potent inhibitor of PKM2 that has shown antiproliferative activity and the ability to induce apoptosis in glioblastoma cells, a direct quantitative comparison with other standard modulators is essential for its evaluation.[1] This guide aims to provide that objective comparison.
Performance Comparison of PKM2 Modulators
The efficacy of PKM2 modulators is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or their half-maximal activation concentration (AC50) for activators. The following table summarizes the available quantitative data for this compound and a selection of standard PKM2 inhibitors and activators.
| Compound | Type | Target(s) | IC50 / AC50 | Cell Line / Conditions | Reference |
| This compound (C599) | Inhibitor | PKM2 | Potent inhibitor | Glioblastoma cells | [1] |
| Shikonin | Inhibitor | PKM2 | 5.739 µM (A549) | Human lung carcinoma (A549), Human lung adenocarcinoma (PC9) | |
| 6.302 µM (PC9) | |||||
| Compound 3h | Inhibitor | PKM2 | 0.96 µM | Prostate cancer cells (LNCaP) | [2] |
| TEPP-46 | Activator | PKM2 | 92 nM | Biochemical and cell-based assays | |
| DASA-58 | Activator | PKM2 | Not specified | Lung cancer cells (H1299) | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of PKM2 modulators. Below are methodologies for two key assays used to evaluate the compounds listed above.
PKM2 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit or activate the enzymatic activity of PKM2. A common method is the lactate (B86563) dehydrogenase (LDH)-coupled assay, which measures the production of pyruvate.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Test compounds (e.g., this compound, Shikonin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation to NAD+ is proportional to the rate of pyruvate formation.
-
Calculate the percentage of inhibition or activation relative to the vehicle control.
-
Plot the percentage of inhibition/activation against the compound concentration to determine the IC50 or AC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, lung cancer)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability against compound concentration to determine the IC50 value.
Visualizing Key Pathways and Processes
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual diagrams.
PKM2 Signaling Pathway
PKM2 plays a central role in cancer metabolism and is regulated by and influences various signaling pathways. A key interaction is the positive feedback loop involving Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[1]
Caption: The PKM2-HIF-1α-STAT3 positive feedback loop in cancer.
Experimental Workflow: PKM2 Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro experiment to assess the inhibitory potential of a compound like this compound.
Caption: Workflow for a PKM2 enzymatic inhibition assay.
References
Assessing the Specificity of PKM2 Modulator 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyruvate (B1213749) Kinase M2 (PKM2) Modulator 2, also known as compound C599, against other known PKM2 modulators. This document summarizes key performance data, details relevant experimental protocols, and visualizes essential biological pathways and workflows to aid in the assessment of its specificity and potential as a research tool or therapeutic agent.
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[1] This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive target for anticancer therapies. PKM2 modulators, both activators and inhibitors, aim to disrupt this altered metabolic state.
PKM2 Modulator 2 (C599) is a recently identified potent inhibitor of PKM2.[2][3] Discovered through computer-aided drug design (CADD), it has demonstrated antiproliferative activity and the ability to induce apoptosis in glioblastoma cell lines.[4] This guide assesses the specificity of this compound by comparing its available data with that of other well-characterized PKM2 inhibitors.
Comparative Analysis of PKM2 Inhibitors
Quantitative data for PKM2 modulators is essential for evaluating their potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected comparator compounds.
| Compound Name | Alias | Type | PKM2 IC50 | PKM1 IC50 | Selectivity (PKM1/PKM2) | Cell-based Antiproliferative IC50 |
| This compound | C599 | Inhibitor | Data Not Yet Publicly Available | Data Not Yet Publicly Available | Data Not Yet Publicly Available | Dose-dependent inhibition in glioblastoma cells |
| Compound 3K | PKM2-IN-1 | Inhibitor | 2.95 µM | 16.71 µM | ~5.7 | 0.18 - 1.56 µM in various cancer cell lines |
| Shikonin | Inhibitor | ~1.4 µM | ~2.1 µM | ~1.5 | Effective in various cancer cell lines | |
| PKM2-IN-8 | Compound 9b | Inhibitor | 0.31 µM | Data Not Yet Publicly Available | Data Not Yet Publicly Available | Potent against U87MG glioma cells |
Note: While the specific IC50 value for this compound (C599) from the primary publication by Cabrera et al. (2025) is not yet publicly available, the study confirms its potent inhibitory activity against PKM2 and its dose-dependent antiproliferative effects in glioblastoma cells.[4]
Experimental Protocols for Specificity Assessment
The specificity of a PKM2 modulator is a critical parameter, indicating its ability to inhibit PKM2 without affecting other pyruvate kinase isoforms (e.g., PKM1, PKL, PKR) or other off-target proteins. Below are detailed methodologies for key experiments used to assess modulator specificity.
Lactate (B86563) Dehydrogenase (LDH)-Coupled Enzyme Assay
This is a widely used method to determine the enzymatic activity of PKM2 in the presence of an inhibitor. The assay couples the production of pyruvate by PKM2 to the consumption of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.[5][6][7]
Principle: PKM2 catalyzes: PEP + ADP → Pyruvate + ATP LDH catalyzes: Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH depletion, measured as a decrease in absorbance at 340 nm, is directly proportional to the PKM2 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Substrate Solution: 0.5 mM PEP, 1 mM ADP.
-
Cofactor/Coupling Enzyme Solution: 0.2 mM NADH, 8-10 units/mL LDH.
-
Test Compound: Serially diluted in DMSO (final concentration in assay should not exceed 1%).
-
Recombinant Human PKM2 Enzyme: 20 nM.
-
-
Assay Procedure:
-
Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a 96-well UV-transparent plate.
-
Prepare a master mix containing the assay buffer, substrate solution, and cofactor/coupling enzyme solution.
-
Initiate the reaction by adding 198 µL of the master mix containing the PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes at 30°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance vs. time plot.
-
Normalize the velocities to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9][10]
Principle: When a protein is heated, it denatures and aggregates. The binding of a small molecule modulator can increase the thermal stability of its target protein, resulting in a higher aggregation temperature (Tagg). This shift in thermal stability is a direct indication of target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or DMSO (vehicle control) at various concentrations and incubate under normal growth conditions to allow for compound uptake.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble PKM2 in the supernatant using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble PKM2 as a function of temperature.
-
The temperature at which 50% of the protein has aggregated is the Tagg.
-
A shift in the Tagg in the presence of the compound compared to the control indicates target engagement.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the PKM2 signaling pathway and the experimental workflow for assessing modulator specificity.
Caption: PKM2 signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing PKM2 modulator specificity.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. PKM2 inhibitor — TargetMol Chemicals [targetmol.com]
- 4. CADD-based discovery of novel oligomeric modulators of PKM2 with antitumor activity in aggressive human glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of PKM2 Modulator Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Kinase M2 (PKM2) activators, offering supporting experimental data and detailed protocols for independent verification. PKM2 is a key enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document serves as a resource for researchers seeking to evaluate the activity of novel PKM2 modulators, such as a hypothetical "PKM2 Modulator 2," against established compounds.
PKM2 Activation: A Therapeutic Strategy
Pyruvate kinase catalyzes the final step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the generation of ATP. The M2 isoform (PKM2) is predominantly expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] In many tumors, the dimeric form is prevalent, leading to a bottleneck in glycolysis and the redirection of glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2][3] Small molecule activators promote the formation of the stable, active tetrameric form of PKM2, thereby reversing this metabolic phenotype and inhibiting tumor growth.[4][5]
Comparative Analysis of PKM2 Activators
The efficacy of a PKM2 activator is typically quantified by its half-maximal activating concentration (AC50), which is the concentration of the compound required to achieve 50% of the maximum enzyme activation in a biochemical assay. The following table summarizes the reported AC50 values for several known PKM2 activators and includes a placeholder for a hypothetical "this compound" for comparative purposes.
| Compound Name | AC50 (in vitro) | Notes |
| TEPP-46 (ML265) | 92 nM[6][7][8] | A potent and selective allosteric activator.[2] |
| DASA-58 | 38 nM[9][10][11] | A highly specific small molecule activator.[9] |
| PKM2 Activator 3 | 90 nM[12] | Demonstrates good cell permeability.[12] |
| PKM2 Activator 5 | 316 nM (0.316 µM)[13][14] | A novel activator with potential anticancer activity.[14] |
| TP-1454 | 10 nM[15] | A potent activator that modulates tumor-immune responses.[15] |
| This compound | (Hypothetical Data) | (Insert experimentally determined value) |
Experimental Protocols for Activity Verification
The activity of PKM2 modulators can be independently verified using established in vitro enzyme assays. The two most common methods are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the luciferase-based Kinase-Glo assay.
LDH-Coupled Pyruvate Kinase Assay
This assay measures the production of pyruvate, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, resulting in a decrease in absorbance at 340 nm.[1]
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH) enzyme
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, and NADH at their final desired concentrations.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known activator like TEPP-46) and a negative control (DMSO vehicle).
-
Add the recombinant PKM2 enzyme to all wells except for a blank control.
-
Initiate the reaction by adding LDH to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of the test compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP produced in the pyruvate kinase reaction using a luciferase-based reagent, which generates a luminescent signal proportional to the ATP concentration.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing Assay Buffer, PEP, and ADP at their final desired concentrations.
-
Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30-60 minutes).
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the enzymatic reaction and initiate the luminescent signal generation.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal as a function of the test compound concentration and fit the data to a dose-response curve to determine the AC50 value.
Visualizing PKM2 Activation and Verification Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the PKM2 signaling pathway and a typical workflow for verifying modulator activity.
Caption: PKM2 activation by a modulator shifts the equilibrium to the active tetrameric form.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [astx.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 9. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. israelsenlab.org [israelsenlab.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PKM2 activator 5 - Immunomart [immunomart.com]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PKM2 Modulator 2
This document provides crucial safety and logistical information for the proper handling and disposal of PKM2 modulator 2, a compound under investigation for its role in regulating cellular metabolism, particularly in the context of cancer research.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmentally responsible waste management.
Disclaimer: The following procedures are based on general best practices for the disposal of novel small molecule enzyme modulators. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for detailed handling and disposal instructions.
I. Understanding PKM2 Modulators
Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production in cells.[1] In many cancer cells, PKM2 is overexpressed and plays a role in reprogramming metabolism to support rapid cell proliferation.[2][3] PKM2 modulators, which can be either activators or inhibitors, are being investigated as potential anti-cancer agents by targeting this altered metabolic state.[4][5] Given their biological activity, it is essential to handle these compounds with care to avoid unintended exposure and to ensure their proper disposal to prevent environmental contamination.
II. General Safety and Handling Precautions
When working with this compound, adherence to standard laboratory safety protocols is mandatory. This includes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, follow established laboratory procedures for cleaning up chemical spills. This typically involves absorbing the material with an inert absorbent, collecting the waste in a sealed container, and decontaminating the area.
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid ingestion or inhalation. Do not eat, drink, or smoke in areas where the compound is handled.
III. Proper Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its specific chemical properties and the applicable local, state, and federal regulations. The following steps provide a general framework for its disposal.
Step 1: Waste Identification and Segregation
-
Unused or Expired Compound: Pure, unused, or expired this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, empty vials, and absorbent paper, must be treated as contaminated waste.
-
Liquid Waste: Solutions containing this compound, such as experimental media or stock solutions, should be collected as liquid chemical waste.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Waste Disposal
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on proper chemical waste disposal. They can provide specific instructions based on the compound's properties and regulatory requirements.
-
Licensed Waste Disposal Vendor: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS department will coordinate with such a vendor for the pickup and disposal of the waste.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of many pharmaceutical and chemical compounds.[6]
IV. Summary of Disposal Options
The following table summarizes the general disposal considerations for different forms of this compound waste.
| Waste Type | Disposal Container | Disposal Method | Key Considerations |
| Pure Compound (Solid) | Labeled Hazardous Waste Container | High-temperature incineration by a licensed vendor. | Do not dispose of in regular trash. |
| Contaminated Labware (Solid) | Labeled Hazardous Waste Container | High-temperature incineration by a licensed vendor. | Segregate from non-hazardous waste. |
| Solutions (Liquid) | Labeled Hazardous Waste Container | Collection and disposal by a licensed vendor. | Do not pour down the drain. Check for compatibility with the container. |
| Contaminated Sharps | Sharps Container | Autoclaving followed by disposal as medical waste, or as directed by EHS. | Prevent punctures and injuries. |
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research activities involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 2. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian target of rapamycin up-regulation of pyruvate kinase isoenzyme type M2 is critical for aerobic glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for PKM2 Modulator 2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the handling and disposal of PKM2 modulator 2 (CAS No. 1356760-50-3). As a potent, biologically active small molecule inhibitor, this compound requires stringent safety protocols to protect laboratory personnel and ensure the integrity of research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent cytotoxic and kinase-inhibiting agents.[3][4][5] Adherence to these procedures is essential to minimize exposure risk.
Core Safety and Chemical Data
All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.[2] The open handling of this powdered compound is strictly prohibited due to the risk of aerosolization and inhalation.[6]
| Identifier | Value | Source |
| Product Name | This compound | MedChemExpress |
| Synonyms | Compound C599 | TargetMol |
| CAS Number | 1356760-50-3 | MedChemExpress |
| Molecular Formula | C₂₁H₁₃FN₄O₃ | MedChemExpress |
| Molecular Weight | 388.35 g/mol | MedChemExpress |
| Assumed Hazards | Potentially cytotoxic, irritant, and harmful if inhaled or ingested. | General Practice |
| Storage | Store at -20°C for long-term stability. | Immunomart |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all procedures involving this compound. The level of protection should be adapted to the specific task, with the highest level required when handling the solid compound.[7][8][9][10]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary Controls: All manipulations must occur within a certified chemical fume hood, powder containment hood, or glove box.[6] Respirator: NIOSH-approved N95 or higher-rated respirator.[11] Gloves: Double-gloving with powder-free nitrile gloves is required.[8] Eye Protection: Chemical splash goggles providing a complete seal. Body Protection: Disposable, back-closing, cuffed gown over a standard lab coat. |
| Solution Preparation and Handling | Primary Controls: All work should be conducted in a chemical fume hood. Gloves: Double-gloving with powder-free nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[10] Body Protection: Standard laboratory coat. |
| Cell Culture and In Vitro Assays | Primary Controls: All cell culture work must be performed in a Class II biological safety cabinet. Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Experimental Protocols: Step-by-Step Guidance
The following protocols outline the safe handling of this compound for common laboratory applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Don all required PPE for handling solid compounds, including a respirator and double gloves. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Place a tared, appropriately labeled amber glass vial on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex gently until the solid is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Storage: Parafilm the cap and store the stock solution at -20°C, protected from light.
-
Decontamination: Thoroughly decontaminate the spatula, weighing paper, and any other surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposables as hazardous chemical waste.
Protocol 2: Treating Cultured Cells with this compound
-
Preparation: Work within a Class II biological safety cabinet. Don appropriate PPE for solution handling.
-
Dilution: Thaw the 10 mM stock solution. Prepare the required final concentration by diluting the stock solution in sterile cell culture medium. Ensure thorough mixing.
-
Cell Treatment: Carefully add the diluted compound to the cell culture plates or flasks.
-
Incubation: Return the treated cells to the incubator for the desired time period.
-
Decontamination: All pipette tips, tubes, and other disposables that came into contact with the compound must be disposed of as cytotoxic waste.[3][12]
Operational and Disposal Plans
A clear and documented plan is crucial for the safe management of this compound within the laboratory.
Operational Workflow
Caption: Safe handling workflow for this compound.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous and cytotoxic waste and disposed of according to institutional and local regulations.[4][5][12]
-
Liquid Waste: Collect all contaminated media and solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated gloves, gowns, pipette tips, and tubes in a designated cytotoxic waste bag, which should then be placed in a rigid, leak-proof container.[13]
-
Sharps: All contaminated needles, syringes, and serological pipettes must be disposed of in a puncture-resistant sharps container specifically labeled for hazardous chemical waste.[13]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent this compound, ensuring a safe and productive laboratory environment.
References
- 1. targetmol.com [targetmol.com]
- 2. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. pppmag.com [pppmag.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. realsafety.org [realsafety.org]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. danielshealth.com [danielshealth.com]
- 13. edu.cdhb.health.nz [edu.cdhb.health.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
